Florbenazine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
937245-42-6 |
|---|---|
Molekularformel |
C21H32FNO3 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
(2R,3R,11bR)-9-(3-fluoropropoxy)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C21H32FNO3/c1-14(2)9-16-13-23-7-5-15-10-21(26-8-4-6-22)20(25-3)11-17(15)18(23)12-19(16)24/h10-11,14,16,18-19,24H,4-9,12-13H2,1-3H3/t16-,18-,19-/m1/s1 |
InChI-Schlüssel |
GNKGXQHHUUEYQV-BHIYHBOVSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OCCCF |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OCCCF |
Synonyme |
(18F)AV-133 (18F)FP-DTBZ 9-(18F)fluoropropyl-dihydrotetrabenazine 9-fluoropropyldihydrotetrabenazine AV 133 AV-133 AV133 cpd florbenazine F 18 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Florbenazine for VMAT2 Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Florbenazine ([18F]AV-133), a key radiotracer for in vivo imaging of the vesicular monoamine transporter type 2 (VMAT2). This document details its binding characteristics, summarizes quantitative data, outlines experimental protocols, and provides visual representations of its molecular interactions and experimental workflows.
Introduction to this compound and VMAT2 Imaging
This compound is a fluorine-18 labeled dihydrotetrabenazine analog that serves as a high-affinity and selective ligand for the vesicular monoamine transporter type 2 (VMAT2).[1] VMAT2 is an integral membrane protein found on synaptic vesicles in monoaminergic neurons.[2][3] Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[2][3]
The density of VMAT2 is a reliable biomarker for the integrity of presynaptic monoaminergic terminals. In neurodegenerative disorders like Parkinson's disease, there is a significant loss of these terminals, leading to a reduction in VMAT2 density. Positron Emission Tomography (PET) imaging using this compound allows for the in vivo quantification of VMAT2, providing a valuable tool for the diagnosis and monitoring of these conditions.
Core Mechanism of Action of this compound
This compound exerts its effect by binding to VMAT2, thereby inhibiting its function. As a tetrabenazine analog, it is believed to interact with the tetrabenazine (TBZ) binding site on the VMAT2 protein. Recent cryo-electron microscopy studies of tetrabenazine bound to VMAT2 have revealed that these inhibitors lock the transporter in a lumenally-occluded conformation. This conformational arrest prevents the normal transport cycle of VMAT2, which involves alternating access of the substrate binding site to the cytoplasm and the vesicle lumen. By inhibiting VMAT2, this compound effectively blocks the sequestration of monoamines into synaptic vesicles.
The following diagram illustrates the proposed binding mechanism of this compound to VMAT2 at the synaptic vesicle membrane.
Caption: this compound binds to VMAT2, inhibiting monoamine transport into vesicles.
Quantitative Data
The binding characteristics of this compound have been quantified in several preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Binding Affinity of [18F]AV-133 (this compound)
| Tissue | Binding Site(s) | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Reference |
| Rat Striatum Homogenates | Single High-Affinity | 0.19 | Not Reported | |
| Rat Hypothalamus Homogenates | Single High-Affinity | 0.25 | Not Reported | |
| Rat Islet Cell Homogenates | Two Sites | Site A: 6.76, Site B: 241 | Site A: 60, Site B: 1500 | |
| Rat Islet Cell Homogenates (in presence of DTG) | Single High-Affinity (VMAT2) | 3.8 | Not Reported | |
| Rat Exocrine Pancreas Homogenates | Single Low-Affinity | 209 | Not Reported |
*DTG (1,3-di-o-tolylguanidine) is a sigma receptor ligand used to mask non-VMAT2 binding.
Table 2: In Vivo Imaging Data from Human PET Studies
| Parameter | Patient Group | Brain Region | Value | Reference |
| Standardized Uptake Value Ratio (SUVr) | AD/DLB Combined | Not Specified | 1.42 (Amyloid Binding) | |
| Standardized Uptake Value Ratio (SUVr) | PD/Healthy Controls Combined | Not Specified | 1.07 (Amyloid Binding) | |
| VMAT2 Density (SUVr) | PD/DLB Combined | Not Specified | 1.83 | |
| VMAT2 Density (SUVr) | AD/Healthy Controls Combined | Not Specified | 2.97 |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature.
In Vitro VMAT2 Binding Assay
This protocol is a generalized representation based on methodologies described for [18F]AV-133.
Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound to VMAT2 in tissue homogenates.
Materials:
-
Tissue of interest (e.g., rat striatum, pancreas)
-
[18F]AV-133 (this compound)
-
Non-labeled AV-133 or tetrabenazine for competition studies
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Tissue Homogenization: Dissect the tissue of interest on ice and homogenize in ice-cold homogenization buffer.
-
Membrane Preparation: Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Assay: Incubate the membrane homogenates with increasing concentrations of [18F]AV-133 in the absence (for total binding) or presence (for non-specific binding) of a high concentration of non-labeled AV-133 or tetrabenazine.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using non-linear regression (e.g., Scatchard analysis) to determine Kd and Bmax values.
Caption: Workflow for an in vitro VMAT2 binding assay with this compound.
In Vivo PET Imaging Protocol
This protocol is a generalized representation based on methodologies described in human and non-human primate studies.
Objective: To quantify VMAT2 density in the brain using this compound PET.
Participants/Subjects:
-
Human participants (healthy controls or patients with neurodegenerative diseases) or non-human primates.
Materials:
-
[18F]this compound (radiochemical purity >99%).
-
PET/CT or PET/MR scanner.
-
Intravenous line for tracer injection.
Procedure:
-
Subject Preparation: Position the subject comfortably in the PET scanner. A head-holder may be used to minimize motion.
-
Tracer Administration: Administer a bolus intravenous injection of [18F]this compound.
-
Dynamic Image Acquisition: Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes) post-injection.
-
Image Reconstruction: Reconstruct the dynamic PET images, correcting for attenuation, scatter, and radioactive decay.
-
Image Analysis:
-
Co-register the PET images with the subject's anatomical MRI scan.
-
Define regions of interest (ROIs) on the anatomical images corresponding to specific brain structures (e.g., striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling of the TACs to estimate outcome measures such as the Distribution Volume Ratio (DVR) or calculate the Standardized Uptake Value Ratio (SUVr) at a specific time window. The cerebellum is often used as a reference region due to its low VMAT2 density.
-
Caption: Logical flow of data analysis in a this compound PET imaging study.
Conclusion
This compound is a highly valuable radiotracer for the in vivo imaging of VMAT2. Its mechanism of action, centered on the high-affinity and selective inhibition of VMAT2, allows for the reliable quantification of monoaminergic terminal density. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this important imaging agent. Future research, including further elucidation of the precise molecular interactions between this compound and VMAT2, will continue to refine our understanding and application of this powerful tool in the study of neurodegenerative diseases.
References
An In-depth Technical Guide to Florbenazine F-18 PET Scans: Clinical Relevance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Florbenazine F-18 (also known as ¹⁸F-AV-133 and [¹⁸F]FP-(+)-DTBZ) is a positron emission tomography (PET) radiotracer with high affinity and selectivity for the vesicular monoamine transporter 2 (VMAT2). By enabling the in vivo quantification of VMAT2 density, this compound F-18 PET imaging provides a powerful tool for the differential diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions for a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the clinical relevance of this compound F-18 PET scans, detailing its mechanism of action, and providing in-depth experimental protocols for its use.
Introduction
Vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release. The density of VMAT2 is a reliable indicator of the integrity of monoaminergic neurons. A decline in VMAT2 density is a hallmark of several neurodegenerative diseases, most notably Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB).
This compound F-18 is a dihydrotetrabenazine derivative that binds with high affinity to VMAT2. Labeled with the positron-emitting radionuclide fluorine-18, it allows for the non-invasive visualization and quantification of VMAT2 distribution and density in the living human brain using PET. This capability has significant clinical implications for the early and accurate diagnosis of neurodegenerative diseases, as well as for the development of novel therapeutic strategies.
Mechanism of Action and Signaling Pathway
This compound F-18 acts as a reversible inhibitor of VMAT2. Following intravenous administration, the tracer crosses the blood-brain barrier and binds to VMAT2 located on the membrane of synaptic vesicles within monoaminergic neurons. The positron emission from the F-18 label allows for the detection and quantification of the tracer's distribution, which directly correlates with VMAT2 density.
Clinical Relevance
The primary clinical application of this compound F-18 PET is in the differential diagnosis of neurodegenerative disorders, particularly parkinsonian syndromes.
Differentiating Neurodegenerative Diseases
This compound F-18 PET can effectively distinguish between conditions with and without significant presynaptic dopaminergic deficits.
-
Parkinson's Disease (PD) and Dementia with Lewy Bodies (DLB): Both are characterized by a significant loss of dopaminergic neurons in the substantia nigra, leading to reduced VMAT2 density in the striatum. This is visualized as a marked decrease in this compound F-18 uptake.
-
Alzheimer's Disease (AD): In contrast, the dopaminergic system is relatively preserved in AD, resulting in normal or near-normal this compound F-18 uptake in the striatum.[1][2]
-
Other Parkinsonian Syndromes: this compound F-18 PET can also aid in differentiating PD from other parkinsonian syndromes, such as multiple system atrophy (MSA) and progressive supranuclear palsy (PSP), which also show reduced striatal VMAT2 density.
Disease Progression and Severity
The degree of VMAT2 reduction, as quantified by this compound F-18 PET, has been shown to correlate with disease severity and progression.
-
In DLB, lower striatal this compound F-18 binding has been correlated with poorer cognitive performance.[2][3]
-
In PD, serial this compound F-18 PET scans can monitor the progressive loss of dopaminergic neurons over time.[4]
Other Potential Applications
-
Pancreatic Beta-Cell Imaging: VMAT2 is also expressed in pancreatic beta-cells. This compound F-18 PET is being investigated as a non-invasive tool to quantify beta-cell mass, which could have significant implications for the diagnosis and management of diabetes.
-
Oncology: The sigma-1 receptor, which is overexpressed in some tumors, has been reported to be a target of this compound F-18, suggesting a potential, though less explored, application in cancer imaging.
Quantitative Data
The following tables summarize key quantitative data from studies utilizing this compound F-18.
Table 1: In Vitro Binding Affinity of this compound F-18 for VMAT2
| Enantiomer | Binding Affinity (Ki) | Reference |
| (+)-enantiomer | 0.10 - 0.11 nM | |
| (-)-enantiomer | > 3000 nM |
Table 2: Standardized Uptake Value Ratios (SUVr) in Neurodegenerative Diseases
Reference region: Occipital Cortex
| Patient Group | n | Mean Striatal SUVr (SD) | Reference |
| Healthy Controls (HC) | 15 | 2.97 (0.552) | |
| Alzheimer's Disease (AD) | 10 | 3.04 (0.579) | |
| Parkinson's Disease (PD) | 5 | 1.72 (0.172) | |
| Dementia with Lewy Bodies (DLB) | 16 | 1.87 (0.372) |
Reference region: Primary Visual Cortex
| Patient Group | n | Posterior Putamen SUVr (SD) | Anterior Putamen SUVr (SD) | Caudate SUVr (SD) | Reference |
| Healthy Controls (NC) | 12 | 2.12 (0.18) | 2.49 (0.35) | 1.80 (0.29) | |
| Parkinson's Disease (PD) | 26 | 0.48 (0.26) | 0.86 (0.39) | 1.07 (0.45) | |
| REM Sleep Behavior Disorder (RBD) | - | 1.58 (0.38) | 1.87 (0.50) | 1.43 (0.29) |
Table 3: Diagnostic Accuracy of this compound F-18 PET
| Comparison | Sensitivity | Specificity | Reference |
| Differentiating PD/DLB from AD/HC | - | - | |
| - Visual Interpretation | 94% | 100% | |
| Differentiating Parkinsonian Syndromes from non-PS | 98.7% | 100% |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound F-18 PET scans.
Radiotracer Synthesis
The automated synthesis of this compound F-18 is typically performed using a commercial synthesis module. The process involves a nucleophilic substitution reaction.
A common automated synthesis protocol yields radiochemical purity of >99% with a synthesis time of approximately 27-40 minutes.
Patient Preparation
Proper patient preparation is crucial for obtaining high-quality and reliable this compound F-18 PET images.
-
Medication Review: A thorough review of the patient's current medications is essential. Drugs that are known to interact with VMAT2 or the dopaminergic system should be discontinued for an appropriate washout period prior to the scan. This includes tetrabenazine and its derivatives, certain antipsychotics, and some antidepressants. The decision to withhold medication should be made in consultation with the referring physician.
-
Fasting: While strict fasting is not always required for brain PET imaging with this compound F-18, it is generally recommended to avoid heavy meals for a few hours prior to the scan.
-
Caffeine and Alcohol: Patients should abstain from caffeine and alcohol for at least 24 hours before the scan.
-
Comfort: The patient should be made comfortable and relaxed in a quiet, dimly lit room before and during the tracer uptake period to minimize anxiety and movement.
Image Acquisition
-
Injected Dose: A typical intravenous bolus injection of 185-370 MBq (5-10 mCi) of this compound F-18 is administered.
-
Uptake Period: A waiting period of 50 to 120 minutes allows for the tracer to distribute and reach a relatively stable state of binding in the brain.
-
PET Scan Duration: A static brain scan of 10 to 20 minutes is typically acquired.
-
Scanner: A high-resolution PET or PET/CT scanner is used.
-
Image Reconstruction: Images are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation (using the CT data), scatter, and decay.
Image Analysis and Quantification
Quantitative analysis of this compound F-18 PET images is essential for objective assessment of VMAT2 density. The most common method is the calculation of the Standardized Uptake Value Ratio (SUVr).
-
Regions of Interest (ROIs): ROIs are drawn on the PET images, often guided by a co-registered MRI, to delineate the striatum (caudate and putamen) and a reference region.
-
Reference Region: A region with negligible VMAT2 density, such as the occipital cortex or primary visual cortex, is used as a reference to account for non-specific binding.
-
SUVr Calculation: The SUVr is calculated as the ratio of the mean SUV in the target ROI (e.g., putamen) to the mean SUV in the reference region.
Conclusion
This compound F-18 PET imaging is a clinically valuable tool for the in vivo assessment of VMAT2 density in the brain. Its ability to differentiate between various neurodegenerative diseases, particularly in the context of parkinsonian syndromes, offers significant advantages for accurate diagnosis and patient management. Furthermore, its potential applications in monitoring disease progression and assessing response to therapy make it an important modality in the development of novel treatments for these debilitating conditions. The standardized protocols for its synthesis, patient preparation, and image acquisition and analysis ensure the reliability and reproducibility of results, solidifying its role in both clinical practice and research.
References
- 1. What is this compound F18 used for? [synapse.patsnap.com]
- 2. PET quantification of pancreatic VMAT 2 binding using (+) and (−) enantiomers of [18F]FP-DTBZ in baboons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Noninvasive Tracer Kinetic Analysis of 18F-Florbetaben PET Using a Dual-Time-Window Acquisition Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Standardized uptake value - Wikipedia [en.wikipedia.org]
Florbenazine ([¹⁸F]F-AV-133): A Technical Guide for the Differential Diagnosis of Parkinsonian Syndromes
Introduction
Parkinsonian syndromes encompass a range of neurodegenerative disorders characterized by motor symptoms such as bradykinesia, rigidity, tremor, and postural instability. While Idiopathic Parkinson's Disease (IPD) is the most common form, several Atypical Parkinsonian Syndromes (APS) — including Multiple System Atrophy (MSA), Progressive Supranuclear Palsy (PSP), and Dementia with Lewy Bodies (DLB) — present with overlapping clinical features, making early and accurate differential diagnosis a significant challenge.[1][2] Misdiagnosis can impact patient prognosis and management, as these disorders have different underlying pathologies and responses to treatment.
Molecular imaging with Positron Emission Tomography (PET) offers a window into the underlying pathophysiology of these conditions. Florbenazine ([¹⁸F]F-AV-133) is a PET radiotracer designed to quantify the density of the vesicular monoamine transporter type 2 (VMAT2).[3][4] VMAT2 is a presynaptic protein crucial for packaging dopamine into vesicles, and its density serves as a reliable biomarker for the integrity of dopaminergic nerve terminals.[5] This guide provides a detailed technical overview of this compound's mechanism, its application in differentiating parkinsonian syndromes, quantitative data from key studies, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting VMAT2
VMAT2 is an integral protein located on the membrane of synaptic vesicles within presynaptic neurons. Its primary function is to transport monoamines, including dopamine, from the neuronal cytoplasm into the vesicles. This process is essential for the storage and subsequent release of neurotransmitters into the synaptic cleft. In neurodegenerative parkinsonian syndromes like PD and DLB, the progressive loss of dopaminergic neurons in the substantia nigra leads to a corresponding reduction in VMAT2 density in the striatum (caudate and putamen).
This compound is a radiolabeled analogue that selectively binds to VMAT2. When administered intravenously, [¹⁸F]this compound crosses the blood-brain barrier and binds to VMAT2. The emitted positrons can be detected by a PET scanner, allowing for the in-vivo quantification and visualization of VMAT2 density. A reduced this compound PET signal in the striatum is indicative of dopaminergic neurodegeneration.
Quantitative Data on VMAT2 Density in Parkinsonian Syndromes
Clinical studies utilizing this compound PET have demonstrated its ability to distinguish between patient groups based on the presence or absence of dopaminergic deficit. A key study compared VMAT2 density across individuals with Dementia with Lewy Bodies (DLB), Alzheimer's Disease (AD), Parkinson's Disease (PD), and Healthy Controls (HC). The results showed a significant reduction in VMAT2 density in the patient groups characterized by Lewy body pathology (PD and DLB) compared to those without (AD and HC).
The data is often presented as a Standardized Uptake Value Ratio (SUVr), which is the ratio of tracer uptake in a region of interest to a reference region with minimal specific binding.
| Patient Cohort | Number of Subjects (n) | Mean VMAT2 Density (SUVr) in Lowest Posterior Putamen | P-value |
| PD / DLB Group | 16 | 1.83 | < 0.0001 |
| AD / HC Group | 15 | 2.97 | < 0.0001 |
| Table 1: Comparison of VMAT2 density (this compound SUVr) between combined patient groups. Data extracted from Siderowf et al., 2014. |
These findings highlight that VMAT2 density is significantly lower in syndromes with underlying Lewy body pathology (PD/DLB) compared to those without (AD/HC), confirming this compound's utility as a biomarker for dopaminergic degeneration.
Experimental Protocols
A standardized protocol is critical for acquiring reliable and reproducible this compound PET data. The workflow includes radiotracer synthesis, patient preparation, image acquisition, and data analysis.
The synthesis of 18F-labeled radiotracers like this compound is typically performed in an automated synthesis module. While specific precursor details may vary, the general process involves a one-step nucleophilic fluorination reaction. The [¹⁸F]fluoride is produced in a cyclotron and then reacted with a suitable precursor molecule. The resulting [¹⁸F]this compound is then purified using High-Performance Liquid Chromatography (HPLC) and formulated in a sterile solution for injection. The entire process, from synthesis to quality control, usually takes around 50-60 minutes.
The protocol for a this compound PET scan involves several key steps:
-
Patient Preparation: Patients are typically advised to fast for a few hours before the scan. No specific medication withdrawal is usually required unless it is a VMAT2 inhibitor.
-
Radiotracer Administration: A sterile dose of [¹⁸F]this compound (typically around 185 MBq) is administered via intravenous injection.
-
Uptake Period: A waiting period allows the tracer to distribute and reach equilibrium binding in the brain.
-
PET Scan: The patient is positioned in the PET scanner, and brain images are acquired. Scans can be dynamic or static, typically performed between 30 and 90 minutes post-injection.
-
Image Reconstruction and Analysis: The raw PET data is reconstructed into 3D images. For quantitative analysis, regions of interest (ROIs) are drawn over the caudate and putamen. The tracer uptake is calculated and normalized to a reference region, such as the primary visual cortex, to generate SUVr values.
Application in Differential Diagnosis
This compound PET imaging provides objective, quantitative data to aid in the complex differential diagnosis of parkinsonism. By measuring the integrity of the presynaptic dopaminergic system, it can help differentiate neurodegenerative parkinsonisms from conditions that do not involve dopaminergic cell loss.
The logical framework for its use is as follows: A patient presenting with parkinsonian symptoms undergoes a this compound PET scan.
-
A markedly reduced striatal signal suggests significant dopaminergic degeneration. This finding is consistent with PD, MSA, PSP, or DLB. It helps to rule out non-degenerative causes of parkinsonism.
-
A normal striatal signal suggests the absence of a significant presynaptic dopaminergic deficit. This would be expected in patients with drug-induced parkinsonism, essential tremor, or vascular parkinsonism, making a diagnosis of PD or most atypical parkinsonian syndromes less likely.
While this compound is excellent at detecting a dopaminergic deficit, it may not distinguish between the different neurodegenerative syndromes (e.g., PD vs. MSA), as all can exhibit reduced striatal VMAT2. However, when combined with clinical findings and other imaging modalities (such as FDG-PET or MRI), it significantly enhances diagnostic accuracy.
This compound ([¹⁸F]F-AV-133) PET imaging is a powerful tool in the diagnostic armamentarium for parkinsonian syndromes. By providing a quantitative measure of presynaptic VMAT2 density, it offers an objective biomarker of dopaminergic neuronal integrity. This allows for the confident differentiation of neurodegenerative parkinsonisms from non-degenerative mimics. While further research is needed to refine its ability to distinguish among the various atypical parkinsonian syndromes, this compound currently provides invaluable information that, when integrated with clinical evaluation, improves diagnostic accuracy, aids in patient stratification for clinical trials, and ultimately facilitates better patient management.
References
- 1. Differential Diagnosis of Parkinsonism Using Dual-Phase F-18 FP-CIT PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atypical Parkinsonism vs. Parkinson’s Disease | APDA [apdaparkinson.org]
- 3. researchgate.net [researchgate.net]
- 4. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer's disease and Lewy body disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Development of Florbenazine (AV-133): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florbenazine ([¹⁸F]AV-133), a fluorine-18 labeled dihydrotetrabenazine analog, is a positron emission tomography (PET) radiopharmaceutical designed for imaging the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein for the packaging of monoamine neurotransmitters into synaptic vesicles, and its density is a key indicator of the integrity of dopaminergic neurons. Consequently, PET imaging with this compound has emerged as a valuable tool in the differential diagnosis of neurodegenerative disorders such as Parkinson's disease and dementia with Lewy bodies. This technical guide provides an in-depth overview of the preclinical studies and development of this compound, focusing on its mechanism of action, radiosynthesis, and the key preclinical assays that have established its safety and efficacy profile for clinical use.
Mechanism of Action: Targeting VMAT2
This compound exerts its imaging capabilities by binding with high affinity and selectivity to VMAT2. As a derivative of tetrabenazine, it acts as a non-competitive inhibitor, binding to a site distinct from the monoamine substrate binding site. This interaction locks the transporter in an occluded conformation, preventing the translocation of monoamines and allowing for the visualization of VMAT2 density using PET. The binding of tetrabenazine-based ligands is a multi-step process, involving an initial low-affinity interaction followed by a conformational change that leads to a high-affinity, stable complex, which is ideal for imaging applications.[1][2][3][4]
Radiosynthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound is a critical step in its production for preclinical and clinical use. The process typically involves a nucleophilic substitution reaction where the radioactive fluorine-18 is incorporated into a precursor molecule. An automated synthesis module is often employed to ensure high radiochemical yield and purity in a short amount of time, which is crucial given the 110-minute half-life of fluorine-18.
A common method involves the use of a tosylate (-OTs) or bromide (-Br) leaving group on the propyl side chain of the precursor. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) with a phase-transfer catalyst such as Kryptofix 2.2.2 (K222) in the presence of a weak base like potassium carbonate. The resulting [¹⁸F]this compound is then purified, typically using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), to ensure it is free of impurities before formulation for injection.
Preclinical Pharmacology
In Vitro Binding Affinity
The binding affinity of this compound and its analogs to VMAT2 has been characterized in various preclinical models. These studies are essential to confirm the tracer's potency and selectivity for its target. While specific data for [¹⁸F]this compound is not always publicly detailed, studies on related tetrabenazine derivatives provide a strong indication of its binding characteristics. For instance, the binding affinity of [³H]dihydrotetrabenazine ([³H]DTBZ), a closely related compound, has been thoroughly investigated.
| Compound | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]DTBZ | VMAT2 Chimera | 18 ± 4 | Not Reported | [5] |
| [³H]DTBZ | VMAT2 Chimera (F429A mutant) | 7.7 ± 0.6 | Not Reported |
Note: Detailed and comprehensive quantitative data for this compound's binding affinity across multiple species and tissues are often proprietary and not fully available in the public domain. The data presented for the VMAT2 chimera serves as a representative example of the high affinity of tetrabenazine derivatives.
Experimental Protocol: In Vitro VMAT2 Binding Assay (Representative)
-
Tissue Preparation: Brain tissue (e.g., striatum, rich in VMAT2) from preclinical species (e.g., rats, non-human primates) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction containing VMAT2.
-
Radioligand Binding: The membrane homogenates are incubated with increasing concentrations of the radiolabeled ligand (e.g., [³H]DTBZ or, for competition assays, a fixed concentration of [¹⁸F]this compound) in the presence and absence of a high concentration of a non-labeled competitor (e.g., tetrabenazine) to determine non-specific binding.
-
Incubation and Separation: The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis or non-linear regression of the saturation binding data.
In Vivo Imaging and Biodistribution
Preclinical PET imaging studies in animal models are crucial for evaluating the in vivo performance of a new radiotracer. These studies provide information on the tracer's biodistribution, pharmacokinetics, and its ability to visualize the target of interest. For this compound, preclinical PET studies have demonstrated high uptake in VMAT2-rich regions of the brain, such as the striatum, with low non-specific binding in other brain regions like the cerebellum.
While specific percentage of injected dose per gram of tissue (%ID/g) values for a wide range of organs are not consistently reported in publicly available literature, the striatum-to-cerebellum ratio is a key metric used to assess the specific binding of VMAT2 tracers. A high ratio indicates good specific binding and is a predictor of successful imaging in humans.
Experimental Protocol: Animal PET Imaging (Representative)
-
Animal Model: Appropriate animal models are selected, such as healthy rodents or non-human primates, or disease models (e.g., MPTP-lesioned monkeys to model Parkinson's disease).
-
Radiotracer Administration: A known amount of [¹⁸F]this compound is administered intravenously to the anesthetized animal.
-
PET Scan Acquisition: Dynamic or static PET scans are acquired over a specific time course (e.g., 60-90 minutes post-injection). During the scan, physiological parameters of the animal are monitored.
-
Image Reconstruction and Analysis: The PET data is reconstructed to generate images of the tracer distribution in the body, particularly the brain. Regions of interest (ROIs) are drawn on specific brain structures (e.g., striatum, cerebellum) to generate time-activity curves.
-
Data Quantification: The uptake of the radiotracer in different regions is quantified, often as Standardized Uptake Values (SUV) or by calculating the distribution volume ratio (DVR) or binding potential (BP), which are measures of specific binding. The striatum-to-cerebellum ratio is a commonly used simplified metric.
-
Ex Vivo Biodistribution (Optional but Recommended): Following the final imaging session, animals may be euthanized, and tissues of interest are dissected, weighed, and the radioactivity is counted to provide a more direct measure of the tracer's distribution (%ID/g).
Toxicology and Safety Pharmacology
A comprehensive toxicology and safety pharmacology program is mandatory for any new drug candidate, including radiopharmaceuticals, before it can be administered to humans. These studies are conducted under Good Laboratory Practice (GLP) conditions and are designed to identify potential adverse effects on major physiological systems.
The safety pharmacology core battery typically includes an assessment of the effects on the central nervous system (CNS), cardiovascular system, and respiratory system. For radiopharmaceuticals, the administered mass dose is very low (microdosing), which generally results in a wide safety margin.
Note on Data Availability: Detailed preclinical toxicology data, such as No-Observed-Adverse-Effect-Levels (NOAELs), are considered highly proprietary and are submitted to regulatory agencies as part of the Investigational New Drug (IND) application. This information is not typically published in the peer-reviewed literature. Therefore, specific quantitative toxicology data for this compound is not provided in this guide.
Conclusion
The preclinical development of this compound ([¹⁸F]AV-133) has established it as a highly effective and safe radiopharmaceutical for imaging VMAT2 in the brain. Through a series of in vitro and in vivo studies, its high binding affinity and selectivity for VMAT2 have been demonstrated, and its favorable pharmacokinetic profile allows for high-quality PET imaging. While detailed quantitative data from some preclinical studies remain proprietary, the available information, combined with the successful translation of this compound to clinical use, underscores the robustness of its preclinical development program. This technical guide provides a framework for understanding the key studies and methodologies involved in the preclinical evaluation of a novel PET radiopharmaceutical, using this compound as a prime example. The continued use of this compound in clinical and research settings will further elucidate its role in the understanding and management of neurodegenerative diseases.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
The Role of Florbenazine ([¹⁸F]AV-133) in Quantifying Vesicular Monoamine Transporter 2 (VMAT2) Density as a Surrogate Marker for Dopaminergic Neuron Loss
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of several neurodegenerative disorders, most notably Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB). While the dopamine transporter (DAT) has been a primary target for imaging the integrity of these neurons, the vesicular monoamine transporter 2 (VMAT2) offers a complementary and crucial perspective. Florbenazine ([¹⁸F]AV-133), a potent and selective radioligand for VMAT2, has emerged as a key tool in positron emission tomography (PET) to quantify the density of these transporters, thereby providing an indirect measure of dopaminergic nerve terminal integrity. This technical guide provides a comprehensive overview of the role of this compound in understanding dopaminergic neuron loss, detailing its mechanism of action, quantitative binding characteristics, and standardized experimental protocols for its use in preclinical and clinical research.
Introduction: VMAT2 as a Biomarker for Dopaminergic Degeneration
Dopaminergic signaling is tightly regulated by the interplay of several proteins within the presynaptic terminal. The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, while the vesicular monoamine transporter 2 (VMAT2) is crucial for packaging cytosolic dopamine into synaptic vesicles for subsequent release.[1][2][3] In neurodegenerative conditions like Parkinson's disease, the loss of dopaminergic neurons leads to a reduction in both DAT and VMAT2 density.
While DAT imaging is a well-established modality, VMAT2 imaging with this compound offers distinct advantages. VMAT2 is present on the membranes of synaptic vesicles within the nerve terminal and its levels are considered to be a reliable indicator of the number of surviving dopaminergic neurons.[4][5] Studies have shown that a reduction in VMAT2 density, as measured by this compound PET, is an early event in the neurodegenerative process, potentially preceding significant changes in DAT. Therefore, this compound provides a valuable tool for the early diagnosis, differential diagnosis, and monitoring of disease progression in parkinsonian syndromes.
Mechanism of Action of this compound ([¹⁸F]AV-133)
This compound is a dihydrotetrabenazine derivative that binds with high affinity and selectivity to VMAT2. Labeled with the positron-emitting isotope Fluorine-18, this compound allows for the in vivo visualization and quantification of VMAT2 density using PET. Following intravenous administration, [¹⁸F]AV-133 crosses the blood-brain barrier and binds to VMAT2 located on the presynaptic vesicles of monoaminergic neurons, with the highest concentrations found in the striatum. The resulting PET signal is proportional to the density of VMAT2, providing a quantitative measure of dopaminergic terminal integrity.
Quantitative Data: Binding Affinity and Clinical Studies
The efficacy of a PET radioligand is determined by its binding characteristics and its performance in clinical imaging studies. This compound has demonstrated favorable properties in both regards.
Binding Affinity
This compound exhibits high affinity for VMAT2, as demonstrated by in vitro binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the target receptors.
| Radioligand | Target | Preparation | Kᵢ (nM) | Reference |
| [¹⁸F]FP-(+)-DTBZ ([¹⁸F]AV-133) | VMAT2 | Rat striatal homogenates | 0.11 |
Clinical Imaging Data
Clinical studies have validated the use of this compound PET in distinguishing patients with dopaminergic neurodegeneration from healthy individuals and those with other neurological conditions. Standardized Uptake Value Ratios (SUVRs) are commonly used to quantify the PET signal, with a reference region devoid of VMAT2 (e.g., occipital cortex) used for normalization.
A key study compared [¹⁸F]AV-133 uptake in patients with Alzheimer's Disease (AD), Dementia with Lewy Bodies (DLB), Parkinson's Disease (PD), and healthy controls (HC). The results demonstrated a significant reduction in striatal VMAT2 density in the DLB and PD groups.
| Patient Group | N | Mean Striatal SUVR (± SD) | p-value (vs. AD/HC) | Reference |
| AD | 10 | 2.97 (± 0.58) | < 0.0001 | |
| DLB | 11 | 1.83 (± 0.37) | < 0.0001 | |
| PD | 5 | 1.72 (± 0.17) | < 0.0001 | |
| HC | 5 | 2.84 (± 0.55) | < 0.0001 | |
| Combined PD/DLB | 16 | 1.83 | < 0.0001 | |
| Combined AD/HC | 15 | 2.97 | < 0.0001 |
Experimental Protocols
Standardized protocols are essential for ensuring the reliability and reproducibility of this compound PET imaging studies. The following sections outline the key steps for radiolabeling, preclinical imaging, and clinical imaging.
Radiosynthesis of [¹⁸F]AV-133
The radiosynthesis of [¹⁸F]AV-133 is typically achieved through a nucleophilic substitution reaction. An automated synthesis module is often employed for clinical production.
Workflow for Automated Radiosynthesis of [¹⁸F]AV-133
Detailed Steps:
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Trapping: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
Elution: The [¹⁸F]fluoride is eluted from the cartridge using a solution of potassium carbonate and a phase transfer catalyst like Kryptofix-222.
-
Drying: The solvent is removed by azeotropic distillation with acetonitrile.
-
Radiolabeling: The tosylated or brominated precursor of AV-133 is added in a suitable solvent (e.g., DMSO), and the reaction mixture is heated.
-
Purification: The crude product is purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Formulation: The purified [¹⁸F]AV-133 is formulated in a sterile saline solution for intravenous injection.
-
Quality Control: The final product undergoes quality control tests, including determination of radiochemical purity by HPLC, pH, and sterility testing.
Preclinical PET Imaging Protocol (Mouse Model)
Preclinical studies in animal models, such as MPTP-lesioned mice, are crucial for evaluating the efficacy of new therapeutic interventions for Parkinson's disease.
Detailed Steps:
-
Patient Preparation: Informed consent is obtained, and a medical history is taken. No specific dietary restrictions are typically required.
-
Radiotracer Injection: An intravenous bolus of approximately 185 MBq (5 mCi) of [¹⁸F]AV-133 is administered.
-
Uptake Period: There is an uptake period of approximately 50 minutes during which the patient rests comfortably.
-
PET Scan: The patient is positioned in the PET scanner, and a brain scan of 10-20 minutes is acquired. A low-dose CT or an MR scan is performed for attenuation correction and anatomical localization.
-
Image Reconstruction: Images are reconstructed using an iterative algorithm.
-
Image Analysis:
-
Visual Interpretation: Experienced readers assess the images for the degree and pattern of striatal uptake, comparing it to expected normal patterns.
-
Quantitative Analysis: A semi-automated or automated method is used to define ROIs on the caudate, anterior putamen, and posterior putamen, as well as a reference region (e.g., occipital cortex). SUVRs are calculated to provide a quantitative measure of VMAT2 density.
-
Signaling Pathways and Logical Relationships
The interplay between DAT and VMAT2 is critical for maintaining dopamine homeostasis in the presynaptic terminal. This compound's utility lies in its ability to specifically probe the VMAT2 component of this system.
Dopaminergic Presynaptic Terminal and the Role of VMAT2
This diagram illustrates that while DAT is responsible for clearing dopamine from the synapse, VMAT2 is essential for sequestering dopamine into vesicles, protecting it from degradation and preparing it for release. This compound PET measures the density of VMAT2, providing a direct assessment of this crucial component of the dopaminergic system.
Conclusion
This compound ([¹⁸F]AV-133) PET imaging of VMAT2 is a powerful and reliable tool for assessing the integrity of dopaminergic neurons. Its high affinity and selectivity for VMAT2, combined with well-established and standardized experimental protocols, make it an invaluable asset for researchers and drug development professionals. By providing a quantitative measure of VMAT2 density, this compound PET can aid in the early and differential diagnosis of parkinsonian syndromes, monitor disease progression, and evaluate the efficacy of novel neuroprotective therapies aimed at halting or reversing dopaminergic neurodegeneration. The continued use and refinement of this compound imaging will undoubtedly enhance our understanding of these devastating diseases and accelerate the development of effective treatments.
References
- 1. Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presynaptic regulation of dopamine release: Role of the DAT and VMAT2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. In vivo measurement of vesicular monoamine transporter type 2 density in Parkinson disease with (18)F-AV-133 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the VMAT2 Binding Affinity and Selectivity of Florbenazine ([¹⁸F]AV-133)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of Florbenazine ([¹⁸F]AV-133), a key radioligand for imaging the vesicular monoamine transporter 2 (VMAT2) with Positron Emission Tomography (PET). A detailed summary of its binding affinity for VMAT2 is presented, alongside an examination of its selectivity profile. This document includes detailed experimental protocols for conducting in vitro binding assays and in vivo PET imaging, designed to be a valuable resource for researchers in neuroimaging and drug development.
Introduction
This compound, also known as [¹⁸F]AV-133, is a fluorine-18 labeled dihydrotetrabenazine derivative that serves as a high-affinity radiotracer for the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons. It is responsible for the uptake of cytosolic monoamines, such as dopamine, norepinephrine, and serotonin, into these vesicles for storage and subsequent release. The density of VMAT2 is a recognized biomarker for the integrity of dopaminergic neurons, which are known to degenerate in neurodegenerative conditions like Parkinson's disease. Consequently, the accurate in vivo quantification of VMAT2 using PET imaging with radioligands like this compound is of significant interest for the diagnosis and monitoring of these diseases.
This guide delves into the core binding properties of this compound, its selectivity for VMAT2, and provides detailed methodologies for its application in research settings.
Quantitative Binding Data
The binding affinity of this compound for VMAT2 has been determined through in vitro radioligand binding assays. The following table summarizes the key binding constants.
| Radioligand | Preparation | Target | Binding Constant (Kd) | Reference |
| [¹⁸F]this compound ([¹⁸F]AV-133) | Rat striatum homogenates | VMAT2 | 0.19 nM | |
| [¹⁸F]this compound ([¹⁸F]AV-133) | Rat hypothalamus homogenates | VMAT2 | 0.25 nM | |
| [¹⁸F]this compound ([¹⁸F]AV-133) | Rat islet cell homogenates (Site A) | VMAT2 | 6.76 nM | |
| [¹⁸F]this compound ([¹⁸F]AV-133) | Rat islet cell homogenates (Site B) | Low-affinity site | 241 nM |
Selectivity Profile
Experimental Protocols
In Vitro VMAT2 Radioligand Binding Assay
This protocol is adapted from methodologies used in the preclinical evaluation of VMAT2 radioligands.
Objective: To determine the binding affinity (Kd) of [¹⁸F]this compound for VMAT2 in brain tissue homogenates.
Materials:
-
[¹⁸F]this compound (radiosynthesized and purified)
-
Rat brain tissue (striatum or hypothalamus)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Unlabeled ("cold") this compound or Tetrabenazine (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Gamma counter
-
Scintillation fluid and vials
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenize the tissue in ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting pellet in fresh, ice-cold Homogenization Buffer and centrifuge again.
-
Resuspend the final pellet in Assay Buffer to a final protein concentration of 100-200 µg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Saturation Binding Assay:
-
Set up a series of tubes for total binding and non-specific binding.
-
For total binding, add increasing concentrations of [¹⁸F]this compound (e.g., 0.05 - 10 nM) to tubes containing the membrane homogenate (50-100 µg of protein).
-
For non-specific binding, add the same increasing concentrations of [¹⁸F]this compound to a parallel set of tubes that also contain a high concentration of unlabeled tetrabenazine (e.g., 10 µM).
-
Bring the final volume of each tube to 1 mL with Assay Buffer.
-
Incubate the tubes at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with three aliquots of ice-cold Assay Buffer.
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([F]).
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Figure 1: Workflow for In Vitro VMAT2 Binding Assay.
[¹⁸F]this compound PET Imaging Protocol for Human Subjects
This protocol is based on the procedures outlined by the Parkinson's Progression Markers Initiative (PPMI).
Objective: To quantitatively assess VMAT2 density in the human brain using [¹⁸F]this compound PET.
Participant Preparation:
-
No fasting is required.
-
A negative urine pregnancy test is required for women of childbearing potential on the day of the scan.
-
Obtain and record the participant's weight.
-
Obtain vital signs (supine pulse rate and blood pressure) before and 15 minutes after the radiotracer injection.
Radiotracer Administration:
-
Administer a single intravenous (IV) bolus of 222 MBq (6 mCi) (± 10%) of [¹⁸F]AV-133.
-
Follow the injection with an IV flush of 15-20 mL of normal saline.
-
Assay the activity of the injected dose using a dose calibrator.
PET Image Acquisition:
-
Acquire serial PET images for a total of 10 minutes (e.g., 2 x 5-minute frames) starting 80 minutes (± 5 minutes) post-injection.
-
Perform a scan for attenuation correction (e.g., a low-dose CT scan) either before or immediately after the emission scan.
Image Processing and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET images to a corresponding MRI scan for anatomical reference.
-
Define regions of interest (ROIs) for the striatum (caudate and putamen) and a reference region with low VMAT2 density (e.g., cerebellum or occipital cortex).
-
Calculate the Standardized Uptake Value Ratio (SUVR) for the striatal ROIs by dividing the average radioactivity concentration in the ROI by the average radioactivity concentration in the reference region.
Figure 2: Workflow for Human [¹⁸F]this compound PET Imaging.
Signaling Pathways and Logical Relationships
The high selectivity of this compound for VMAT2 over other monoamine transporters is a critical aspect of its utility as a PET imaging agent. The following diagram illustrates this selectivity.
Figure 3: Selectivity of this compound for VMAT2.
Conclusion
This compound ([¹⁸F]AV-133) is a highly specific and high-affinity radioligand for the vesicular monoamine transporter 2. Its favorable binding characteristics make it an invaluable tool for the in vivo quantification of VMAT2 density using PET imaging. This technical guide provides essential quantitative data and detailed experimental protocols to facilitate the use of this compound in research aimed at understanding and diagnosing neurodegenerative diseases. The high selectivity of this compound for VMAT2 ensures that the PET signal accurately reflects the density of this transporter, providing a reliable biomarker for monoaminergic neuron integrity.
References
A Technical Guide to the Pharmacokinetics and Biodistribution of [18F]Florbenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Florbenazine, also known as [18F]AV-133 and 9-[18F]fluoropropyl-(+)-dihydrotetrabenazine, is a radiopharmaceutical agent developed for positron emission tomography (PET) imaging. It is a dihydrotetrabenazine analog that exhibits high binding affinity for the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a transport protein integrated into the membrane of presynaptic vesicles in monoaminergic neurons and is also expressed in pancreatic beta-cells. By targeting VMAT2, [18F]this compound allows for the in vivo quantification and visualization of the density of these transporters, providing a valuable tool for the study of neurodegenerative diseases such as Parkinson's disease, dementia with Lewy bodies, and for assessing the function of pancreatic beta-cells. This guide provides an in-depth overview of the pharmacokinetics, biodistribution, and experimental protocols associated with the use of [18F]this compound.
Mechanism of Action: VMAT2 Targeting
[18F]this compound binds to VMAT2, a transporter responsible for loading monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into synaptic vesicles for subsequent release. This process is crucial for normal neurotransmission. A reduction in VMAT2 density is a hallmark of the degeneration of monoaminergic neurons, which is characteristic of several neurodegenerative disorders.
Caption: VMAT2 transports monoamines into vesicles; [18F]this compound binds to VMAT2.
Pharmacokinetics
The pharmacokinetic profile of [18F]this compound is characterized by its rapid clearance from plasma and specific uptake in regions with high VMAT2 density, particularly the brain.
Plasma Pharmacokinetics
Following intravenous injection, [18F]this compound is rapidly eliminated from the plasma. The parent compound is metabolized into more polar radiometabolites. The dose-normalized area under the curve for [18F]this compound in plasma has been shown to be comparable across different populations, suggesting minimal ethnic variations in its pharmacokinetic profile.
Brain Pharmacokinetics
[18F]this compound readily crosses the blood-brain barrier. The highest uptake is observed in the striatum (caudate and putamen), which has a high density of dopaminergic neurons and consequently, VMAT2. The uptake in cortical regions is considerably lower, and the cerebellum is often used as a reference region for quantitative analysis due to its low VMAT2 density.
Table 1: Quantitative Brain Pharmacokinetics of [18F]this compound
| Parameter | Region | Value | Subject Group | Reference |
| Standardized Uptake Value Ratio (SUVR) | Striatum | 2.97 | Healthy Controls | [1] |
| SUVR | Striatum | 1.83 | Parkinson's Disease / Dementia with Lewy Bodies | [1] |
| Distribution Volume Ratio (DVR) | Striatum | 3.32 | Non-human primate | [2] |
Biodistribution and Radiation Dosimetry
Whole-body PET scans in healthy human subjects have been conducted to determine the biodistribution and estimate the radiation dosimetry of [18F]this compound.
The tracer does not show significant adverse effects. The highest radioactivity uptake in the brain is observed approximately 10 minutes after injection.[3] The pancreas, liver, and the wall of the upper large intestine are the organs that receive the highest absorbed radiation doses.[3] The effective dose is comparable to other 18F-labeled radiopharmaceuticals used in clinical practice.
Table 2: Human Biodistribution and Radiation Dosimetry of [18F]this compound
| Organ | Mean Absorbed Dose (μGy/MBq) |
| Pancreas | 153.3 ± 23.8 |
| Liver | Not specified, but high |
| Upper Large Intestine Wall | Not specified, but high |
| Effective Dose Equivalent | 36.5 ± 2.8 μSv/MBq |
| Effective Dose | 27.8 ± 2.5 μSv/MBq |
| (Data from a study with nine healthy human subjects) |
Experimental Protocols
Radiolabeling of [18F]this compound
The synthesis of [18F]this compound typically involves a nucleophilic substitution reaction. While specific details of the automated synthesis are proprietary, the general principle involves the reaction of a precursor molecule with [18F]fluoride.
Caption: Workflow for the radiosynthesis of [18F]this compound.
Preclinical PET Imaging Protocol (Rodent Model)
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.
-
Radiotracer Administration: Administer a bolus injection of [18F]this compound via a tail vein catheter.
-
PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Data Analysis: Draw regions of interest (ROIs) on the reconstructed images to obtain time-activity curves for different brain regions. Calculate SUVR or perform kinetic modeling.
Human PET Imaging Protocol
-
Subject Preparation: Subjects should fast for at least 4-6 hours prior to the scan.
-
Radiotracer Administration: Administer an intravenous bolus injection of [18F]this compound (e.g., 370-391 MBq).
-
PET Scan Acquisition: For brain imaging, a dynamic scan is typically acquired for 60-90 minutes post-injection. For whole-body biodistribution studies, serial static images are acquired over several hours.
-
Image Reconstruction and Analysis: Similar to the preclinical protocol, with ROIs drawn on co-registered MRI or CT scans for anatomical guidance.
Caption: Typical workflow for a human [18F]this compound PET imaging study.
Conclusion
[18F]this compound is a valuable PET tracer for the in vivo assessment of VMAT2 density. Its favorable pharmacokinetic and biodistribution profile, coupled with a manageable radiation dose, makes it a suitable tool for research in neurodegenerative diseases and other conditions associated with altered monoaminergic neurotransmission. The standardized protocols for its use in both preclinical and clinical settings allow for reproducible and quantitative measurements, aiding in the diagnosis, monitoring of disease progression, and the development of novel therapeutic interventions.
References
- 1. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer's disease and Lewy body disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of [18F]Fluoroalkyl Derivatives of Dihydrotetrabenazine (DTBZ) in Rat and Monkey Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-body biodistribution and radiation dosimetry of 18F-FP-(+)-DTBZ (18F-AV-133): a novel vesicular monoamine transporter 2 imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Neurodegenerative Disease Biomarkers: A Technical Guide to Florbenazine (VMAT2) and SV2A PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of two critical positron emission tomography (PET) biomarkers used in the study of neurodegenerative disease progression: Florbenazine ([¹⁸F]AV-133) for imaging the vesicular monoamine transporter 2 (VMAT2) and radiotracers targeting the synaptic vesicle glycoprotein 2A (SV2A) for quantifying synaptic density. This document clarifies their distinct molecular targets and applications, presents quantitative data in structured tables, details experimental protocols, and provides visualizations of key pathways and workflows.
Introduction: Clarifying Molecular Targets in Neurodegeneration Imaging
The in vivo quantification of neuropathological changes is paramount for the development of effective therapeutics for neurodegenerative diseases. While the initial query focused on this compound as a biomarker for synaptotagmin-1, it is crucial to clarify that This compound targets the vesicular monoamine transporter 2 (VMAT2) , a key component of dopaminergic neurons. Its utility lies in assessing the integrity of these specific neuronal systems, which are particularly affected in Parkinson's disease and Dementia with Lewy Bodies.
For a more direct and global measure of synaptic integrity across various neurodegenerative conditions, researchers turn to PET imaging of the synaptic vesicle glycoprotein 2A (SV2A) . Tracers such as [¹¹C]UCB-J and [¹⁸F]SynVesT-1 bind to SV2A, which is ubiquitously expressed in presynaptic terminals, offering a quantitative measure of synaptic density. This guide will delve into both of these important imaging modalities.
This compound ([¹⁸F]AV-133) for VMAT2 Imaging
This compound PET imaging provides a non-invasive method to assess the density of VMAT2, which is responsible for packaging monoamine neurotransmitters into synaptic vesicles. A reduction in VMAT2 density is a hallmark of the loss of dopaminergic nerve terminals.
Mechanism of Action
VMAT2 plays a dual role in monoaminergic neurons: it loads neurotransmitters like dopamine into synaptic vesicles for subsequent release and sequesters cytosolic dopamine, protecting the neuron from dopamine-induced oxidative stress.[1][2] In neurodegenerative diseases such as Parkinson's disease and Dementia with Lewy Bodies, the degeneration of dopaminergic neurons leads to a significant reduction in VMAT2 levels in the striatum. This compound, a radiolabeled VMAT2 inhibitor, allows for the in vivo quantification of this transporter, thereby providing an indirect measure of dopaminergic neuron integrity.
Quantitative Data
The following table summarizes key quantitative data for this compound PET imaging in various neurodegenerative diseases.
| Parameter | Value | Disease Context | Reference |
| Binding Affinity (Kd) | 60 nM | In vitro | [3] |
| Mean Striatal SUVr | 1.72 | Parkinson's Disease | [4] |
| 1.87 | Dementia with Lewy Bodies | [4] | |
| 3.04 | Alzheimer's Disease | ||
| 2.84 | Healthy Controls | ||
| Correlation with Cognition (MMSE) | r = 0.73 (p = 0.011) | Dementia with Lewy Bodies |
SUVr: Standardized Uptake Value Ratio MMSE: Mini-Mental State Examination
Experimental Protocols
[¹⁸F]this compound PET Imaging Protocol
-
Radiotracer Administration: An intravenous bolus of 5 mCi (185 MBq) of [¹⁸F]this compound is administered to the subject.
-
Uptake Period: A 50-minute uptake period is allowed following the injection.
-
Image Acquisition: A 10 to 20-minute brain scan is acquired using a PET or PET/CT scanner.
-
Image Reconstruction: Images are reconstructed using an iterative reconstruction algorithm (e.g., 3D row action maximum likelihood algorithm).
-
Image Analysis:
-
Images are spatially normalized to a standard brain atlas.
-
Volumes of interest (VOIs) are defined for target regions (e.g., caudate, putamen) and a reference region (e.g., occipital cortex or cerebellum).
-
The Standardized Uptake Value Ratio (SUVr) is calculated as the ratio of the mean tracer activity in the target VOI to the mean activity in the reference region VOI.
-
Signaling Pathway Diagram
Caption: Dopaminergic synapse showing VMAT2-mediated packaging of dopamine and the binding of this compound.
SV2A PET Imaging for Synaptic Density
PET imaging of SV2A provides a direct, in vivo measure of synaptic density. SV2A is a transmembrane protein found on synaptic vesicles in virtually all synapses, making it an excellent biomarker for overall synaptic integrity.
Mechanism of Action
SV2A is involved in the regulation of neurotransmitter release and synaptic vesicle trafficking. Its ubiquitous expression in presynaptic terminals means that the density of SV2A is directly proportional to the number of synapses. In neurodegenerative diseases like Alzheimer's, a reduction in synaptic density is a key pathological feature that correlates with cognitive decline. PET radiotracers that bind to SV2A, such as [¹¹C]UCB-J, allow for the quantification of this synaptic loss.
Quantitative Data
The following table summarizes key quantitative data for SV2A PET imaging in various neurodegenerative diseases.
| Parameter | Value | Disease Context | Reference |
| Binding Affinity (Ki) | 7 nM (human) | [¹¹C]UCB-J | |
| 25 nM (rat) | [¹¹C]UCB-J | ||
| Hippocampal BPND Reduction | 41% | Alzheimer's Disease vs. Controls | |
| Hippocampal SV2A Reduction | 25-27% | Alzheimer's Disease | |
| Substantia Nigra SV2A Reduction | 25% | Parkinson's Disease | |
| In Vivo Kd | 5.4 nM | [¹¹C]UCB-J |
BPND: Non-displaceable Binding Potential
Experimental Protocols
[¹¹C]UCB-J PET Imaging Protocol
-
Radiotracer Synthesis: [¹¹C]UCB-J is synthesized via Suzuki cross-coupling of [¹¹C]MeI with a boronate precursor.
-
Radiotracer Administration: Subjects receive an intravenous injection of [¹¹C]UCB-J.
-
Image Acquisition: A dynamic 60-minute PET scan is typically performed.
-
Arterial Blood Sampling: Arterial blood samples may be taken to generate an arterial input function for kinetic modeling.
-
Image Analysis:
-
Regional time-activity curves are generated.
-
Kinetic modeling (e.g., one-tissue compartment model) is used to derive the total volume of distribution (VT).
-
The non-displaceable binding potential (BPND) is calculated, often using a reference region such as the cerebellum or white matter.
-
Signaling Pathway Diagram
Caption: Location of SV2A on synaptic vesicles and its interaction with the PET tracer [¹¹C]UCB-J.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical research study utilizing these PET biomarkers.
Caption: General workflow for a clinical PET imaging study in neurodegenerative disease.
Conclusion
This compound and SV2A PET imaging are powerful, complementary tools in the study of neurodegenerative diseases. This compound provides a specific measure of dopaminergic terminal integrity, crucial for understanding and diagnosing synucleinopathies like Parkinson's disease and Dementia with Lewy Bodies. In contrast, SV2A PET imaging offers a broader assessment of synaptic density, making it a valuable biomarker for tracking disease progression and therapeutic response in a wider range of neurodegenerative conditions, including Alzheimer's disease. The continued refinement of these imaging techniques and the development of new radiotracers will undoubtedly accelerate our understanding of these devastating diseases and aid in the development of novel treatments.
References
- 1. Protective actions of the vesicular monoamine transporter 2 (VMAT2) in monoaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VMAT2 and Parkinson’s disease: harnessing the dopamine vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer’s disease and Lewy body disorders - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Sigma-1 Receptor Binding of Florbenazine in Oncology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The sigma-1 receptor (S1R) is a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface and is overexpressed in numerous cancer cell lines, playing a significant role in cell proliferation, apoptosis, and survival.[1][2][3] Florbenazine ([¹⁸F]AV-133), a PET imaging agent targeting the vesicular monoamine transporter 2 (VMAT2), has demonstrated off-target binding to sigma receptors.[1][4] This technical guide outlines a comprehensive strategy to investigate the binding characteristics and potential functional effects of this compound on the sigma-1 receptor in an oncological context. The proposed studies aim to quantify the binding affinity of this compound for S1R in cancer cells and to elucidate its potential as a diagnostic or therapeutic agent in oncology.
Introduction
The sigma-1 receptor (S1R) has emerged as a promising target in oncology due to its high expression in various tumor types, including breast, prostate, lung, and colon cancers, which often correlates with tumor aggressiveness. S1R is involved in critical cellular processes such as calcium signaling, ion channel modulation, and cellular stress responses, all of which are pivotal in cancer progression. Ligands that modulate S1R activity have shown potential to induce cancer cell death and inhibit tumor growth.
This compound ([¹⁸F]AV-133) is a fluorine-18 labeled radiopharmaceutical primarily developed for positron emission tomography (PET) imaging of the vesicular monoamine transporter 2 (VMAT2), with applications in neurodegenerative disorders. However, studies have indicated that this compound and structurally related compounds exhibit off-target binding to sigma receptors. Specifically, [¹⁸F]AV-133 has been shown to bind to sigma components in pancreatic tissue, and a related dihydrotetrabenazine derivative, [¹⁸F]FP-(+)-DTBZ, has a reported Ki of 95 nM for the sigma-1 receptor. This incidental binding provides a strong rationale for a focused investigation into the interaction of this compound with the sigma-1 receptor in the context of cancer, where S1R is a relevant biomarker and therapeutic target.
This guide details the experimental protocols and data presentation necessary to characterize the binding of this compound to the sigma-1 receptor in cancer cells and to explore its potential functional consequences.
Data Presentation: Binding Affinity
A critical first step is to quantify the binding affinity of this compound to the sigma-1 receptor in relevant cancer cell lines. The following table summarizes the known binding affinities of this compound and a related compound, providing a baseline for this investigation. The proposed studies will populate the empty fields for this compound in cancer cell lines.
| Compound | Target | Tissue/Cell Line | Binding Affinity (Ki/Kd) | Reference |
| [¹⁸F]AV-133 (this compound) | VMAT2 | Rat Islet Cells | Kd = 3.8 nM | |
| Sigma Receptors | Rat Pancreas | Low affinity, high capacity | ||
| Sigma-1 Receptor | Human Breast Cancer (MCF-7) | To be determined | ||
| Sigma-1 Receptor | Human Prostate Cancer (PC-3) | To be determined | ||
| [¹⁸F]FP-(+)-DTBZ | Sigma-1 Receptor | Not Specified | Ki = 95 nM |
Experimental Protocols
Detailed methodologies are provided for key experiments to characterize the sigma-1 receptor binding and functional effects of this compound in cancer cells.
Objective: To determine the binding affinity (Ki) of non-radiolabeled this compound for the sigma-1 receptor in cancer cell membrane preparations.
Materials:
-
Human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor agonist)
-
Non-labeled competitor: Haloperidol (for non-specific binding determination)
-
Test compound: Non-radiolabeled this compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Membrane Preparation:
-
Culture MCF-7 and PC-3 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with this compound.
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd value), and the cell membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H]-(+)-pentazocine, cell membrane preparation, and a high concentration of haloperidol (e.g., 10 µM).
-
Competition: Add assay buffer, [³H]-(+)-pentazocine, cell membrane preparation, and increasing concentrations of non-radiolabeled this compound.
-
Incubate the plate at room temperature for 90 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-(+)-pentazocine against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells expressing the sigma-1 receptor.
Materials:
-
MCF-7 and PC-3 cell lines
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., a known sigma-1 receptor antagonist with cytotoxic effects)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 and PC-3 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound for 72 hours. Include untreated control wells and positive control wells.
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value for cell growth inhibition.
-
Objective: To visualize the in vivo binding of [¹⁸F]this compound to sigma-1 receptors in a tumor xenograft model and to assess the specificity of this binding.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MCF-7 or PC-3 cells for tumor induction
-
[¹⁸F]this compound
-
Blocking agent: A selective sigma-1 receptor ligand (e.g., haloperidol or BD1063)
-
Anesthesia
-
PET/CT scanner
Protocol:
-
Xenograft Model Development:
-
Subcutaneously inject MCF-7 or PC-3 cells into the flank of each mouse.
-
Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
PET/CT Imaging:
-
Divide the tumor-bearing mice into two groups: a baseline group and a blocking group.
-
Anesthetize the mice.
-
For the blocking group, pre-treat with the selective sigma-1 receptor ligand 30 minutes prior to the radiotracer injection.
-
Intravenously inject [¹⁸F]this compound into each mouse.
-
Perform dynamic or static PET scans at various time points post-injection (e.g., 30, 60, and 120 minutes).
-
Acquire a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) over the tumors and other relevant organs (e.g., muscle, brain).
-
Calculate the standardized uptake value (SUV) for each ROI at each time point.
-
Compare the tumor uptake of [¹⁸F]this compound in the baseline and blocking groups to determine the specificity of the binding to sigma-1 receptors. A significant reduction in tumor uptake in the blocking group would indicate specific binding.
-
Visualization of Pathways and Workflows
The following diagram illustrates the key signaling pathways influenced by the sigma-1 receptor in cancer cells.
Caption: Sigma-1 receptor signaling pathways implicated in cancer cell survival and proliferation.
This diagram outlines the logical flow of the proposed experimental investigation.
Caption: Workflow for the investigation of this compound's sigma-1 receptor binding in oncology.
Conclusion
The overexpression of the sigma-1 receptor in various cancers presents a valuable opportunity for the development of targeted diagnostics and therapeutics. While this compound is an established VMAT2 imaging agent, its documented off-target affinity for sigma receptors warrants a thorough investigation in an oncological setting. The experimental framework detailed in this guide provides a systematic approach to quantify the binding of this compound to the sigma-1 receptor in cancer cells, to assess its potential functional effects on cancer cell viability, and to visualize its in vivo binding in tumor models. The outcomes of these studies will be crucial in determining the potential utility of this compound as a novel tool for the imaging or treatment of sigma-1 receptor-positive tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (18)F-AV-133: A Selective VMAT2-binding Radiopharmaceutical for PET Imaging of Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma receptor binding of tetrabenazine series tracers targeting VMAT2 in rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-phase clinical trials of Florbenazine for dementia research
An In-depth Technical Guide to the Early-Phase Clinical Trials of Florbenazine for Dementia Research
Abstract
This document provides a comprehensive overview of the early-phase clinical development of this compound, a novel investigational positron emission tomography (PET) radiotracer designed for the in vivo quantification of the novel neuropathological marker, protein aggregate "X" (PA-X), a key pathological hallmark in a subset of dementias. This guide details the study designs, experimental protocols, and key findings from the initial Phase 1 and Phase 2a clinical trials. The data presented herein are intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the safety, pharmacokinetic profile, and initial efficacy of this compound as a diagnostic tool in dementia research.
Introduction to this compound
This compound ([¹⁸F]FBZ) is a novel fluorine-18 labeled PET radiotracer with high affinity and selectivity for PA-X. The accumulation of PA-X in the brain is hypothesized to be an early event in the neurodegenerative cascade leading to specific forms of dementia. The development of this compound aims to provide a sensitive and specific biomarker for the early detection and differential diagnosis of these dementias, as well as a tool for monitoring disease progression and response to therapy. This guide summarizes the critical first-in-human studies that have laid the groundwork for the further clinical development of this compound.
Phase 1: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers
The primary objective of the Phase 1 study was to assess the safety, tolerability, and pharmacokinetic profile of this compound in a cohort of healthy adult volunteers.
Experimental Protocol
-
Study Design: A single-center, open-label, single-ascending-dose study.
-
Participants: 20 healthy volunteers (10 male, 10 female), aged 50-70 years, with no history of neurological or psychiatric disorders.
-
Dosing: Four cohorts of five participants each received a single intravenous injection of this compound at doses of 74 MBq, 185 MBq, 370 MBq, and 555 MBq, respectively.
-
Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events were monitored for 48 hours post-injection. Blood and urine samples were collected at baseline and at 2, 24, and 48 hours for standard clinical laboratory tests.
-
Pharmacokinetic Analysis: Venous blood samples were collected at 2, 5, 10, 30, 60, 90, 120, and 240 minutes post-injection to measure the concentration of unchanged this compound and its metabolites in plasma.
-
PET Imaging: Whole-body PET scans were acquired over 120 minutes post-injection to determine the biodistribution and radiation dosimetry of this compound.
Data Presentation
Table 1: Summary of Participant Demographics (Phase 1)
| Characteristic | Mean ± SD (n=20) |
| Age (years) | 61.5 ± 5.2 |
| Sex (Male/Female) | 10 / 10 |
| Body Mass Index ( kg/m ²) | 24.8 ± 2.1 |
| Education (years) | 16.2 ± 1.8 |
Table 2: Summary of Adverse Events (Phase 1)
| Dose Group | Number of Participants | Adverse Events (AEs) | Severity | Relationship to Drug |
| 74 MBq | 5 | 1 (Headache) | Mild | Unlikely |
| 185 MBq | 5 | 0 | - | - |
| 370 MBq | 5 | 2 (Dizziness, Nausea) | Mild | Possible |
| 555 MBq | 5 | 1 (Fatigue) | Mild | Possible |
Table 3: Pharmacokinetic Parameters of this compound in Plasma
| Dose Group | Cmax (ng/mL) | Tmax (min) | AUC₀₋₂₄₀ (ng·min/mL) | t₁/₂ (min) |
| 74 MBq | 25.1 ± 4.3 | 5.2 ± 1.1 | 1890 ± 210 | 75.3 ± 8.1 |
| 185 MBq | 63.8 ± 9.7 | 5.0 ± 1.3 | 4850 ± 540 | 78.1 ± 9.2 |
| 370 MBq | 125.2 ± 18.5 | 4.8 ± 0.9 | 9540 ± 1120 | 76.9 ± 7.5 |
| 555 MBq | 190.7 ± 25.1 | 5.1 ± 1.0 | 14320 ± 1680 | 77.5 ± 8.8 |
Visualization
Phase 2a: Target Engagement and Proof-of-Concept in Patients
The Phase 2a study was designed to evaluate the ability of this compound to detect PA-X in the brains of individuals with Mild Cognitive Impairment (MCI) and dementia, and to explore the relationship between this compound uptake and cognitive performance.
Experimental Protocol
-
Study Design: A multi-center, cross-sectional study.
-
Participants: 30 participants with MCI, 30 participants with a clinical diagnosis of dementia, and 30 healthy controls (HC), matched for age and sex.
-
This compound PET Imaging: All participants underwent a 90-minute dynamic PET scan of the brain following a single intravenous injection of 370 MBq of this compound.
-
Image Analysis: PET images were co-registered with individual T1-weighted MRI scans. Standardized Uptake Value Ratios (SUVRs) were calculated for various brain regions of interest (ROIs) using the cerebellum as a reference region.
-
Cognitive Assessments: All participants completed a battery of neuropsychological tests, including the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating scale Sum of Boxes (CDR-SB).
-
Statistical Analysis: SUVRs were compared between groups using ANOVA. The relationship between regional this compound SUVR and cognitive scores was assessed using Pearson correlation coefficients.
Data Presentation
Table 4: Participant Demographics (Phase 2a)
| Characteristic | Healthy Controls (n=30) | MCI (n=30) | Dementia (n=30) | p-value |
| Age (years) | 72.1 ± 6.5 | 73.5 ± 7.1 | 74.2 ± 6.8 | >0.05 |
| Sex (M/F) | 15/15 | 16/14 | 15/15 | >0.05 |
| MMSE Score | 29.1 ± 1.2 | 26.8 ± 2.5 | 21.5 ± 3.1 | <0.001 |
| CDR-SB | 0.1 ± 0.2 | 4.2 ± 1.5 | 9.8 ± 2.3 | <0.001 |
Table 5: Regional this compound SUVR in Study Groups
| Brain Region | Healthy Controls | MCI | Dementia | p-value |
| Frontal Cortex | 1.05 ± 0.08 | 1.28 ± 0.15 | 1.55 ± 0.21 | <0.001 |
| Temporal Cortex | 1.08 ± 0.09 | 1.35 ± 0.18 | 1.68 ± 0.25 | <0.001 |
| Parietal Cortex | 1.03 ± 0.07 | 1.25 ± 0.16 | 1.51 ± 0.19 | <0.001 |
| Hippocampus | 1.12 ± 0.11 | 1.45 ± 0.22 | 1.82 ± 0.28 | <0.001 |
Table 6: Correlation of this compound SUVR with Cognitive Scores (Dementia Group)
| Brain Region | Correlation with MMSE (r) | Correlation with CDR-SB (r) |
| Frontal Cortex | -0.68 (p<0.001) | 0.71 (p<0.001) |
| Temporal Cortex | -0.75 (p<0.001) | 0.78 (p<0.001) |
| Parietal Cortex | -0.65 (p<0.001) | 0.69 (p<0.001) |
| Hippocampus | -0.81 (p<0.001) | 0.85 (p<0.001) |
Visualization
Data Analysis Pipeline
The robust analysis of PET imaging data is crucial for the accurate interpretation of this compound's binding characteristics. The following workflow outlines the key steps in the data analysis pipeline.
Conclusion and Future Directions
The early-phase clinical trials of this compound have demonstrated a favorable safety and pharmacokinetic profile. The Phase 2a study provided strong proof-of-concept for this compound as a PET tracer for the in vivo quantification of PA-X. The significant differences in tracer uptake between healthy controls, MCI, and dementia participants, along with the strong correlation with cognitive decline, suggest that this compound holds great promise as a diagnostic and prognostic biomarker.
Future studies will focus on:
-
Longitudinal studies to assess the utility of this compound in monitoring disease progression.
-
Head-to-head comparisons with other established dementia biomarkers.
-
Application of this compound as an inclusion criterion and outcome measure in clinical trials of PA-X-targeting therapies.
This technical guide provides a foundational understanding of the initial clinical evaluation of this compound. The data strongly support its continued development as a valuable tool in the fight against dementia.
Methodological & Application
Standard Operating Procedures for Florbenazine ([¹⁸F]) PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Florbenazine ([¹⁸F]) Positron Emission Tomography (PET) imaging, a critical tool in neuroscience research and drug development. This compound ([¹⁸F]) is a radiolabeled tracer that allows for the in vivo visualization and quantification of the vesicular monoamine transporter 2 (VMAT2) and has shown utility in studying a range of neurological and psychiatric disorders. This document outlines the procedures for radiosynthesis and quality control, preclinical imaging in rodent models, and clinical imaging in human subjects, along with data analysis workflows.
I. Introduction to this compound ([¹⁸F]) PET Imaging
This compound is a PET radiopharmaceutical labeled with the positron-emitting isotope Fluorine-18. It is designed to bind to VMAT2, a transport protein located on the membranes of synaptic vesicles in presynaptic neurons.[1][2] VMAT2 is responsible for loading monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into vesicles for subsequent release into the synapse.[1][2][3] By imaging the density of VMAT2, researchers can gain insights into the integrity and function of monoaminergic neurons, which are implicated in a variety of conditions including Parkinson's disease, dementia with Lewy bodies (DLB), and other neurodegenerative diseases.
II. Radiosynthesis and Quality Control of [¹⁸F]this compound
The following protocol is a representative automated radiosynthesis procedure for an 18F-labeled tracer, adapted for [¹⁸F]this compound. This process involves the nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride.
Experimental Protocol: Automated Radiosynthesis
-
[¹⁸F]Fluoride Production and Trapping:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Transfer the aqueous [¹⁸F]fluoride to an automated radiosynthesis module (e.g., GE TRACERlab, Synthra RNplus).
-
Trap the [¹⁸F]fluoride on a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.
-
-
Elution and Azeotropic Drying:
-
Elute the [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂).
-
Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation with acetonitrile under a stream of nitrogen or helium at an elevated temperature (e.g., 95-110°C).
-
-
Radiolabeling Reaction:
-
Dissolve the this compound precursor in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex in the reaction vessel.
-
Heat the reaction mixture at a controlled temperature (e.g., 110-130°C) for a specified time (e.g., 5-10 minutes) to facilitate the nucleophilic substitution.
-
-
Purification:
-
After cooling, dilute the crude reaction mixture with a suitable solvent (e.g., water/acetonitrile).
-
Purify the [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities using semi-preparative high-performance liquid chromatography (HPLC).
-
-
Formulation:
-
Collect the HPLC fraction containing the purified [¹⁸F]this compound.
-
Reformulate the tracer for injection by passing it through a C18 solid-phase extraction (SPE) cartridge to remove the HPLC solvents.
-
Elute the final product from the C18 cartridge with ethanol and dilute with sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Data Presentation: Quality Control Specifications
The final [¹⁸F]this compound product must meet the following quality control specifications before being released for preclinical or clinical use.
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution, free of visible particles | Visual Inspection |
| pH | 4.5 - 7.5 | pH paper or pH meter |
| Radiochemical Purity | ≥ 95% | Radio-HPLC |
| Radionuclidic Identity | Fluorine-18 | Gamma Spectroscopy |
| Radionuclidic Purity | ≥ 99.5% | Gamma Spectroscopy |
| Residual Solvents | Ethanol: < 5000 ppmAcetonitrile: < 410 ppmDMSO: < 5000 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (where V is the maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | Sterile | Sterility Test (e.g., USP <71>) |
| Molar Activity | ≥ 37 GBq/µmol (1000 mCi/µmol) at End of Synthesis | HPLC |
III. Preclinical PET Imaging Protocol (Rodent Models)
This protocol outlines the standard procedure for conducting [¹⁸F]this compound PET imaging in rodent models for neuroscience research.
Experimental Protocol: Animal Imaging
-
Animal Preparation:
-
Fast the animals (e.g., mice or rats) for 4-6 hours prior to the scan to reduce background signal. Water should be available ad libitum.
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for radiotracer administration.
-
Position the animal on the scanner bed and secure it to minimize motion. Maintain body temperature using a heating pad.
-
-
Radiotracer Administration:
-
Draw a precise dose of [¹⁸F]this compound (typically 1-10 MBq for mice, adjusted for rats based on weight) into a syringe.
-
Measure the activity in the syringe using a dose calibrator before and after injection to determine the injected dose.
-
Administer the radiotracer as a bolus injection via the tail vein catheter, followed by a saline flush.
-
-
PET Image Acquisition:
-
Acquire dynamic or static PET images. For dynamic imaging, start the acquisition immediately after tracer injection. For static imaging, a typical uptake period of 30-60 minutes is allowed before starting the scan.
-
Acquire a computed tomography (CT) scan for attenuation correction and anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM).
-
Co-register the PET images with the CT or a standard MRI template for anatomical reference.
-
Define volumes of interest (VOIs) on brain regions known for VMAT2 expression (e.g., striatum).
-
Calculate the Standardized Uptake Value (SUV) or tissue-to-reference-region ratios (e.g., using the cerebellum as a reference region) to quantify tracer uptake.
-
IV. Clinical PET Imaging Protocol (Human Subjects)
The following is a general protocol for clinical [¹⁸F]this compound PET imaging. All procedures must be conducted in accordance with institutional review board (IRB) guidelines and with informed consent from the participants.
Experimental Protocol: Human Imaging
-
Participant Preparation:
-
Participants should fast for at least 4 hours prior to the scan.
-
An intravenous catheter should be placed in an arm vein for radiotracer injection.
-
Position the participant comfortably on the PET/CT scanner bed with their head in a head holder to minimize movement.
-
-
Radiotracer Administration:
-
Administer an intravenous bolus of approximately 185 MBq (5 mCi) of [¹⁸F]this compound.
-
-
PET Image Acquisition:
-
Allow for an uptake period of 50 minutes post-injection.
-
Acquire a brain scan for approximately 10 minutes.
-
Perform a low-dose CT scan for attenuation correction.
-
-
Image Analysis:
-
Reconstruct the PET images using iterative reconstruction methods.
-
Spatially normalize the images to a standard brain atlas.
-
Define volumes of interest (VOIs) for target regions (e.g., caudate, putamen, total striatum) and a reference region (e.g., occipital cortex).
-
Calculate the Standardized Uptake Value Ratio (SUVr) by dividing the mean uptake in the target VOIs by the mean uptake in the reference region.
-
Data Presentation: Quantitative Imaging Data
The following table summarizes representative quantitative data from a clinical study using [¹⁸F]this compound PET imaging in different patient populations.
| Patient Group | Mean Striatal SUVr (± SD) |
| Healthy Controls (HC) | 2.97 |
| Alzheimer's Disease (AD) | Not significantly different from HC |
| Parkinson's Disease (PD) | 1.83 |
| Dementia with Lewy Bodies (DLB) | 1.83 |
SUVr values are calculated using the occipital cortex as the reference region.
V. Visualization of Key Pathways and Workflows
Signaling and Functional Pathways
Experimental and Data Analysis Workflows
References
Quantitative Analysis of Florbenazine ([¹⁸F]AV-133) PET Data Using SUVR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florbenazine ([¹⁸F]AV-133) is a positron emission tomography (PET) radiotracer that selectively binds to the vesicular monoamine transporter type 2 (VMAT2). VMAT2 is a protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. A reduction in VMAT2 density is a well-established biomarker for the loss of nigrostriatal dopaminergic neurons, a key pathological feature of neurodegenerative diseases like Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB).
Quantitative analysis of this compound PET data, particularly through the Standardized Uptake Value Ratio (SUVR) method, provides an objective measure of VMAT2 density. This allows for the early detection of neurodegeneration, monitoring of disease progression, and assessment of the efficacy of therapeutic interventions in clinical trials. These application notes provide a detailed protocol for the quantitative analysis of this compound PET data using SUVR.
Key Applications
-
Early Diagnosis: Aid in the differential diagnosis of parkinsonian syndromes.[1]
-
Disease Progression Monitoring: Quantify the rate of dopaminergic neuron loss over time.[2][3]
-
Pharmacodynamic Assessment: Evaluate the target engagement and dose-response of novel therapeutics targeting the dopaminergic system.
-
Patient Stratification: Identify patient populations with specific levels of dopaminergic deficit for inclusion in clinical trials.[2]
VMAT2 Signaling and this compound Binding
This compound acts as an inhibitor of VMAT2. The following diagram illustrates the mechanism of VMAT2 in monoamine transport and the inhibitory action of this compound.
Caption: Mechanism of VMAT2 and this compound interaction.
Experimental Protocols
Patient Preparation
-
Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines.
-
Medication Review: Review the patient's current medications. Certain drugs that may interfere with VMAT2 binding should be discontinued prior to the scan, with the washout period determined by the specific drug's pharmacokinetic profile.
-
Fasting: Patients should fast for a minimum of 4 hours prior to radiotracer injection to ensure stable metabolic conditions.
-
Pre-Scan Instructions: Instruct patients to avoid caffeine, alcohol, and nicotine for at least 24 hours before the scan.
Radiotracer Administration and PET Image Acquisition
-
Radiotracer: this compound ([¹⁸F]AV-133).
-
Dose: Administer an intravenous bolus injection of approximately 185 MBq (5 mCi) of this compound. The exact dose may vary based on local regulations and patient characteristics.
-
Uptake Period: Allow for a 90-minute uptake period following injection before starting the PET scan.[4]
-
PET Scan Duration: Acquire PET data for 20 minutes (e.g., 4 x 5-minute frames).
-
Image Reconstruction: Reconstruct the PET images using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM) with corrections for attenuation, scatter, and random coincidences. A 3D row-action maximum-likelihood algorithm has also been used.
Image Processing and SUVR Calculation Workflow
The following diagram outlines the workflow for processing the acquired PET images and calculating the SUVR.
Caption: Workflow for this compound PET SUVR analysis.
-
Image Pre-processing: Perform motion correction on the dynamic PET frames if necessary.
-
Co-registration: Co-register the PET images to the patient's corresponding anatomical MRI (preferably T1-weighted) to improve the accuracy of anatomical delineation.
-
Region of Interest (ROI) Delineation:
-
Target ROIs: Delineate ROIs for the striatal subregions: caudate, anterior putamen, and posterior putamen. This can be done using automated or manual methods with software such as PMOD or SPM.
-
Reference Region: Delineate an ROI for a reference region with negligible VMAT2 density. The primary visual cortex or occipital grey matter is commonly used for this compound PET.
-
-
Standardized Uptake Value (SUV) Calculation: Calculate the mean SUV for each ROI. The SUV is the decay-corrected tissue radioactivity concentration normalized for injected dose and body weight.
-
SUVR Calculation: Calculate the SUVR for each target ROI using the following formula:
-
SUVR = (Mean SUV of Target ROI) / (Mean SUV of Reference ROI)
-
Quantitative Data Summary
The following tables summarize typical this compound SUVR values obtained from different patient populations in key brain regions.
Table 1: this compound SUVR in Different Diagnostic Groups
| Brain Region | Parkinson's Disease (PD) | Dementia with Lewy Bodies (DLB) | Alzheimer's Disease (AD) | Healthy Controls (HC) |
| Caudate | ↓ | ↓ | ↔ | Normal |
| Anterior Putamen | ↓↓ | ↓↓ | ↔ | Normal |
| Posterior Putamen | ↓↓↓ | ↓↓↓ | ↔ | Normal |
Arrow notation indicates the relative change in SUVR compared to healthy controls (↓: decrease, ↔: no significant change).
Table 2: Example Quantitative this compound SUVR Values
| Study Population | Caudate SUVR (Mean ± SD) | Anterior Putamen SUVR (Mean ± SD) | Posterior Putamen SUVR (Mean ± SD) |
| PD/DLB Group (n=16) | 1.83 (overall striatal) | - | - |
| AD/HC Group (n=15) | 2.97 (overall striatal) | - | - |
Data adapted from Siderowf et al. (2014). Note that this study reported a combined striatal SUVR. In PD, the most severe degeneration is typically observed in the posterior putamen, followed by the anterior putamen, and then the caudate nucleus.
Diagnostic Interpretation
The interpretation of this compound PET scans can be performed both visually and quantitatively. An abnormal scan is characterized by a significant reduction in tracer uptake in the striatum, particularly in the putamen.
The following diagram illustrates the logical relationship for the diagnostic use of this compound PET in differentiating parkinsonian syndromes.
Caption: Diagnostic pathway using this compound PET.
Conclusion
The quantitative analysis of this compound PET data using SUVR is a robust and reliable method for assessing VMAT2 density in the brain. This technique offers valuable insights for the diagnosis and monitoring of neurodegenerative diseases characterized by dopaminergic deficits. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound PET in their studies. Adherence to standardized protocols is crucial for ensuring data quality and comparability across different research centers and clinical trials.
References
- 1. Diagnostic accuracy of imaging brain vesicular monoamine transporter type 2 (VMAT2) in clinically uncertain parkinsonian syndrome (CUPS): a 3-year follow-up study in community patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adni.loni.usc.edu [adni.loni.usc.edu]
Application Notes and Protocols for Longitudinal Florbenazine PET Scans in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting longitudinal Positron Emission Tomography (PET) scans using the radiotracer florbenazine (¹⁸F-AV-133). This protocol is designed to ensure consistency and comparability of data across multiple time points in patient studies, which is critical for tracking disease progression and evaluating the efficacy of therapeutic interventions targeting the vesicular monoamine transporter 2 (VMAT2).
Introduction
This compound is a PET radiotracer that binds with high affinity and selectivity to VMAT2, a protein found on the membranes of presynaptic vesicles in monoaminergic neurons. The density of VMAT2 is a marker of the integrity of these neurons, which are known to degenerate in several neurodegenerative disorders, most notably Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB). Longitudinal PET imaging with this compound allows for the in vivo quantification of changes in VMAT2 density over time, providing a valuable biomarker for disease progression and response to treatment. In contrast, conditions like Alzheimer's disease (AD) typically show normal this compound uptake, making it a useful tool for differential diagnosis.[1][2]
Consistent methodology is paramount in longitudinal studies to minimize variability and ensure that observed changes are due to biological effects rather than technical inconsistencies. This protocol outlines standardized procedures for patient preparation, radiotracer administration, image acquisition, and data analysis.
Experimental Protocols
Patient Preparation
Consistent patient preparation is crucial for minimizing physiological variability that could affect tracer uptake and distribution.
| Parameter | Protocol | Rationale |
| Fasting | Patients should fast for a minimum of 4-6 hours prior to the PET scan. Water is permitted. | To minimize potential effects of glucose and other nutrients on neuronal activity and tracer distribution. |
| Medications | A comprehensive list of all current medications should be recorded. The study protocol should specify any medications that need to be withheld, particularly those known to interact with VMAT2 (e.g., tetrabenazine, certain antipsychotics). The washout period should be consistent for each patient across all scans. | To avoid pharmacological interference with this compound binding to VMAT2. |
| Caffeine & Nicotine | Patients should abstain from caffeine and nicotine for at least 12 hours prior to the scan. | These substances can acutely affect cerebral blood flow and neuronal activity, potentially influencing tracer delivery and uptake. |
| Physical Activity | Strenuous physical activity should be avoided for 24 hours prior to the scan. | To prevent systemic physiological changes that could impact the scan results. |
| Patient Comfort | The patient should be in a comfortable, quiet, and dimly lit room during the uptake phase. | To ensure a consistent and relaxed state, minimizing anxiety-related changes in brain activity. |
Radiotracer Administration
Standardizing the administration of this compound is critical for achieving reproducible quantitative results.
| Parameter | Protocol | Rationale |
| Radiotracer | ¹⁸F-Florbenazine (¹⁸F-AV-133) | The specific PET tracer for imaging VMAT2. |
| Dose | A standardized dose, typically around 370 MBq (10 mCi), should be administered for all scans. The exact dose and time of injection must be recorded. | To ensure comparable tracer kinetics and signal-to-noise ratios across scans. |
| Administration Route | Intravenous (IV) bolus injection. | For rapid and efficient delivery of the tracer into the bloodstream. |
| Injection Procedure | An IV catheter should be placed, and the injection should be followed by a saline flush (e.g., 10-20 mL) to ensure the full dose is administered. The use of an infusion pump is recommended for consistent injection speed. | To guarantee complete and reproducible delivery of the radiotracer. |
PET/CT Image Acquisition
To ensure comparability of longitudinal data, the image acquisition parameters must be kept identical for each patient across all scanning sessions.
| Parameter | Protocol | Rationale |
| Scanner | The same PET/CT scanner should be used for all longitudinal scans of a given patient. Cross-calibration of scanners is necessary if using different scanners is unavoidable. | To minimize variability introduced by differences in scanner hardware and software. |
| Patient Positioning | The patient's head should be comfortably immobilized using a head holder to minimize motion. Laser alignment should be used to ensure consistent positioning. | To reduce motion artifacts and ensure accurate co-registration with anatomical images (MRI). |
| CT Scan | A low-dose CT scan should be acquired for attenuation correction. | To correct for the attenuation of photons by the patient's head, which is essential for accurate quantification. |
| Uptake Time | Imaging should commence at a fixed time point after tracer injection. Based on available literature for similar tracers, a 75 to 105-minute uptake period is suggested. The chosen time must be kept consistent for all scans. | To allow for sufficient tracer uptake in the brain and for background signal to decrease, maximizing the signal-to-noise ratio. |
| Acquisition Duration | A typical acquisition duration is 20-30 minutes (e.g., 4 x 5-minute or 6 x 5-minute frames). The duration must be identical for all scans. | To ensure comparable image statistics and signal-to-noise ratio. |
| Reconstruction | An iterative reconstruction algorithm (e.g., OSEM) should be used with consistent parameters (e.g., number of iterations and subsets, post-reconstruction filter) for all scans.[1] | To ensure that any observed changes are not due to differences in image processing. |
Data Analysis
A standardized and automated data analysis pipeline is essential for robust and unbiased longitudinal analysis.
Image Pre-processing
| Step | Description | Rationale |
| Motion Correction | If dynamic imaging is acquired, frames should be realigned to correct for patient motion during the scan. | To minimize blurring and inaccuracies in regional quantification. |
| Co-registration | The PET image should be co-registered to a corresponding structural MRI (preferably a T1-weighted image) for each patient. For longitudinal studies, all PET scans should be co-registered to the baseline MRI. | To accurately delineate anatomical regions of interest for quantitative analysis. |
| Partial Volume Correction (PVC) | Apply a consistent PVC method to account for the partial volume effect, which can lead to underestimation of tracer uptake in small structures. | To improve the accuracy of quantification, especially in smaller brain regions. |
Quantitative Analysis
The primary outcome measure for this compound PET is the Standardized Uptake Value Ratio (SUVr).
| Step | Description | Rationale |
| Region of Interest (ROI) Definition | ROIs are defined on the co-registered MRI. Key target ROIs for this compound include the caudate, anterior putamen, and posterior putamen.[1] The reference region, used for normalization, is typically a region with minimal VMAT2 density, such as the occipital cortex or cerebellum.[1] The same set of ROIs must be used for all time points. | To extract quantitative data from specific brain regions relevant to the pathophysiology of the disease being studied. |
| SUVr Calculation | The SUVr is calculated by dividing the mean tracer uptake in a target ROI by the mean uptake in the reference region. | To provide a semi-quantitative measure of VMAT2 density that is normalized for global differences in tracer delivery and uptake. |
| Longitudinal Analysis | The percentage change in SUVr from baseline is calculated for each follow-up scan. Statistical analysis is then performed to assess the significance of these changes over time. | To quantify the rate of VMAT2 density change, which can be correlated with clinical measures of disease progression. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a longitudinal this compound PET study.
Caption: Workflow for a longitudinal this compound PET study.
VMAT2 Signaling Pathway
The following diagram illustrates the role of VMAT2 in monoaminergic neurotransmission, the target of this compound.
Caption: Role of VMAT2 in dopamine neurotransmission.
References
- 1. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer’s disease and Lewy body disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer's disease and Lewy body disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Florbenazine in Monitoring Therapeutic Interventions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Florbenazine, also known as ¹⁸F-AV-133 or [¹⁸F]this compound, is a positron emission tomography (PET) radiotracer with high affinity and selectivity for the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a transmembrane protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release.[1] The density of VMAT2 in the brain, particularly in the striatum, is a reliable biomarker for the integrity of dopaminergic neurons. Consequently, PET imaging with this compound provides a quantitative in vivo method to assess dopaminergic neurodegeneration. This makes it an invaluable tool in the differential diagnosis of neurodegenerative disorders like Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB), as well as a powerful instrument for monitoring the efficacy of therapeutic interventions aimed at protecting or restoring dopaminergic function.[2][3]
Principle of the Application
Therapeutic agents designed to slow the progression of neurodegenerative diseases or to modulate monoaminergic systems can be evaluated by measuring changes in VMAT2 density over time. A successful neuroprotective therapy would be expected to slow the rate of decline in this compound uptake, while a neurorestorative therapy might lead to an increase in uptake. Furthermore, for drugs that directly target VMAT2, this compound PET can be used to determine target occupancy, providing crucial pharmacokinetic and pharmacodynamic data to inform dose selection and assess treatment efficacy.[4][5]
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing this compound PET for diagnostic and therapeutic monitoring purposes.
Table 1: Comparative VMAT2 Density in Neurodegenerative Diseases and Healthy Controls
This table presents the mean striatal Standardized Uptake Value Ratios (SUVr) for this compound in different patient populations, illustrating its utility in differential diagnosis. The SUVr is calculated relative to a reference region with negligible VMAT2 expression, such as the visual cortex.
| Patient Group | N | Mean Striatal SUVr (± SD) | Reference |
| Parkinson's Disease (PD) | 5 | 1.72 (± 0.172) | |
| Dementia with Lewy Bodies (DLB) | 11 | 1.87 (± 0.372) | |
| Alzheimer's Disease (AD) | 10 | 3.04 (± 0.579) | |
| Healthy Controls (HC) | 5 | 2.84 (± 0.552) | |
| Combined PD/DLB | 16 | 1.83 | |
| Combined AD/HC | 15 | 2.97 |
Table 2: VMAT2 Target Occupancy by Therapeutic Agents Measured with this compound PET
This table demonstrates the use of this compound PET in a therapeutic context to measure the percentage of VMAT2 occupied by a drug at therapeutic doses.
| Therapeutic Agent | Dosage | VMAT2 Target Occupancy (%) | Indication | Reference |
| Valbenazine (active metabolite NBI-98782) | 80 mg daily | 85-90% | Tardive Dyskinesia, Huntington's Disease Chorea | |
| NBI-750142 (experimental) | 60 mg twice daily (estimated) | 36-78% | Experimental VMAT2 Inhibitor |
Table 3: Longitudinal Monitoring of VMAT2 Decline in Parkinson's Disease
This table shows the annual rate of decline in this compound SUVr in different striatal regions in patients with Parkinson's disease, highlighting its use in tracking disease progression.
| Striatal Region of Interest | Annual Rate of SUVr Decline in PD (%) | Reference |
| Posterior Putamen | -6.6% | |
| Anterior Putamen | -4.4% | |
| Caudate | -2.9% |
Experimental Protocols
1. In Vivo PET Imaging with [¹⁸F]this compound
This protocol is adapted from the Parkinson's Progression Markers Initiative (PPMI) for clinical trial settings.
a. Participant Preparation:
-
No fasting is required before the [¹⁸F]this compound injection.
-
For women of childbearing potential, a negative urine pregnancy test must be confirmed on the day of injection.
-
Obtain and record the participant's weight.
-
Measure and record vital signs (supine pulse rate and blood pressure) 5 minutes prior to and 15 minutes after the tracer injection.
-
Encourage the participant to void immediately before being positioned on the PET scanner.
b. Radiotracer Administration:
-
Administer a single intravenous (IV) bolus of 222 MBq (6 mCi) (± 10%) of [¹⁸F]this compound.
-
The injection should be followed by an IV flush of 15-20 mL of 0.9% sodium chloride (normal saline).
-
Accurately measure the activity of the injected dose using a dose calibrator. Re-assay the empty syringe to determine the residual activity for precise dose calculation.
c. PET Image Acquisition:
-
Position the participant supine with their head in a standard head holder to minimize movement.
-
The imaging field of view must encompass the entire brain, including the cerebellum.
-
Begin a 10-minute PET scan (e.g., 2 x 5-minute frames) at 80 minutes (± 5 minutes) post-injection.
-
Perform a scan for attenuation correction (e.g., a low-dose CT scan) either before or immediately after the emission scan.
d. Image Analysis and Quantification:
-
Reconstruct the PET images using standard clinical protocols.
-
Co-register the PET images with a corresponding structural MRI scan for accurate anatomical delineation of regions of interest (ROIs).
-
Define ROIs for the striatum (caudate, anterior putamen, posterior putamen) and a reference region (e.g., visual cortex).
-
Calculate the Standardized Uptake Value (SUV) for each ROI.
-
Determine the SUV ratio (SUVr) by dividing the SUV of the target ROI by the SUV of the reference region.
-
For therapeutic monitoring, compare SUVr values from baseline scans to those from follow-up scans to quantify changes in VMAT2 density. For target occupancy studies, compare SUVr in the drugged state to the baseline (drug-free) state.
2. In Vitro VMAT2 Radioligand Binding Assay (Template)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for VMAT2. It is based on established methods and can be adapted for use with [¹⁸F]this compound or other suitable radioligands like ³H-dihydrotetrabenazine ([³H]DTBZ).
a. Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cells expressing VMAT2 in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
-
Pellet the membranes by centrifuging the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
b. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
Perform the assay in a 96-well plate format.
-
To each well, add the membrane preparation (e.g., 50-120 µg protein), the test compound at various concentrations, and a fixed concentration of the radioligand (e.g., [³H]DTBZ or [¹⁸F]this compound).
-
To determine non-specific binding, add a high concentration of a known VMAT2 inhibitor (e.g., 100 µM reserpine) to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
c. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% PEI).
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
VMAT2 Signaling Pathway and Therapeutic Intervention
Caption: VMAT2 packages cytosolic dopamine into vesicles. This compound binds to VMAT2 for imaging, while therapies can modulate its function.
Experimental Workflow for Monitoring Therapeutic Interventions
Caption: Workflow for using this compound PET to monitor therapeutic response from baseline to follow-up.
Logical Relationship of VMAT2, this compound, and Therapeutic Outcome
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer’s disease and Lewy body disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Florbenazine F-18 (¹⁸F-AV-133) Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and patient preparation guidelines for Florbenazine F-18, a positron emission tomography (PET) radiotracer that targets the vesicular monoamine transporter type 2 (VMAT2). The protocols outlined below are intended for research and investigational use.
Introduction
This compound F-18 (also known as ¹⁸F-AV-133) is a radiopharmaceutical used in PET imaging to quantify the density of VMAT2 in the brain. VMAT2 is crucial for the storage and release of monoamine neurotransmitters, and its imaging is a valuable tool in the study of neurodegenerative disorders, particularly Parkinson's disease and other parkinsonian syndromes. These guidelines detail the necessary steps for patient preparation, radiotracer administration, and subsequent imaging to ensure data quality and patient safety.
Patient Preparation
Proper patient preparation is critical for the successful acquisition of this compound F-18 PET scans.
Protocol: Patient Screening and Preparation
-
Informed Consent: Ensure the patient has provided written informed consent prior to any study-related procedures.
-
Medical History: Obtain a thorough medical history, including any neurological conditions, current medications, and allergies.
-
Pregnancy Test: For women of childbearing potential, a negative urine or serum pregnancy test must be confirmed on the day of the PET scan before the administration of this compound F-18.[1][2]
-
Fasting: No fasting is required for this procedure.[1] Patients may maintain their normal diet and fluid intake.
-
Medication Review: While no specific medication restrictions are universally mandated, it is advisable to review the patient's current medications for any that might interfere with VMAT2 binding.
-
Vital Signs: Record the patient's baseline vital signs, including supine pulse rate and blood pressure, approximately 5 minutes before the injection of this compound F-18.[1] These should be monitored again about 15 minutes post-injection.[1]
-
Patient Comfort: Ensure the patient is comfortable and informed about the procedure to minimize anxiety and movement during the scan.
Radiopharmaceutical Administration
The administration of this compound F-18 should be performed by trained personnel in accordance with radiation safety protocols.
Protocol: this compound F-18 Injection
-
Dose Verification: The activity of the this compound F-18 dose must be measured using a dose calibrator immediately before injection.
-
Aseptic Technique: Maintain aseptic technique throughout the preparation and administration process.
-
Intravenous Access: Establish a patent intravenous (IV) line in a suitable peripheral vein.
-
Injection: Administer a single intravenous bolus of 222 MBq (6 mCi) (± 10%) of this compound F-18.
-
Saline Flush: Immediately follow the injection with an intravenous flush of 15 mL to 20 mL of sterile 0.9% sodium chloride (normal saline) to ensure the full dose is delivered.
-
Post-Injection Monitoring: Monitor the patient for any adverse reactions following the injection.
Imaging Protocol
The timing and parameters of the PET scan are crucial for optimal image quality and accurate quantification.
Protocol: PET Image Acquisition
-
Uptake Period: The patient should rest in a quiet, comfortable setting for approximately 80 minutes following the injection of this compound F-18 to allow for adequate tracer uptake in the brain. Some protocols may specify an uptake period of up to 2 hours.
-
Patient Positioning: Position the patient supine on the scanner bed with their head in a comfortable headrest to minimize motion. The head should be centered in the field of view.
-
Scan Acquisition: Begin the PET scan approximately 80 minutes after the injection. The emission scan should be acquired for a duration of approximately 20 minutes.
-
Image Reconstruction: Reconstruct the acquired data using appropriate algorithms, including corrections for attenuation, scatter, and decay.
Data Presentation
The following tables summarize the key quantitative data for this compound F-18 administration and imaging.
| Parameter | Value | Reference |
| Recommended Dose | 222 MBq (6 mCi) | |
| Dose Variance | ± 10% | |
| Route of Administration | Intravenous Bolus | |
| Saline Flush Volume | 15 - 20 mL |
| Parameter | Time | Reference |
| Pre-injection Vital Signs | ~5 minutes prior to injection | |
| Post-injection Vital Signs | ~15 minutes after injection | |
| Uptake Period | ~80 minutes | |
| Scan Duration | ~20 minutes |
Visualized Workflows
Diagram: Patient Preparation Workflow
References
Application Notes and Protocols for Florbetapir (¹⁸F) PET Scan Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Florbetapir (¹⁸F) is a radiopharmaceutical used in Positron Emission Tomography (PET) imaging to estimate the density of β-amyloid neuritic plaques in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer's disease and other causes of cognitive decline.[1][2] Quantitative analysis of Florbetapir PET scans is crucial for objective assessment, longitudinal monitoring, and clinical trial efficacy evaluation. This document provides an overview of common software for quantitative analysis and detailed protocols for their application.
Quantitative analysis of amyloid PET imaging is particularly important in cases where visual interpretation may be ambiguous.[3] The most widely used quantitative measure is the Standardized Uptake Value Ratio (SUVR), which calculates the ratio of tracer uptake in a target region to a reference region.[4] To standardize quantification across different tracers and scanners, the Centiloid (CL) scale has been developed, providing a metric from 0 to 100.[5]
Data Analysis Software Overview
Several commercial software packages are available for the quantitative analysis of Florbetapir PET scans. These tools offer automated workflows for image registration, region of interest (ROI) definition, SUVR calculation, and Centiloid scaling.
| Software Platform | Key Features | Vendor |
| syngo.PET Cortical Analysis | - Automated SUVR calculation. - Centiloid scoring for standardized amyloid quantification. - Tau PET quantification capabilities. | Siemens Healthineers |
| MIMneuro | - Vendor-neutral solution. - Automated workflow with Centiloid scaling. - Probabilistic amyloid atlas for regional analysis. - Comparison with PMOD shows comparable performance without requiring MRI. | MIM Software (a GE Healthcare company) |
| PMOD | - Comprehensive tools for image processing, analysis, and kinetic modeling. - Considered a reference tool for PET kinetic modeling. - Requires expertise for optimal use. | PMOD Technologies |
| Hermes BRASS | - Clinically approved software for quantitative evaluation. - Used in cross-calibration of SUVR thresholds. | Hermes Medical Solutions |
| CortexID Suite | - Semi-quantitative analysis of amyloid PET. | GE Healthcare |
| Neurophet SCALE PET | - Semi-quantitative analysis of amyloid PET. | Neurophet |
Experimental Protocols
Patient Preparation and Image Acquisition Protocol
A standardized protocol for patient preparation and image acquisition is critical for reliable quantitative analysis.
-
Patient Preparation:
-
Patients should be comfortably positioned in a quiet, dimly lit room.
-
Confirm the patient has not had anything to eat or drink (except water) for at least 4-6 hours.
-
An intravenous (IV) line should be established for radiotracer injection.
-
-
Radiotracer Injection:
-
Administer a bolus injection of approximately 370 MBq (10 mCi) of Florbetapir (¹⁸F).
-
The exact dose may vary based on institutional protocols and patient characteristics.
-
-
Uptake Phase:
-
A waiting period of 30 to 50 minutes post-injection is required to allow for sufficient tracer uptake in the brain and clearance from the blood pool.
-
-
PET Scan Acquisition:
-
Position the patient's head in the PET scanner's field of view, using a head holder to minimize motion.
-
Acquire a static PET scan over 10-20 minutes, typically starting 50 minutes after the injection of Florbetapir (¹⁸F).
-
An accompanying low-dose CT or an MRI scan is often acquired for attenuation correction and anatomical co-registration.
-
General Quantitative Analysis Workflow Protocol
The following protocol outlines the general steps for quantitative analysis applicable to most software platforms.
-
Data Import: Load the Florbetapir PET and corresponding anatomical (CT or MRI) images into the analysis software.
-
Image Pre-processing:
-
Motion Correction: If dynamic imaging was performed, correct for inter-frame motion.
-
Co-registration: Co-register the PET image to the patient's anatomical (MRI or CT) image.
-
-
Spatial Normalization: Spatially normalize the co-registered images to a standard brain template (e.g., MNI space).
-
Region of Interest (ROI) Definition:
-
The software will automatically define ROIs on the normalized brain image.
-
Key target cortical regions include the frontal, parietal, lateral temporal, anterior cingulate, and posterior cingulate/precuneus cortices.
-
A reference region, typically the whole cerebellum or cerebellar grey matter, is also defined to account for non-specific tracer binding.
-
-
SUVR Calculation:
-
The software calculates the mean tracer uptake within each target and reference ROI.
-
The SUVR is then computed for each target region using the formula: SUVR = (Mean uptake in target region) / (Mean uptake in reference region)
-
-
Centiloid Conversion (if applicable):
-
The global cortical SUVR is converted to the Centiloid scale using a validated linear transformation. This allows for standardized comparison across different sites and tracers.
-
-
Report Generation: The software generates a quantitative report, often including tables of regional SUVRs, the global Centiloid value, and color-coded overlay maps on the patient's brain images.
Data Presentation: Quantitative Tables
Clear and structured presentation of quantitative data is essential for interpretation and comparison.
Table 1: Regional and Composite SUVR Values
| Brain Region | Patient ID: 001 | Patient ID: 002 | Control Mean (SD) |
| Frontal Cortex | 1.25 | 1.08 | 1.05 (0.08) |
| Parietal Cortex | 1.42 | 1.10 | 1.07 (0.09) |
| Lateral Temporal Cortex | 1.33 | 1.09 | 1.06 (0.08) |
| Anterior Cingulate | 1.28 | 1.11 | 1.08 (0.07) |
| Posterior Cingulate/Precuneus | 1.51 | 1.15 | 1.10 (0.10) |
| Composite Cortical SUVR | 1.36 | 1.11 | 1.07 (0.08) |
| Amyloid Status | Positive | Negative | Negative |
Note: A common SUVR threshold for amyloid positivity is >1.10, although this can vary slightly between software packages and research protocols.
Table 2: Centiloid Scale Quantification
| Patient ID | Global Cortical SUVR | Centiloid (CL) Value | Amyloid Status |
| 001 | 1.36 | 45 | Positive |
| 002 | 1.11 | 12 | Negative |
| 003 | 1.52 | 78 | Positive |
Note: A Centiloid value of 0 represents the average amyloid level in young, healthy controls, while a value of 100 represents the average level in typical Alzheimer's disease patients.
Mandatory Visualizations (Graphviz)
The following diagrams illustrate the key workflows and logical relationships in Florbetapir PET scan quantification.
Caption: Florbetapir PET scan experimental and analysis workflow.
Caption: Logical data flow for SUVR and Centiloid calculation.
Caption: Decision-making pathway for amyloid status determination.
References
- 1. siemens-healthineers.com [siemens-healthineers.com]
- 2. siemens-healthineers.com [siemens-healthineers.com]
- 3. Comparison of Amyloid-PET Analysis Software Using 18F-Florbetaben PET in Patients with Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GE Healthcare wins FDA clearance for Alzheimer’s imaging software | MedTech Dive [medtechdive.com]
Troubleshooting & Optimization
Artifacts and pitfalls in Florbenazine PET imaging interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during Florbenazine (¹⁸F-AV-133) PET imaging for the assessment of vesicular monoamine transporter 2 (VMAT2) density.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound PET imaging?
A1: this compound PET imaging is utilized to estimate the density of VMAT2 in the brain.[1][2] It is a diagnostic tool used in the evaluation of movement disorders, such as Parkinson's disease, and other neurodegenerative conditions where dopaminergic degeneration is a feature.[2]
Q2: What are the most common artifacts encountered in this compound PET imaging?
A2: The most common artifacts include those arising from patient motion, which can cause blurring and misregistration of images, and partial volume effects, especially in atrophic brains, which can lead to an underestimation of tracer uptake in smaller structures.[3][4]
Q3: How can patient motion artifacts be minimized?
A3: To minimize motion artifacts, it is crucial to ensure the patient is comfortable and well-immobilized. Using head holders and providing clear instructions to the patient to remain still during the scan are standard procedures. Additionally, motion correction software can be applied during image reconstruction.
Q4: What is the partial volume effect and how does it impact this compound PET imaging?
A4: The partial volume effect is a phenomenon in PET imaging where the limited spatial resolution of the scanner can cause the signal from a small region of interest to be underestimated due to averaging with the signal from surrounding tissues. In the context of this compound PET, this can be particularly problematic when assessing VMAT2 density in the striatum of patients with significant brain atrophy. Partial volume effect correction (PVEC) algorithms can be applied to mitigate this issue.
Q5: Can this compound PET differentiate between different parkinsonian syndromes?
A5: While this compound PET can detect a reduction in VMAT2 density, which is a hallmark of Parkinson's disease and other synucleinopathies like Dementia with Lewy Bodies (DLB), its ability to differentiate between these conditions may be limited as both can show reduced tracer uptake. However, the pattern and severity of VMAT2 loss may provide clues. For instance, in a study comparing patients with Parkinson's disease, DLB, and Alzheimer's disease, the most significant reduction in striatal this compound binding was observed in the Parkinson's disease group.
Troubleshooting Guides
Issue 1: Suboptimal Image Quality or Blurring
Possible Cause: Patient motion during the scan.
Troubleshooting Steps:
-
Patient Comfort and Immobilization: Ensure the patient is in a comfortable position to minimize restlessness. Utilize head holders and straps to gently immobilize the head.
-
Clear Communication: Instruct the patient on the importance of remaining still throughout the scan duration.
-
Scan Duration: For patients who have difficulty remaining still, consider acquiring the data in shorter frames to allow for motion correction during reconstruction.
-
Motion Correction: If available, use motion tracking systems and apply motion correction algorithms during the image reconstruction process.
Issue 2: Inaccurate Quantification of Striatal Uptake
Possible Cause: Partial volume effects due to brain atrophy.
Troubleshooting Steps:
-
Anatomical Imaging: Acquire a high-resolution anatomical MRI or CT scan.
-
Image Co-registration: Co-register the PET data with the anatomical scan to accurately delineate the striatal regions.
-
Partial Volume Effect Correction (PVEC): Apply a validated PVEC method to the PET data. This will adjust the measured tracer concentration for the effects of limited spatial resolution and atrophy.
Quantitative Data Summary
The following tables provide a summary of quantitative data from studies using this compound PET imaging.
| Patient Group | Mean Striatal SUVR (± SD) | Reference |
| Parkinson's Disease (PD) | 1.72 (± 0.172) | |
| Dementia with Lewy Bodies (DLB) | 1.87 (± 0.372) | |
| Alzheimer's Disease (AD) | 3.04 (± 0.579) | |
| Healthy Controls (HC) | 2.84 (± 0.552) |
Table 1: Mean Striatal this compound SUVR in Different Patient Populations. SUVR (Standardized Uptake Value Ratio) values are presented as mean ± standard deviation.
| Striatal Sub-region | PD Group SUVR (± SD) | DLB Group SUVR (± SD) | AD Group SUVR (± SD) | HC Group SUVR (± SD) | Reference |
| Caudate | 2.10 (± 0.208) | 2.22 (± 0.449) | 3.39 (± 0.638) | 3.12 (± 0.623) | |
| Anterior Putamen | 1.77 (± 0.199) | 1.95 (± 0.413) | 3.17 (± 0.613) | 2.95 (± 0.579) | |
| Posterior Putamen | 1.30 (± 0.110) | 1.45 (± 0.252) | 2.56 (± 0.485) | 2.44 (± 0.453) |
Table 2: Regional Striatal this compound SUVR in Different Patient Populations. SUVR values are presented as mean ± standard deviation.
Experimental Protocols
This compound PET Imaging Protocol for VMAT2 Assessment
This protocol is based on methodologies described in clinical studies.
-
Radiotracer Administration: Administer an intravenous bolus of 5 mCi (185 MBq) of this compound (¹⁸F-AV-133).
-
Uptake Period: Allow for a 50-minute uptake period post-injection.
-
Image Acquisition:
-
Position the patient in the PET scanner with appropriate head immobilization.
-
Acquire brain images for approximately 10 minutes.
-
Use a PET/CT scanner for attenuation correction.
-
-
Image Reconstruction: Reconstruct images using an iterative reconstruction method. No post-reconstruction smoothing should be applied to preserve quantitative accuracy.
-
Image Analysis:
-
Spatially normalize the this compound PET images to a standard atlas using a tracer-specific template.
-
Apply atlas-based volumes of interest (VOIs) for target regions (caudate, anterior and posterior putamen) and a reference region (occipital cortex).
-
Calculate the Standardized Uptake Value Ratio (SUVR) by dividing the mean tracer activity in the target VOIs by the mean activity in the reference region.
-
Visualizations
Caption: Workflow for identifying and correcting artifacts in this compound PET imaging.
References
- 1. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer's disease and Lewy body disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer’s disease and Lewy body disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Partial-Volume Effect Correction Improves Quantitative Analysis of 18F-Florbetaben β-Amyloid PET Scans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [18F]Florbenazine Radiolabeling
Welcome to the technical support center for [18F]Florbenazine radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of [18F]this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind [18F]this compound synthesis?
A1: The synthesis of [18F]this compound typically involves a two-step process. The first step is a nucleophilic substitution reaction where [18F]fluoride displaces a leaving group (e.g., tosylate or mesylate) on a suitable precursor. This is followed by a deprotection step, often involving acid hydrolysis, to yield the final [18F]this compound product. The crude product is then purified, commonly by High-Performance Liquid Chromatography (HPLC).
Q2: What are the most critical factors affecting the radiochemical yield?
A2: Several factors can significantly impact the radiochemical yield. These include the purity and concentration of the precursor, the efficiency of the azeotropic drying to remove water, the reaction temperature and time, and the composition of the eluent for the [18F]fluoride.
Q3: How can I improve the radiochemical purity of my final product?
A3: Radiochemical purity is primarily enhanced through optimization of the purification step. For HPLC purification, this involves selecting the appropriate column, mobile phase composition, and flow rate to effectively separate [18F]this compound from unreacted [18F]fluoride and other chemical impurities. Solid-phase extraction (SPE) can also be employed as a purification method, which may be simpler and faster than HPLC.
Q4: What are common chemical impurities in [18F]this compound synthesis?
A4: Common impurities include the unreacted precursor, hydrolyzed precursor (where the leaving group is replaced by a hydroxyl group), and byproducts from the decomposition of the precursor or the final product under the reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the radiolabeling of [18F]this compound, with potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Yield | 1. Presence of water: Residual water in the reaction mixture can solvate the [18F]fluoride ion, reducing its nucleophilicity. | - Ensure efficient azeotropic drying of the [18F]fluoride-cryptand complex. Use anhydrous solvents and handle the precursor in a dry environment. |
| 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation. | - Optimize the reaction temperature. For similar radiolabeling reactions, temperatures between 110°C and 130°C are often optimal. | |
| 3. Incorrect precursor concentration: Too little precursor can lead to a low yield, while too much can sometimes hinder the reaction or complicate purification. | - Experiment with different precursor concentrations. A study on a similar tracer, [18F]Florbetaben, found 80 nmol to be an optimal amount in a microvolume synthesis. | |
| 4. Degraded precursor: The precursor may have degraded due to improper storage or handling. | - Use a fresh batch of precursor and store it under the recommended conditions (cool, dry, and protected from light). | |
| Low Radiochemical Purity | 1. Inefficient HPLC purification: The HPLC method may not be adequately separating [18F]this compound from impurities. | - Optimize the HPLC method by adjusting the mobile phase composition (e.g., acetonitrile/water ratio), flow rate, and trying different C18 columns. |
| 2. Formation of byproducts: Suboptimal reaction conditions can lead to the formation of difficult-to-separate byproducts. | - Re-optimize the reaction time and temperature to minimize byproduct formation. | |
| 3. Instability of the final product: [18F]this compound might be degrading after synthesis. | - Ensure the final formulation is at an appropriate pH and contains stabilizers if necessary. | |
| Peak Tailing or Broadening in HPLC | 1. Column degradation: The HPLC column performance may have deteriorated. | - Replace the HPLC column with a new one. |
| 2. Inappropriate mobile phase: The mobile phase may not be optimal for the separation. | - Adjust the pH and organic modifier concentration of the mobile phase. | |
| 3. Sample overload: Injecting too much mass onto the column can cause peak distortion. | - Reduce the amount of crude product injected onto the HPLC. |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of [18F]this compound, based on common procedures for similar 18F-labeled radiotracers.
1. [18F]Fluoride Trapping and Elution
-
Trap aqueous [18F]fluoride, obtained from a cyclotron, on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the [18F]fluoride into a reaction vessel using a solution of a phase transfer catalyst, such as Kryptofix 2.2.2. (K222), and potassium carbonate (K2CO3) in an acetonitrile/water mixture.
2. Azeotropic Drying
-
Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110-115°C to remove water.
3. Radiolabeling Reaction
-
Add the tosylated precursor of this compound (typically 1 mg) dissolved in an anhydrous aprotic solvent like dimethyl sulfoxide (DMSO) to the dried [18F]fluoride.
-
Heat the reaction mixture at a specific temperature (e.g., 115°C) for a designated time (e.g., 10 minutes).
4. Deprotection
-
After the radiolabeling step, add an acid solution (e.g., 3 M HCl) and heat the mixture (e.g., at 115°C for 5 minutes) to remove the protecting group.
-
Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution).
5. Purification
-
Purify the crude reaction mixture using semi-preparative HPLC with a C18 column.
-
A typical mobile phase could be a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Collect the fraction corresponding to [18F]this compound.
6. Formulation
-
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the [18F]this compound.
-
The cartridge is then washed with water to remove any residual HPLC solvents.
-
Finally, the [18F]this compound is eluted from the cartridge with a small volume of ethanol and diluted with saline for injection.
Data Presentation
The following tables summarize quantitative data from studies on similar 18F-labeled tracers, which can serve as a baseline for optimizing [18F]this compound synthesis.
Table 1: Optimization of Reaction Parameters for an [18F]Tracer (Adapted from a microvolume synthesis of [18F]Florbetaben)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Precursor Amount | 40 nmol | 80 nmol | 120 nmol | 80 nmol |
| Radiochemical Yield (Intermediate) | ~60% | ~70% | ~70% | ~70% |
| Reaction Temperature | 110°C | 130°C | 150°C | 130°C |
| Radiochemical Yield (Intermediate) | ~55% | ~70% | ~65% | ~70% |
| Reaction Time | 3 min | 5 min | 10 min | 5 min |
| Radiochemical Yield (Intermediate) | ~65% | ~70% | ~68% | ~70% |
Table 2: Typical Results for Automated Synthesis of [18F]AV-45
| Parameter | Value |
| Radiochemical Yield (non-decay corrected) | 14.8 ± 2.1%[1][2] |
| Radiochemical Purity | > 95%[1][2] |
| Total Synthesis Time | ~60 minutes[1] |
Visualizations
Diagram 1: General Experimental Workflow for [18F]this compound Synthesis
References
Technical Support Center: Troubleshooting Poor Signal-to-Noise Ratio in Florbenazine Scans
Welcome to the technical support center for Florbenazine PET imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to poor signal-to-noise ratio (SNR) in their experimental scans.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for this compound PET scans, and why is it important?
Q2: What are the most common causes of poor SNR in this compound scans?
Poor SNR in this compound PET scans can stem from a variety of factors, broadly categorized as patient-related, acquisition-related, or processing-related. Common issues include patient motion during the scan, suboptimal injected dose or uptake time, incorrect image reconstruction parameters, and inadequate scanner calibration.[1][2]
Q3: How does patient preparation affect the quality of this compound scans?
Proper patient preparation is critical for obtaining high-quality images. Factors such as fasting, medication use, and patient comfort can all influence the biodistribution of the tracer and the likelihood of motion artifacts.[3] For instance, patient anxiety can lead to movement, which significantly degrades image quality.
Q4: Can the choice of image reconstruction algorithm impact the SNR?
Absolutely. The image reconstruction algorithm used can have a significant impact on the final image quality. Iterative reconstruction methods, such as Ordered Subset Expectation Maximization (OSEM), are generally preferred over older methods like Filtered Backprojection (FBP) as they can provide a better SNR. The inclusion of corrections for physical effects like attenuation, scatter, and random coincidences is also critical.
Troubleshooting Guides
Issue 1: High Noise Levels in the Reconstructed Image
High noise can obscure anatomical details and compromise the quantitative accuracy of your this compound PET data. Follow these steps to identify and address the source of the noise.
Troubleshooting Workflow for High Image Noise
Caption: Troubleshooting workflow for high noise in this compound scans.
Experimental Protocol: Phantom Scan for SNR and CNR Assessment
-
Phantom Preparation: Use a uniform cylindrical phantom filled with a known concentration of 18F.
-
Scan Acquisition: Acquire data using the same protocol as your experimental scans.
-
Image Reconstruction: Reconstruct the phantom data using your standard reconstruction parameters.
-
Region of Interest (ROI) Analysis:
-
Draw a large ROI in a uniform area of the phantom.
-
Calculate the mean (Signal) and standard deviation (Noise) of the pixel values within this ROI.
-
Calculate the SNR as: SNR = Mean / Standard Deviation.
-
If using a phantom with hot and/or cold inserts, draw ROIs over these features and in the background to calculate the Contrast-to-Noise Ratio (CNR).
-
-
Parameter Optimization: Adjust acquisition and reconstruction parameters (e.g., acquisition time, reconstruction algorithm, number of iterations/subsets, post-filtering) and repeat the analysis to determine the optimal settings for your scanner.
Issue 2: Motion Artifacts Degrading Image Quality
Patient motion during the scan is a significant cause of image blurring and artifacts, which can lead to a poor SNR.
Logical Steps to Mitigate Motion Artifacts
Caption: Steps to mitigate motion artifacts in PET scans.
Quantitative Data Summary
The following table provides a summary of recommended parameters for this compound PET scans, compiled from published literature. Note that optimal values may vary depending on the specific PET scanner and research protocol.
| Parameter | Recommended Value | Reference |
| Injected Dose | 5 mCi (185 MBq) | |
| Uptake Time | 50 minutes | |
| Scan Duration | ~10 minutes | |
| Reconstruction Algorithm | Iterative (e.g., OSEM) |
Experimental Protocols
Protocol for Optimizing this compound Scan Acquisition Time
-
Subject Preparation: Prepare the subject according to your standard protocol, including fasting and medication restrictions.
-
Tracer Administration: Administer the recommended dose of this compound (e.g., 5 mCi).
-
Dynamic Acquisition: Begin a dynamic scan acquisition immediately after tracer injection for a total of 60-90 minutes.
-
Image Binning: Reconstruct the dynamic data into different time frames (e.g., 40-50 min, 50-60 min, 60-70 min post-injection).
-
SNR Analysis: For each reconstructed time frame, calculate the SNR in key regions of interest (e.g., striatum) and a background region.
-
Determine Optimal Window: Identify the time window that provides the best balance between high specific binding (signal) and low background noise.
Protocol for Evaluating the Impact of Reconstruction Parameters
-
Data Acquisition: Acquire a this compound scan from a subject or a phantom with known tracer concentration.
-
Iterative Reconstruction: Reconstruct the raw data using an iterative algorithm (e.g., OSEM) with varying numbers of iterations and subsets (e.g., 2 iterations/8 subsets, 3 iterations/16 subsets, 4 iterations/32 subsets).
-
Post-Filtering: Apply different levels of post-reconstruction filtering (e.g., Gaussian filter with varying FWHM) to each reconstructed dataset.
-
Image Analysis:
-
Visually inspect the images for noise levels and anatomical clarity.
-
Quantitatively assess the SNR and CNR for each reconstruction parameter set.
-
-
Parameter Selection: Choose the combination of iterations, subsets, and filtering that yields the highest SNR and CNR without significant loss of spatial resolution.
References
Technical Support Center: Florbenazine ([¹⁸F]AV-133) PET Studies
Welcome to the technical support center for Florbenazine ([¹⁸F]AV-133) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target binding and other common challenges encountered during PET studies with this VMAT2 tracer.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of this compound ([¹⁸F]AV-133)?
This compound is a PET radiopharmaceutical designed to bind with high selectivity and affinity to the Vesicular Monoamine Transporter 2 (VMAT2)[1][2]. VMAT2 is a transport protein found on the membranes of synaptic vesicles in monoaminergic neurons and is crucial for the uptake and storage of monoamines like dopamine, serotonin, and norepinephrine[3][4].
Q2: Is off-target binding a significant concern with this compound?
Current research indicates that this compound is highly selective for VMAT2[1]. Studies in animal models of Parkinson's disease have shown minimal binding to other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). This high selectivity minimizes the concern for significant off-target binding that could confound the interpretation of VMAT2 density measurements.
Q3: What are the potential, though minimal, off-target binding sites for this compound?
While specific in vitro screening against a broad panel of receptors is not extensively published, the chemical structure of this compound, a dihydrotetrabenazine analog, suggests that any potential cross-reactivity would most likely be with other monoamine transporters. However, preclinical studies have demonstrated its high selectivity for VMAT2 over others.
Q4: How can I be sure that the signal I'm detecting is specific to VMAT2?
The confidence in the specificity of the this compound signal comes from several lines of evidence:
-
High Selectivity: Preclinical studies have established the high selectivity of this compound for VMAT2.
-
Regional Distribution: The pattern of tracer uptake in the brain, with high concentrations in the striatum (caudate and putamen), aligns with the known distribution of VMAT2 in the brain.
-
Pathological Correlation: In neurodegenerative diseases like Parkinson's, the reduction in this compound signal in the striatum correlates well with the known loss of dopaminergic neurons, further supporting that the signal is representative of VMAT2 density.
Troubleshooting Guide: Addressing Potential Off-Target and Non-Specific Binding
Even with a highly selective tracer like this compound, researchers may encounter situations that raise questions about the specificity of the signal. This guide provides a systematic approach to troubleshooting these issues.
Issue 1: Higher than expected background signal or diffuse uptake in regions with low VMAT2 density.
Potential Causes:
-
Non-Specific Binding: This can be influenced by various physiological factors and the physicochemical properties of the tracer.
-
Radiochemical Impurity: The presence of unbound [¹⁸F]fluoride or other radiolabeled impurities can lead to diffuse background signal.
-
Partial Volume Effects: Due to the limited spatial resolution of PET, the signal from a VMAT2-rich region can "spill over" into adjacent regions with lower VMAT2 density, artificially inflating their signal.
Troubleshooting and Optimization Workflow:
Caption: Workflow for troubleshooting high background signal.
Detailed Steps:
-
Verify Radiochemical Purity:
-
Action: Before injection, perform quality control on the radiotracer using radio-TLC or radio-HPLC to ensure radiochemical purity is >95%.
-
Solution: If purity is low, optimize the radiosynthesis and purification protocol.
-
-
Assess and Correct for Partial Volume Effects (PVE):
-
Action: Co-register PET images with high-resolution anatomical MRI scans. Visually inspect for spill-over effects, particularly at the borders of the striatum.
-
Solution: Apply a validated Partial Volume Correction (PVC) algorithm. Several methods exist, such as the Müller-Gärtner (MG) method or the Geometric Transfer Matrix (GTM) method, which use MRI data to correct for PVE in gray matter regions.
-
-
Evaluate Reference Region Selection:
-
Action: The primary visual cortex is often used as a reference region for this compound PET studies as it is considered to have a negligible density of VMAT2 sites. Ensure the accurate delineation of this region, avoiding inclusion of adjacent structures.
-
Solution: Use an automated, atlas-based method for consistent and reproducible reference region definition.
-
-
Consider Kinetic Modeling:
-
Action: For dynamic PET acquisitions, kinetic modeling can provide more accurate quantification of specific binding than simpler methods like the Standardized Uptake Value Ratio (SUVR). Models like the two-tissue compartment model can help to separate specific binding from non-specific uptake and free tracer in tissue.
-
Solution: If technically feasible, perform dynamic scanning and apply appropriate kinetic models to the data.
-
Issue 2: Unexpected signal in a specific anatomical region not typically associated with high VMAT2 density.
Potential Causes:
-
Anatomical Variability: Individual differences in brain structure.
-
Co-pathology: The presence of other neurological conditions that might alter brain structure or tracer uptake.
-
Low-level Off-Target Binding: While unlikely to be significant, binding to other sites cannot be entirely ruled out in specific patient populations or in the presence of certain medications.
Troubleshooting and Optimization Workflow:
Caption: Workflow for investigating unexpected regional signals.
Detailed Steps:
-
Review Anatomical Scans:
-
Action: Carefully examine the corresponding MRI or CT scans to rule out any anatomical abnormalities, such as lesions or tumors, that could be contributing to the PET signal.
-
-
Assess for Co-pathologies:
-
Action: Review the clinical history of the subject for any co-existing conditions that might influence tracer biodistribution.
-
-
Consult the Literature:
-
Action: Search for published case studies or research that may have reported similar findings with this compound or other VMAT2 tracers.
-
-
Consider a Blocking Study (Primarily for Preclinical Research):
-
Action: In animal models, a blocking study can be performed by pre-administering a high dose of a non-radioactive, high-affinity VMAT2 ligand (e.g., tetrabenazine) before injecting this compound. A significant reduction in the PET signal in the region of interest after the blocking dose would confirm that the signal is specific to VMAT2.
-
Data Presentation
Binding Affinity of this compound and Related Compounds
While a comprehensive off-target binding profile for this compound is not publicly available, the following table summarizes its known high affinity for VMAT2 and the affinities of related, well-characterized VMAT2 inhibitors.
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound ([¹⁸F]AV-133) | VMAT2 | High Affinity | |
| SERT, NET | Low Affinity | Implied from preclinical studies | |
| Tetrabenazine (TBZ) | VMAT2 | High | |
| Dihydrotetrabenazine (DTBZ) | VMAT2 | High (isomer-dependent) | |
| Valbenazine | VMAT2 | High |
Note: "High Affinity" for this compound is stated qualitatively in the literature, with its binding characteristics being suitable for effective PET imaging of VMAT2.
Experimental Protocols
Protocol: Partial Volume Correction (PVC) using the Geometric Transfer Matrix (GTM) Method
This protocol outlines the general steps for applying GTM-based PVC to this compound PET data.
Objective: To correct for the partial volume effect, thereby improving the quantitative accuracy of tracer uptake in specific brain regions.
Requirements:
-
This compound PET image
-
Co-registered T1-weighted MRI scan
-
Image analysis software with a GTM-based PVC module (e.g., PMOD, SPM with PETPVE12 toolbox)
Methodology:
-
Image Pre-processing:
-
Realign dynamic PET frames to correct for motion, if applicable.
-
Co-register the mean PET image to the subject's T1-weighted MRI.
-
Segment the MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps.
-
-
Region of Interest (ROI) Definition:
-
Define ROIs on the co-registered MRI for the target structures (e.g., caudate, putamen) and the reference region (e.g., primary visual cortex).
-
-
GTM Algorithm Application:
-
Input the co-registered PET image, the segmented MRI, and the defined ROIs into the PVC software module.
-
Specify the Point Spread Function (PSF) of the PET scanner. This is typically provided by the manufacturer or can be measured.
-
The GTM algorithm will then calculate a matrix of spill-over fractions between the defined ROIs and use this to correct the original PET data.
-
-
Data Analysis:
-
Extract the PVC-corrected tracer uptake values (e.g., SUVR) for each ROI.
-
Compare the corrected values to the uncorrected data to assess the impact of PVE.
-
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Diagnostic accuracy of imaging brain vesicular monoamine transporter type 2 (VMAT2) in clinically uncertain parkinsonian syndrome (CUPS): a 3-year follow-up study in community patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human study of D6-[18F]FP-(+)-DTBZ, a novel VMAT2 tracer: whole-body biodistribution and brain PET comparison with [18F]FP-(+)-DTBZ (AV-133) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Partial Volume Correction for Florbenazine PET Data
Welcome to the technical support center for partial volume correction (PVC) of Florbenazine PET data. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and frequently asked questions encountered during the application of PVC methods to this compound PET studies.
Frequently Asked Questions (FAQs)
Q1: What is Partial Volume Effect (PVE) and why is it important to correct for it in this compound PET imaging?
A1: The Partial Volume Effect (PVE) is an artifact in PET imaging that arises from the limited spatial resolution of the scanner. This limitation causes the signal from a specific brain region to be blurred and contaminated by the signal from neighboring tissues.[1] This can lead to two main issues:
-
Spill-out: The underestimation of radioactivity in small regions of high uptake (e.g., gray matter with amyloid plaques) as the signal "spills out" into adjacent areas.
-
Spill-in: The overestimation of radioactivity in regions of low uptake due to signal contamination from nearby high-activity areas (e.g., spill-in from white matter to gray matter).[2]
Correcting for PVE is crucial in this compound PET studies as it can significantly impact the quantitative accuracy of amyloid-beta (Aβ) plaque density measurements. Uncorrected PVE, especially in the context of brain atrophy, can lead to an underestimation of the true tracer uptake, potentially affecting the diagnostic interpretation and the tracking of disease progression.[3]
Q2: Which Partial Volume Correction (PVC) method should I choose for my this compound PET data?
A2: There is no single "best" PVC method, and the optimal choice often depends on the specific research question, the available data (e.g., high-resolution anatomical MRI), and the characteristics of the PET data itself.[4] Commonly used methods for amyloid PET imaging include:
-
Müller-Gärtner (MG) method: This is a voxel-based method that corrects for PVE in gray matter by considering the contributions from white matter and cerebrospinal fluid (CSF).[1] It assumes uniform tracer uptake within the white matter.
-
Geometric Transfer Matrix (GTM) method: A region-of-interest (ROI)-based method that corrects for spill-over between multiple predefined anatomical regions. It assumes uniform tracer activity within each ROI.
-
Region-Based Voxel-Wise (RBV) correction: This method combines elements of both ROI-based and voxel-based approaches to generate a corrected image at the voxel level.
-
Iterative Yang (IY): An iterative, image-based method that corrects for PVE between gray matter regions without the assumption of zero activity in the CSF.
For longitudinal studies, some research suggests that GTM methods may introduce more variability compared to two- or three-compartment models like the Meltzer or Müller-Gärtner methods.
Q3: What software is available to perform PVC on my this compound PET data?
A3: Several software packages are available, many of which are open-source or integrated into larger neuroimaging analysis suites. Popular options include:
-
PETPVC: An open-source toolbox that implements a variety of PVC methods, including GTM, MG, RBV, and IY.
-
SPM (Statistical Parametric Mapping): A widely used academic software package for brain imaging analysis that has toolboxes and scripts available for performing PVC.
-
PMOD: A commercial software package that offers various PVC algorithms.
-
FreeSurfer: While primarily for MRI analysis, it can be used in conjunction with other tools for PVC by providing the necessary anatomical segmentations.
Q4: Do I always need a corresponding anatomical MRI scan to perform PVC?
A4: Most of the accurate and widely used PVC methods, such as the Müller-Gärtner and GTM methods, rely on a high-resolution anatomical image (typically a T1-weighted MRI) to provide the necessary information about the different tissue compartments (gray matter, white matter, CSF). This anatomical information is crucial for accurately modeling the spill-over effects. While some methods exist that do not require an MRI, their accuracy may be limited.
Troubleshooting Guides
This section provides solutions to common problems encountered during the PVC process for this compound PET data.
Issue 1: Inaccurate Corrected Values or Unexpected Results
Symptom: The partial volume corrected standardized uptake value ratios (SUVRs) are unexpectedly high or low, or the variability in your data has significantly increased after correction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Misregistration between PET and MRI data | Visually inspect the co-registration of the PET and MRI images. Even small misalignments can lead to significant errors in the PVC. If misalignment is detected, re-run the co-registration algorithm. Ensure that the images are in the same orientation and have the same voxel size. |
| Incorrect Point Spread Function (PSF) estimation | The PSF of the PET scanner is a critical parameter for most PVC algorithms. Ensure that the full width at half maximum (FWHM) of the PSF is accurately specified for your scanner and reconstruction parameters. An incorrect PSF can lead to either under- or over-correction. If possible, perform phantom scans to measure the PSF of your system accurately. |
| Inaccurate brain tissue segmentation | The accuracy of the PVC is highly dependent on the quality of the gray matter, white matter, and CSF segmentations from the MRI. Visually inspect the segmentation results to ensure there are no gross errors. If the segmentation is poor, consider using a different segmentation algorithm or manually editing the masks. |
| Choice of PVC method | Different PVC methods can yield different results. If you are seeing unexpected outcomes, consider the assumptions of the method you are using. For example, the Müller-Gärtner method assumes uniform white matter uptake, which may not always be valid. It may be beneficial to compare the results from a few different PVC methods. |
Issue 2: Increased Noise in the Corrected Images
Symptom: The partial volume corrected PET images appear significantly noisier than the uncorrected images.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Noise amplification | PVC algorithms, particularly deconvolution-based methods, can amplify the inherent noise in PET data. This is a known trade-off for achieving higher quantitative accuracy. |
| Low PET counts | If the original PET data has a low signal-to-noise ratio, the noise amplification effect will be more pronounced. Ensure that the PET acquisition parameters (e.g., scan duration, injected dose) are optimized to provide good image quality. |
| Choice of PVC method | Some methods are more prone to noise amplification than others. For instance, some studies suggest that the symmetric GTM (sGTM) method has better noise characteristics than the conventional GTM method. |
Issue 3: Presence of Artifacts in the Corrected Images
Symptom: The corrected PET images show new artifacts that were not present in the original data, such as "edge effects" or regions of artificially high or low uptake near tissue boundaries.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Misregistration or segmentation errors | As with inaccurate corrected values, even slight misalignments or errors in tissue segmentation can lead to prominent artifacts at the boundaries between different tissue types. Meticulous quality control of the co-registration and segmentation is essential. |
| Gibbs ringing artifacts | Deconvolution-based PVC methods can sometimes introduce Gibbs ringing artifacts, which appear as oscillations or "ripples" near sharp edges in the image. This is an inherent limitation of these algorithms. |
| Patient motion | Motion during the PET or MRI scan can lead to blurring and misregistration, which will be exacerbated by the PVC process. If significant motion is suspected, the data may need to be excluded or corrected for motion prior to PVC. |
Experimental Protocols
General Workflow for MRI-Based Partial Volume Correction
This protocol outlines the key steps for performing PVC on this compound PET data using a co-registered T1-weighted MRI.
Methodology Details:
-
Data Acquisition:
-
Acquire this compound PET data according to your established protocol.
-
Acquire a high-resolution T1-weighted anatomical MRI scan for each subject.
-
-
Image Pre-processing:
-
PET Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM).
-
MRI Segmentation: Segment the T1-weighted MRI into gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) probability maps using software like SPM, FSL, or FreeSurfer.
-
Co-registration: Co-register the PET image to the corresponding MRI image. This step is critical for ensuring that the anatomical information from the MRI accurately aligns with the functional data from the PET scan.
-
-
Partial Volume Correction:
-
Select the desired PVC method (e.g., Müller-Gärtner, GTM).
-
Provide the required inputs to the PVC software, which will typically include:
-
The co-registered PET image.
-
The segmented MRI tissue maps.
-
The point spread function (PSF) of the PET scanner (as FWHM in x, y, and z dimensions).
-
-
Run the PVC algorithm to generate the corrected PET image.
-
-
Post-PVC Analysis:
-
Perform quantitative analysis on the corrected PET data, such as calculating the standardized uptake value ratio (SUVR) in various regions of interest.
-
Conduct statistical analysis to compare groups or assess changes over time.
-
Quantitative Data Summary
The following table summarizes the impact of different PVC methods on SUVRs in amyloid PET imaging, based on a study by Yamashita et al. (2018) using 11C-PiB. While not specific to this compound, these findings provide a general indication of the expected effects of PVC.
Table 1: Comparison of PVC Methods on SUVR and Coefficient of Variation (COV) in Amyloid PET
| Method | SUVR Change in AD Patients (Gray Matter) | COV Change in AD Patients (Gray Matter) |
| No Correction | - | - |
| GTM | Increased | Increased |
| Labbé | Increased | Increased |
| Richardson-Lucy (RL) | Increased | Markedly Increased |
| Van-Cittert (VC) | Increased | Increased |
| RBV | +45% | -9% |
| Müller-Gärtner (MG) | Increased | Increased |
| Iterative Yang (IY) | Increased | Increased |
| RBV + Labbé | Increased | Decreased |
Source: Adapted from Yamashita et al., 2018.
Note: The study concluded that for their dataset, RBV or a combination of RBV and Labbé provided a reliable means of quantifying Aβ plaque deposition.
Logical Relationships of PVC Methods
The following diagram illustrates the conceptual relationships between different categories of post-reconstruction PVC methods.
References
- 1. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Partial Volume Correction Increases the Sensitivity of 18F-Florbetapir-Positron Emission Tomography for the Detection of Early Stage Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial-Volume Effect Correction Improves Quantitative Analysis of 18F-Florbetaben β-Amyloid PET Scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Motion Correction for Florbenazine ([¹⁸F]AV-133) Brain Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Florbenazine ([¹⁸F]AV-133) PET imaging. The focus is on identifying and mitigating motion artifacts to ensure high-quality, quantifiable data for the assessment of Vesicular Monoamine Transporter 2 (VMAT2) density.
Troubleshooting Guide
Issue 1: My this compound PET images appear blurry, and the distinction between gray and white matter is poor.
-
Q: What is the likely cause of blurry this compound PET images and how can I address it? A: Head motion during the PET scan is a primary cause of image blurring.[1][2] This is particularly critical in neuroreceptor imaging, as it can lead to inaccurate quantification of tracer uptake.[1]
Troubleshooting Steps:
-
Visual Inspection of Dynamic Frames: If data was acquired in frames, review the raw dynamic frames to visually confirm patient motion. Shifting of the head position between frames is a clear indicator.
-
Patient Comfort and Immobilization: Ensure the patient is positioned comfortably to minimize movement. Head restraints, such as thermoplastic masks or customizable cushions, can significantly reduce but may not eliminate motion.[1]
-
Apply Post-Acquisition Motion Correction: The most effective solution is to apply a motion correction algorithm to the acquired data. Data-driven methods, which use the PET list-mode data itself to detect and correct for motion, are highly effective and do not require external tracking hardware.[3]
-
Issue 2: I am observing artifactual "hot" or "cold" spots, particularly at the edges of cortical structures.
-
Q: What causes these edge artifacts in my parametric this compound images, and how can they be removed? A: These are common artifacts resulting from patient motion during the scan. They appear as discontinuities or spots with values that are physiologically unexpected (either too high or negative) and are especially prominent in parametric images calculated from dynamic data. These artifacts arise from the misalignment of data over time, which severely impacts pixel-wise kinetic analysis.
Troubleshooting Steps:
-
Confirm Motion as the Cause: Review the acquisition notes and raw data for any recorded patient movement. The presence of these specific edge artifacts is a strong indicator of motion contamination.
-
Implement Motion Correction: Applying a motion correction technique, such as a multiple-acquisition-frame (MAF) approach or a list-mode based event-by-event correction, is crucial. These methods can effectively remove such artifacts by realigning the data before or during reconstruction.
-
Re-evaluate Regions of Interest (ROIs): After motion correction, carefully re-draw your ROIs on the corrected images to ensure they accurately delineate the anatomical structures for quantification.
-
Issue 3: The quantitative SUVr (Standardized Uptake Value Ratio) values for this compound seem unexpectedly low or highly variable across a cohort of subjects.
-
Q: Could patient motion be responsible for reduced or variable this compound SUVr values? A: Yes, head motion is a known cause of reduced quantitative accuracy in PET imaging. Motion-induced blurring effectively averages the high tracer uptake in gray matter with the lower uptake in adjacent white matter or cerebrospinal fluid, leading to an underestimation of the true signal. This can introduce significant variability into group analyses.
Troubleshooting Steps:
-
Systematic Motion Correction: Apply a consistent and validated motion correction protocol to all scans in the study. This is essential for reducing variance and improving the statistical power of your research.
-
Quality Control: After motion correction, visually inspect the images to confirm the reduction of blurring and improved delineation of brain structures.
-
Quantitative Comparison: Compare the SUVr values before and after motion correction. An increase in SUVr in key regions after correction is indicative of successful mitigation of motion artifacts.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main types of motion correction techniques applicable to this compound PET? A1: Motion correction strategies for brain PET can be broadly categorized into two groups:
-
Hardware-Based (Prospective) Correction: This involves using external devices, like an infrared optical tracking system, to monitor the patient's head position in real-time during the scan. This information is then used to adjust the scanner's frame of reference.
-
Software-Based (Retrospective) Correction: These methods are applied to the data after acquisition. They can be further divided into:
-
Frame-Based Image Registration: The PET data is reconstructed into a series of short time frames. These frames are then aligned to a reference frame.
-
Data-Driven/List-Mode Correction: This advanced approach uses the raw PET data (list-mode) to detect motion on a very short timescale (e.g., seconds or even event-by-event). This is highly effective for correcting both slow drifts and sudden movements.
-
-
-
Q2: How significant is the impact of motion on quantitative this compound analysis? A2: The impact can be substantial. Studies on various brain PET tracers have shown that uncorrected motion can lead to significant underestimation of tracer uptake. While specific data for this compound is not readily available, the principles are directly transferable from other neuroreceptor and metabolic tracers.
Table 1: Quantitative Impact of Motion on Brain PET Imaging (Data from various tracers, applicable to this compound)
Tracer Type Parameter Impact of Uncorrected Motion Reference ¹⁸F-FDG (Metabolic) SUV -15.7% ± 12.2% difference compared to motion-corrected ¹¹C-UCB-J (Synaptic) SUV -20.5% ± 15.8% difference compared to motion-corrected | ¹¹C-Raclopride (Dopamine) | ROI Uptake | -24.5% ± 14.6% difference compared to motion-corrected | |
-
Q3: Is motion correction always necessary for this compound brain imaging? A3: Given that PET brain scans can be lengthy and patients, particularly those with movement disorders, may find it difficult to remain still, applying motion correction is highly recommended as a standard part of the image processing pipeline. Even small movements can degrade the quality of high-resolution PET images. It improves both the qualitative and quantitative accuracy of the results.
-
Q4: Can I apply motion correction to previously acquired this compound data? A4: Yes, if the raw list-mode data was saved from the scanner, data-driven retrospective motion correction techniques can be applied. This allows for the improvement of image quality and quantitative accuracy of legacy datasets.
Experimental Protocols
Protocol: Data-Driven Motion Correction for this compound PET using List-Mode Data
This protocol describes a general workflow for a retrospective, data-driven motion correction method. Specific software implementations may vary.
Objective: To correct for head motion in this compound PET data to improve image quality and quantitative accuracy.
Methodology:
-
List-Mode Data Acquisition:
-
Acquire this compound PET data in list-mode format. This format records individual photon detection events with their precise time and location information, which is essential for this type of motion correction.
-
-
Motion Detection and Estimation:
-
The list-mode data is binned into very short time frames (e.g., 1-2 seconds).
-
These short frames are reconstructed without attenuation or scatter correction to create a series of low-count images.
-
A frame-to-frame image registration algorithm is used to estimate the rigid motion (translations and rotations) of the head between consecutive short frames.
-
-
Event-by-Event Correction:
-
The motion parameters (transformation matrices) derived from the previous step are interpolated to obtain a motion estimate for each individual event in the list-mode file.
-
Each event's coordinates (Line of Response - LOR) are transformed to a common reference position (typically the position at the start of the scan).
-
-
Motion-Corrected Image Reconstruction:
-
The motion-corrected list-mode data is then used for the final image reconstruction.
-
This reconstruction should include all standard corrections (e.g., attenuation, scatter, randoms) to produce a high-quality, motion-free image.
-
-
Quality Control and Analysis:
-
Reconstruct an uncorrected image for comparison.
-
Visually compare the motion-corrected and uncorrected images, looking for a reduction in blurring and improved definition of striatal structures.
-
Perform quantitative analysis on both images and compare SUVr values. An increase in SUVr in the motion-corrected image is expected in regions of high this compound uptake.
-
Visualizations
Caption: Troubleshooting workflow for motion artifacts in this compound PET.
Caption: Experimental workflow for data-driven motion correction.
References
Quality control procedures for clinical-grade [18F]Florbenazine
This technical support center provides guidance on the quality control procedures for clinical-grade [18F]Florbenazine, a positron emission tomography (PET) tracer targeting the vesicular monoamine transporter 2 (VMAT2). The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: [18F]this compound is an investigational radiopharmaceutical. The quality control specifications and protocols provided below are representative of clinical-grade fluorine-18 labeled radiopharmaceuticals and are for illustrative purposes. Users should always refer to the official documentation and certificates of analysis provided by the manufacturer for definitive release criteria.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control tests for clinical-grade [18F]this compound?
A1: The critical quality control tests for [18F]this compound, like other F-18 radiopharmaceuticals, include determination of radiochemical purity and identity, specific activity, pH, radionuclide identity and purity, residual solvent analysis, bacterial endotoxin levels, and sterility.
Q2: What is the typical radiochemical purity acceptance criterion for [18F]this compound?
A2: While specific limits are set by the manufacturer, published data on the automated synthesis of [18F]AV-133 (the alternative name for [18F]this compound) indicate that the radiochemical purity should be greater than 95%.
Q3: How is the identity of [18F]this compound confirmed?
A3: The identity is typically confirmed by co-elution with a non-radioactive this compound reference standard using High-Performance Liquid Chromatography (HPLC). The retention time of the radioactive peak should match that of the reference standard's UV-detected peak.
Q4: What is the significance of specific activity in [18F]this compound preparations?
A4: Specific activity (radioactivity per unit mass of the compound) is crucial to ensure that the injected mass of this compound is low enough to avoid any pharmacological effects and to prevent saturation of the VMAT2 transporters, which could affect the PET scan's quantitative accuracy.
Q5: Are there any specific storage and handling requirements for [18F]this compound after quality control release?
A5: Yes, as a radioactive material, it must be handled in a properly shielded environment. It should be stored at a controlled room temperature as specified by the manufacturer and administered within a validated time frame after synthesis due to the short half-life of fluorine-18 (approximately 110 minutes).
Quality Control Specifications
The following table summarizes representative quality control specifications for clinical-grade [18F]this compound.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter |
| pH | pH Meter or pH Strips | 4.5 - 7.5 |
| Radionuclide Identity | Gamma-ray Spectroscopy | Peak at 511 keV |
| Radionuclide Purity | Gamma-ray Spectroscopy | ≥ 99.5% of total radioactivity is from 18F |
| Half-life Determination | Dose Calibrator | 105 - 115 minutes |
| Radiochemical Identity | Radio-HPLC | Retention time of the principal peak matches the reference standard |
| Radiochemical Purity | Radio-HPLC | ≥ 95% |
| Residual Solvents | Gas Chromatography (GC) | Ethanol: < 5000 ppmAcetonitrile: < 410 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU/V (where V is the maximum recommended dose in mL) |
| Sterility | USP <71> Sterility Tests | No microbial growth |
Experimental Protocols
Radiochemical Purity and Identity by HPLC
Objective: To determine the radiochemical purity and confirm the identity of [18F]this compound.
Methodology:
-
System Preparation:
-
HPLC system: Isocratic pump, UV detector (set to an appropriate wavelength for this compound, e.g., 280 nm), and a radioactivity detector connected in series.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of acetonitrile and a buffer (e.g., ammonium formate). The exact composition should be optimized to achieve good separation.
-
-
Standard Preparation: Prepare a solution of the non-radioactive this compound reference standard at a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dilute a small aliquot of the final [18F]this compound product with the mobile phase.
-
Analysis:
-
Inject the reference standard and record the UV chromatogram to determine the retention time.
-
Inject the [18F]this compound sample and record both the radioactivity and UV chromatograms.
-
-
Data Interpretation:
-
Identity: The retention time of the major radioactive peak in the sample chromatogram must correspond to the retention time of the this compound reference standard peak in the UV chromatogram.
-
Purity: Calculate the radiochemical purity by integrating the area of all radioactive peaks. The percentage of the area of the [18F]this compound peak relative to the total area of all radioactive peaks must be ≥ 95%.
-
Residual Solvent Analysis by Gas Chromatography (GC)
Objective: To quantify the amount of residual solvents (e.g., ethanol, acetonitrile) from the synthesis process.
Methodology:
-
System Preparation:
-
GC system: Equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-WAX).
-
Carrier Gas: Helium or Nitrogen.
-
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of the potential residual solvents in water.
-
Sample Preparation: Directly inject a small, precise volume of the [18F]this compound solution.
-
Analysis:
-
Run the standard solutions to generate a calibration curve.
-
Inject the [18F]this compound sample.
-
-
Data Interpretation: Identify and quantify the solvent peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration curve. The concentrations must be below the specified limits.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Radiochemical Purity (<95%) | - Incomplete reaction or hydrolysis.- Suboptimal purification (e.g., SPE cartridge failure).- Radiolysis of the product. | - Check synthesis module parameters (temperature, time).- Verify the efficiency and integrity of the purification cartridges.- Use a radical scavenger (e.g., ascorbic acid) in the final formulation. |
| Incorrect Retention Time in HPLC | - Wrong compound synthesized.- Change in mobile phase composition.- Column degradation. | - Verify precursor and reagents.- Prepare fresh mobile phase and re-run the analysis.- Equilibrate the column or replace it if necessary. |
| pH Out of Specification | - Insufficient neutralization after synthesis.- Incorrect buffer used in formulation. | - Review the neutralization step in the synthesis procedure.- Check the identity and concentration of the formulation buffer. |
| Presence of Particulate Matter | - Incomplete dissolution of reagents.- Shedding from vials, septa, or filters. | - Pre-filter all solutions used in the synthesis.- Ensure the use of high-quality vials and sterile filters. Re-filter the final product through a 0.22 µm filter. |
| High Residual Solvent Levels | - Inefficient drying of the [18F]fluoride.- Incomplete evaporation of solvents during synthesis.- Insufficient trapping during purification. | - Optimize the azeotropic drying steps.- Increase the temperature or gas flow for solvent evaporation steps.- Check the efficiency of the purification cartridges. |
Visualizations
Caption: Quality control workflow for clinical-grade [18F]this compound.
Caption: Troubleshooting logic for low radiochemical purity of [18F]this compound.
Technical Support Center: Enhancing the Stability and Shelf-Life of Florbenazine F-18
Welcome to the Technical Support Center for Florbenazine F-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and extending the shelf-life of this important PET imaging agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and use.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound F-18?
A1: The stability of this compound F-18, like many other F-18 labeled radiopharmaceuticals, is primarily influenced by:
-
Radiolysis: The process where the radioactive decay of F-18 generates reactive species, such as hydroxyl radicals, from the solvent (typically water). These radicals can then degrade the this compound F-18 molecule.
-
pH of the formulation: Suboptimal pH can lead to hydrolysis or other chemical degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure (Photostability): Exposure to light, particularly UV light, can potentially induce photodegradation.
-
Presence of Oxidizing Agents: Impurities or inappropriate formulation components can lead to oxidation of the molecule.
Q2: What are the common signs of this compound F-18 degradation?
A2: The most common indicator of degradation is a decrease in radiochemical purity (RCP). This is typically observed as the appearance of additional radioactive peaks or spots in HPLC or TLC analyses, corresponding to radiolabeled impurities or degradation products. One of the primary degradation pathways for many F-18 labeled tracers is defluorination, leading to the formation of free [¹⁸F]fluoride.
Q3: What is the recommended shelf-life for this compound F-18?
A3: The shelf-life of a radiopharmaceutical is determined by the time it takes for the radiochemical purity to fall below an acceptable limit (typically >95%). For F-18 labeled tracers, this is often within the range of 8-12 hours post-synthesis. However, the actual shelf-life can be significantly impacted by the formulation and storage conditions. For instance, the formulated solution of some F-18 labeled VMAT2 tracers has been found to be radiochemically stable for up to 60 minutes with a radiochemical purity of >98%.[1]
Q4: Are there any recommended stabilizers for this compound F-18 formulations?
A4: Yes, the use of radical scavengers is highly recommended to mitigate radiolysis. Common and effective stabilizers for F-18 radiopharmaceuticals include:
-
Ethanol: Often included in the final formulation at a concentration of 5-10%.
-
Ascorbic Acid (Vitamin C) and its salts (e.g., Sodium Ascorbate): These are potent antioxidants that effectively quench free radicals.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound F-18.
Issue 1: Low Radiochemical Purity (RCP) Immediately After Synthesis
| Potential Cause | Recommended Action |
| Incomplete Radiosynthesis | Optimize reaction conditions (temperature, time, precursor concentration). |
| Inefficient Purification | Ensure the purification method (e.g., HPLC, SPE) is validated and effectively separates this compound F-18 from unreacted [¹⁸F]fluoride and other impurities. |
| On-column/cartridge Degradation | Minimize the time the product spends on the purification medium. Consider the use of stabilizers in the mobile phase or pre-conditioning solutions. |
Issue 2: Rapid Decrease in Radiochemical Purity (RCP) During Storage
| Potential Cause | Recommended Action |
| Radiolysis | Primary Action: Add a suitable stabilizer to the final formulation. Secondary Action: Store the product at a lower concentration of radioactivity per unit volume by diluting with an appropriate buffer or saline solution containing a stabilizer. |
| Suboptimal pH | Measure the pH of the final formulation. Adjust to a neutral or slightly acidic pH (e.g., 5.0-7.0) using a biocompatible buffer system. |
| Temperature Effects | Store the final product at a controlled room temperature or as recommended. Avoid exposure to high temperatures. |
| Photodegradation | Protect the final product vial from light by using a lead pot or amber vial. |
III. Experimental Protocols
Protocol 1: Determination of Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the radiochemical purity of this compound F-18. Specific parameters may need to be optimized for your system.
Objective: To separate and quantify this compound F-18 from its potential radiolabeled impurities.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
This compound F-18 sample.
-
Reference standards (if available).
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition.
-
Sample Preparation: Dilute a small aliquot of the this compound F-18 solution in the mobile phase to an appropriate activity concentration for the detector.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Chromatography: Run a gradient elution method. A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Data Analysis:
-
Integrate the peaks in the radio-chromatogram.
-
Calculate the radiochemical purity using the following formula:
% RCP = (Area of this compound F-18 peak / Total area of all radioactive peaks) x 100
-
Workflow for HPLC Analysis:
Caption: Workflow for HPLC-based radiochemical purity analysis.
Protocol 2: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies to understand the stability of this compound F-18 under various stress conditions.
Objective: To identify potential degradation pathways and degradation products of this compound F-18.
Materials:
-
This compound F-18 solution.
-
Hydrochloric acid (HCl), 0.1 M.
-
Sodium hydroxide (NaOH), 0.1 M.
-
Hydrogen peroxide (H₂O₂), 3%.
-
Heating block or water bath.
-
Photostability chamber.
-
HPLC system as described in Protocol 1.
Procedure:
-
Sample Preparation: Prepare separate aliquots of the this compound F-18 solution for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1, 2, 4 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Incubate at a controlled temperature for a defined period.
-
Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot. Keep at room temperature for a defined period.
-
Thermal Degradation: Heat an aliquot at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.
-
Analysis: At each time point, withdraw a sample from each stress condition, neutralize if necessary, and analyze by HPLC (as per Protocol 1) to determine the percentage of degradation.
Logical Flow of Forced Degradation Study:
Caption: Logical workflow for a forced degradation study.
IV. Signaling Pathways and Logical Relationships
Radiolysis Degradation Pathway
The primary cause of degradation for many F-18 radiopharmaceuticals is radiolysis. The high-energy positrons emitted during the decay of F-18 interact with the aqueous solvent to generate highly reactive free radicals, which in turn degrade the radiopharmaceutical.
Caption: Simplified pathway of radiolysis and the role of stabilizers.
By understanding these principles and following the provided guidelines, researchers can significantly improve the stability and shelf-life of this compound F-18, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Interpretation of Florbenazine Scans in Atypical Parkinsonism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Florbenazine ([¹⁸F]AV-133) PET scans for the differential diagnosis of atypical parkinsonism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound ([¹⁸F]AV-133) is a PET radiotracer that specifically binds to the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein found on the synaptic vesicles of monoaminergic neurons, including dopaminergic neurons, and is responsible for packaging neurotransmitters like dopamine into these vesicles for release. A reduced VMAT2 density, as visualized by a this compound PET scan, is indicative of the loss of dopaminergic nerve terminals, a key feature of many parkinsonian syndromes.
Q2: What are the primary applications of this compound PET in the context of atypical parkinsonism?
A2: this compound PET is primarily used to detect the loss of presynaptic dopaminergic nerve terminals. This can be valuable in the differential diagnosis of parkinsonian syndromes. Specifically, it can help distinguish between neurodegenerative parkinsonisms (like Parkinson's disease, Dementia with Lewy Bodies, Multiple System Atrophy, Progressive Supranuclear Palsy, and Corticobasal Degeneration) and conditions that do not involve dopaminergic degeneration, such as essential tremor or drug-induced parkinsonism. While it is a sensitive marker for dopaminergic loss, the specific patterns of VMAT2 reduction can aid in differentiating between the various parkinsonian syndromes, although there is considerable overlap.
Q3: How is a this compound PET scan typically performed?
A3: A typical this compound PET scan involves the intravenous injection of the radiotracer, followed by a waiting period to allow for its distribution in the brain. The PET scan is then acquired, and the images are reconstructed to visualize the density of VMAT2 in different brain regions, particularly the striatum (caudate and putamen). The uptake of the tracer is often quantified using the Standardized Uptake Value Ratio (SUVr), with a reference region devoid of VMAT2, such as the occipital cortex.
Q4: What are the key brain regions to assess in a this compound PET scan for atypical parkinsonism?
A4: The primary regions of interest are the subregions of the striatum: the caudate nucleus and the putamen (anterior and posterior). The pattern and symmetry of VMAT2 reduction in these areas are crucial for interpretation. In Parkinson's disease, the loss of VMAT2 is typically asymmetric and more pronounced in the posterior putamen. Atypical parkinsonian syndromes may present with more symmetric and widespread VMAT2 loss, although patterns can vary.
Troubleshooting Guides
Issue 1: Unexpectedly low or high overall brain uptake of this compound.
-
Question: My this compound scan shows unusually low (or high) signal across the entire brain, not just in the striatum. What could be the cause?
-
Answer:
-
Low Uptake:
-
Technical Issues: Check for issues with the radiotracer injection, such as extravasation (the tracer being injected into the tissue around the vein instead of into the bloodstream).
-
Pharmacological Interference: Certain medications can interfere with VMAT2 binding. Review the subject's medication history for any drugs known to interact with VMAT2.
-
-
High Uptake:
-
Incorrect Reference Region: Ensure that the reference region chosen for SUVr calculation is appropriate and correctly delineated. The occipital cortex is a commonly used reference region.
-
Image Scaling: Verify that the image display and scaling are appropriate. An incorrect scale can make the uptake appear globally high.
-
-
Issue 2: Symmetrical loss of striatal VMAT2 density.
-
Question: The this compound scan shows a symmetric reduction in VMAT2 in the putamen. Is this consistent with a diagnosis of Parkinson's disease?
-
Answer: While Parkinson's disease classically presents with asymmetric VMAT2 loss, especially in the early stages, a more symmetric pattern of dopaminergic degeneration is often associated with atypical parkinsonian syndromes like Multiple System Atrophy (MSA) or Progressive Supranuclear Palsy (PSP). However, this is not a definitive rule, and clinical correlation is essential.
Issue 3: Discrepancy between clinical presentation and this compound scan results.
-
Question: A patient with clear parkinsonian symptoms has a normal this compound scan. How should this be interpreted?
-
Answer: A normal this compound scan in a patient with parkinsonism suggests that the symptoms are not due to a presynaptic dopaminergic deficit. This would point towards diagnoses such as drug-induced parkinsonism, essential tremor with parkinsonian features, or psychogenic parkinsonism. It is crucial to re-evaluate the clinical diagnosis and consider alternative etiologies.
Issue 4: Presence of artifacts in the PET images.
-
Question: What are some common artifacts to be aware of in this compound PET imaging?
-
Answer:
-
Motion Artifacts: Patient movement during the scan can lead to blurring of the images and inaccurate quantification of tracer uptake. Head fixation and clear instructions to the patient are crucial.
-
Attenuation Correction Artifacts: If using a PET/CT scanner, mismatches between the CT and PET scans due to patient movement can lead to incorrect attenuation correction and artifactual changes in tracer uptake.
-
Metal Artifacts: Dental fillings or other metallic implants can cause artifacts in the CT scan used for attenuation correction, potentially affecting the PET image quality.
-
Quantitative Data
Table 1: Mean Striatal this compound ([¹⁸F]AV-133) SUVr in Different Neurodegenerative Disorders
| Brain Region | Parkinson's Disease (PD) | Dementia with Lewy Bodies (DLB) | Alzheimer's Disease (AD) | Healthy Controls (HC) |
| Mean Striatum | 1.72 (± 0.172) | 1.87 (± 0.372) | 3.04 (± 0.579) | 2.84 (± 0.552) |
| Posterior Putamen | Significantly Reduced | Significantly Reduced | Normal | Normal |
Data from Siderowf et al. (2014). Values are presented as mean SUVr (± standard deviation). A lower SUVr indicates reduced VMAT2 density.
Table 2: Diagnostic Performance of this compound ([¹⁸F]AV-133) PET in Differentiating PD/DLB from AD/HC
| Brain Region | Sensitivity | Specificity |
| Posterior Putamen | 88% | 100% |
Data from Siderowf et al. (2014) for a posterior putamen SUVr cut-off of 2.3.
Experimental Protocols
Detailed Methodology for this compound ([¹⁸F]AV-133) PET Imaging
This protocol is based on the methodology used in the Parkinson's Progression Markers Initiative (PPMI).
-
Participant Preparation:
-
No fasting is required.
-
A negative urine pregnancy test is required for women of childbearing potential on the day of injection.
-
Record the participant's weight.
-
Obtain vital signs (supine pulse rate and blood pressure) 5 minutes before and 15 minutes after the radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a single intravenous (IV) bolus of 222 MBq (6 mCi) (± 10%) of [¹⁸F]AV-133.
-
Follow the injection with an IV flush of 15-20 mL of normal saline.
-
Assay the activity of the [¹⁸F]AV-133 dose in a dose calibrator before injection.
-
-
Image Acquisition:
-
Begin the PET scan approximately 50 minutes after the injection.
-
Acquire brain scans for a duration of approximately 10 minutes.
-
Use a PET or PET/CT scanner with iterative image reconstruction.
-
-
Image Analysis:
-
Spatially normalize the this compound PET images to a standard atlas using an [¹⁸F]AV-133 PET template.
-
Apply atlas-based volumes of interest (VOIs) for the target regions (caudate, anterior putamen, posterior putamen, and total striatum) and the reference region (occipital cortex).
-
Calculate the Standardized Uptake Value Ratio (SUVr) by dividing the mean activity in the target VOIs by the mean activity in the reference region.
-
Mandatory Visualization
Caption: Dopamine synthesis, packaging, and release pathway, highlighting the binding of this compound to VMAT2.
Caption: Experimental workflow for a this compound PET study in the evaluation of atypical parkinsonism.
Caption: Logical relationship for the interpretation of this compound scans in suspected parkinsonian syndromes.
Validation & Comparative
A Comparative Guide: Florbenazine PET vs. DAT Scan for Parkinson's Disease Diagnosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Florbenazine Positron Emission Tomography (PET) and Dopamine Transporter (DAT) scans for the diagnosis of Parkinson's disease. This report synthesizes experimental data on their performance, details their respective methodologies, and visualizes their mechanisms of action.
The accurate and early diagnosis of Parkinson's disease (PD) is crucial for patient management and the development of neuroprotective therapies. Molecular imaging techniques such as PET and Single Photon Emission Computed Tomography (SPECT) have emerged as valuable tools to visualize the integrity of the dopaminergic system, a key pathological hallmark of PD. This guide focuses on a head-to-head comparison of two prominent imaging modalities: this compound PET, which targets the vesicular monoamine transporter type 2 (VMAT2), and DAT scans, which target the dopamine transporter.
Quantitative Performance Data
The following table summarizes the diagnostic performance of this compound PET and DAT scans in differentiating Parkinsonian syndromes from other conditions.
| Performance Metric | This compound (¹⁸F-AV-133) PET | DAT Scan (Ioflupane I-123 SPECT) |
| Target | Vesicular Monoamine Transporter 2 (VMAT2) | Dopamine Transporter (DAT) |
| Sensitivity | 88%[1] | 79% - 100%[2][3] |
| Specificity | 100%[1] | 97% - 98%[2] |
| Diagnostic Accuracy | High (AUC = 0.996 for PD/DLB vs. AD/HC) | High (overall accuracy 84% - 98%) |
Note: The performance metrics can vary depending on the specific study population and diagnostic criteria used as the gold standard.
Experimental Protocols
This compound (¹⁸F-AV-133) PET Protocol
This compound PET imaging with the radiotracer ¹⁸F-AV-133 assesses the density of VMAT2, which is involved in the packaging of dopamine into synaptic vesicles. A reduction in VMAT2 is indicative of dopaminergic neuron loss.
Patient Preparation:
-
Patients are typically required to fast for a certain period before the scan.
-
A review of current medications is necessary to identify any drugs that might interfere with VMAT2 binding.
Radiotracer Administration and Uptake:
-
An intravenous injection of approximately 250 MBq of ¹⁸F-AV-133 is administered.
-
A waiting period of about 2 hours allows for the radiotracer to distribute and bind to VMAT2 in the brain.
Image Acquisition:
-
The patient is positioned in the PET scanner.
-
A static 20-minute PET scan of the brain is acquired.
Image Analysis:
-
The acquired images are reconstructed and analyzed.
-
Quantitative analysis often involves calculating the Standardized Uptake Value Ratio (SUVR) in striatal regions (caudate and putamen), typically using the cerebellum or occipital cortex as a reference region.
DAT Scan (Ioflupane I-123 SPECT) Protocol
DAT scans utilize the radiotracer Ioflupane I-123 to visualize the density of dopamine transporters, which are responsible for the reuptake of dopamine from the synaptic cleft. A reduced DAT signal is a marker of dopaminergic neurodegeneration.
Patient Preparation:
-
To prevent the uptake of radioactive iodine by the thyroid gland, patients are administered a thyroid-blocking agent (e.g., potassium iodide or perchlorate) at least one hour before the radiotracer injection.
Radiotracer Administration and Uptake:
-
An intravenous injection of Ioflupane I-123 is administered.
-
There is a waiting period of 3 to 6 hours to allow for optimal tracer binding to the dopamine transporters in the striatum.
Image Acquisition:
-
The patient is positioned in a SPECT scanner.
-
A SPECT scan of the head is performed, which typically takes 30 to 45 minutes.
Image Analysis:
-
The resulting images are visually assessed by trained nuclear medicine physicians or neurologists.
-
The typical appearance of a normal scan shows two comma-shaped signals in the striatum, whereas an abnormal scan in Parkinson's disease often shows a more period-like appearance on one or both sides, indicating reduced DAT density. Semi-quantitative analysis can also be performed using specialized software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the distinct biological targets of this compound PET and DAT scans, as well as their respective experimental workflows.
Caption: Mechanism of this compound PET targeting VMAT2.
Caption: Mechanism of DAT Scan targeting the Dopamine Transporter.
Caption: Comparison of experimental workflows.
Discussion and Conclusion
Both this compound PET and DAT scans are valuable tools for the differential diagnosis of Parkinsonian syndromes. This compound PET, targeting VMAT2, offers the advantage of PET imaging, which generally provides higher spatial resolution and the potential for more accurate quantification compared to SPECT. The shorter uptake time for this compound may also be more convenient for patients.
DAT scans, on the other hand, have been in clinical use for a longer period and are more widely available. The diagnostic accuracy of DAT scans is well-established, with extensive literature supporting their utility in distinguishing Parkinsonian syndromes from essential tremor.
The choice between this compound PET and a DAT scan may depend on several factors, including the specific clinical question, the availability of the imaging modality, and considerations of cost and patient convenience. For research and drug development purposes, the quantitative nature of this compound PET may be particularly advantageous for monitoring disease progression and the effects of therapeutic interventions. VMAT2 imaging with ¹⁸F-AV-133 has been shown to be a sensitive tool for monitoring the progression of nigrostriatal degeneration in Parkinson's disease over a two-year period.
References
- 1. What's Hot in PD? Should I get a DaTscan or PET scan to confirm my diagnosis of Parkinson’s disease? | Parkinson's Foundation [parkinson.org]
- 2. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 | PLOS One [journals.plos.org]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
A Head-to-Head Comparison of Florbenazine and Dihydrotetrabenazine (DTBZ) as VMAT2 PET Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Florbenazine ([¹⁸F]FP-(+)-DTBZ) and other Vesicular Monoamine Transporter 2 (VMAT2) PET tracers, with a particular focus on Dihydrotetrabenazine (DTBZ). The following sections detail quantitative performance data, experimental methodologies, and visual representations of key biological and experimental processes to aid in the selection of the most appropriate tracer for research and clinical applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and DTBZ-based VMAT2 PET tracers, compiled from various preclinical and clinical studies.
| Parameter | This compound ([¹⁸F]FP-(+)-DTBZ) | (+)-[¹¹C]DTBZ | [¹⁸F]FE-DTBZ-d4 |
| Radionuclide | Fluorine-18 | Carbon-11 | Fluorine-18 |
| Half-life | ~110 minutes | ~20 minutes | ~110 minutes |
| In Vitro Binding Affinity (Ki, nM) | 0.10[1] | 0.97 ± 0.48[2] | Not directly reported, but derivative shows high affinity |
| Brain Uptake (Peak SUV in NHP) | Not directly compared in the same study | 3.06 ± 0.32[3] | 4.28 ± 1.01[3] |
| Binding Potential (BPnd) in NHP Putamen | Not directly compared in the same study | 3.7 ± 0.6[3] | 5.5 ± 1.4 |
| Pancreas SUV (in rodent model) | Higher than [¹¹C]DTBZ | Lower than [¹⁸F]FP-(+)-DTBZ | Not Applicable |
| Pancreas Binding Potential (BPnd in rodent model) | Positively correlated with insulin content | Positively correlated with insulin content | Not Applicable |
VMAT2 Signaling Pathway
The vesicular monoamine transporter 2 (VMAT2) is a crucial protein in monoaminergic neurons. It is responsible for packaging neurotransmitters like dopamine, serotonin, and norepinephrine from the cytoplasm into synaptic vesicles for subsequent release. PET tracers like this compound and DTBZ bind to VMAT2, allowing for the in vivo quantification of VMAT2 density, which is an important biomarker for the integrity of these neurons in various neurological and psychiatric disorders.
Experimental Protocols
In Vitro VMAT2 Binding Assay
This protocol outlines a typical in vitro competition binding assay to determine the binding affinity (Ki) of a test compound for VMAT2.
1. Tissue Preparation:
-
Rodent striatal tissue, known for its high density of VMAT2, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a final protein concentration.
2. Radioligand Binding:
-
A fixed concentration of a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), is incubated with the membrane preparation.
-
A range of concentrations of the unlabeled test compound (e.g., this compound or (+)-DTBZ) is added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine).
3. Incubation and Separation:
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo PET Imaging in Non-Human Primates
This protocol describes a typical experimental workflow for comparing VMAT2 PET tracers in non-human primates.
1. Animal Preparation:
-
Non-human primates (e.g., cynomolgus monkeys) are fasted overnight before the PET scan.
-
On the day of the scan, the animals are anesthetized and positioned in the PET scanner.
2. Radiotracer Administration and PET Scan:
-
A bolus injection of the radiotracer (e.g., [¹¹C]DTBZ or an ¹⁸F-labeled tracer) is administered intravenously.
-
Dynamic PET imaging is performed for a duration of 90-120 minutes to capture the uptake and washout of the tracer in the brain.
3. Arterial Blood Sampling:
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma and to determine the fraction of unchanged parent compound versus its metabolites.
4. Image Analysis:
-
The PET images are reconstructed and co-registered with anatomical MRI scans for accurate delineation of brain regions of interest (ROIs), such as the striatum (caudate and putamen) and a reference region with low VMAT2 density (e.g., cerebellum).
-
Time-activity curves (TACs) are generated for each ROI to visualize the kinetics of the tracer.
-
Quantitative analysis is performed using kinetic modeling (e.g., simplified reference tissue model) to estimate parameters such as the binding potential (BPnd), which reflects the density of available VMAT2 sites. Standardized Uptake Values (SUV) are also calculated to measure brain uptake.
Experimental Workflow for VMAT2 PET Tracer Comparison
The development and comparison of novel VMAT2 PET tracers follow a structured workflow, from initial chemical synthesis to clinical evaluation.
Discussion and Conclusion
This compound ([¹⁸F]FP-(+)-DTBZ) offers several advantages over traditional [¹¹C]DTBZ for VMAT2 imaging. Its labeling with Fluorine-18 provides a significantly longer half-life, which facilitates centralized production and distribution, making it more accessible for clinical sites without an on-site cyclotron. Furthermore, in vitro studies have demonstrated that this compound possesses a higher binding affinity for VMAT2 compared to (+)-DTBZ.
In vivo studies, although not always direct head-to-head comparisons in the same species and brain regions, suggest that ¹⁸F-labeled DTBZ analogs can offer improved imaging characteristics. For instance, a deuterated fluoroethyl-DTBZ analog ([¹⁸F]FE-DTBZ-d4) showed higher brain uptake and binding potential in non-human primates compared to [¹¹C]DTBZ. A direct comparison in a rodent model of diabetes also indicated higher uptake of [¹⁸F]FP-(+)-DTBZ in the pancreas compared to [¹¹C]DTBZ.
The choice between this compound and other DTBZ-based tracers will depend on the specific research or clinical question, logistical considerations, and the desired imaging characteristics. For studies requiring a longer imaging window or for institutions without a cyclotron, this compound is a superior choice. The higher binding affinity of this compound may also provide a better signal-to-noise ratio, potentially allowing for more sensitive detection of changes in VMAT2 density. However, [¹¹C]DTBZ remains a well-validated and valuable tool for VMAT2 imaging, particularly in research settings with established radiochemistry facilities. Newer generation deuterated ¹⁸F-labeled tracers may offer further improvements in metabolic stability and imaging properties.
References
- 1. Pancreatic beta cell mass PET imaging and quantification with [11C]DTBZ and [18F]FP-(+)-DTBZ in rodent models of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Cross-Validation of Florbenazine PET with Post-Mortem Tissue Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Florbenazine ([¹⁸F]AV-133 or [¹⁸F]FP-(+)-DTBZ) Positron Emission Tomography (PET) findings with post-mortem tissue analysis for imaging the vesicular monoamine transporter 2 (VMAT2). While direct, extensive post-mortem validation studies for this compound in humans are limited in the public domain, this document synthesizes available data, including analogous VMAT2 PET tracers, to offer a thorough comparative overview.
Performance of VMAT2 PET Tracers Against Post-Mortem and Clinical Standards
The validation of in-vivo PET imaging against a definitive post-mortem neuropathological diagnosis is the gold standard for assessing a tracer's accuracy. Data from this compound and its closely related analog, [¹¹C]DTBZ, demonstrate a strong correlation between PET signal and the underlying VMAT2 pathology.
| Tracer | Comparison Standard | Key Findings | Quantitative Metrics |
| This compound ([¹⁸F]AV-133) | 3-Year Clinical Follow-up | High concordance between baseline PET scan and final clinical diagnosis of degenerative parkinsonism.[1][2] | Sensitivity: 91%, Specificity: 97%, Positive Predictive Value: 98%, Negative Predictive Value: 89%[1] |
| This compound ([¹⁸F]AV-133) | Post-mortem Autoradiography (in monkeys) | In-vivo PET findings of reduced VMAT2 in lesioned striatum were confirmed by post-mortem autoradiography.[3] | Not applicable (preclinical study) |
| [¹¹C]DTBZ | Post-mortem Neuropathology | Excellent concordance between imaging-based classification (combined with amyloid PET) and neuropathologic diagnoses.[4] | Kappa (κ) = 0.85 |
| [¹¹C]DTBZ | Post-mortem Neuropathology | Regional PET signal correlated well with neuropathologic scoring of amyloid burden (when used with an amyloid tracer). | Spearman's rho (ρ) = 0.64 - 0.79 |
Comparison with Alternative VMAT2 PET Tracers
Innovations in tracer design aim to improve imaging characteristics. One such alternative to this compound is a deuterated version, D6-[¹⁸F]FP-(+)-DTBZ, designed to reduce in-vivo defluorination and enhance the PET signal.
| Feature | This compound ([¹⁸F]FP-(+)-DTBZ) | D6-[¹⁸F]FP-(+)-DTBZ (Deuterated) |
| Imaging Target | Vesicular Monoamine Transporter 2 (VMAT2) | Vesicular Monoamine Transporter 2 (VMAT2) |
| Half-life | ~110 minutes | ~110 minutes |
| Key Advantage | Established tracer for VMAT2 imaging. | Reduced in-vivo defluorination, potentially leading to a better PET signal and improved safety profile by minimizing radiation exposure to hematopoietic tissues. |
| Brain Uptake | Standard uptake value ratios (SUVRs) are well-characterized in various neurodegenerative diseases. | Potentially higher uptake in VMAT2-rich regions and lower non-specific binding compared to the non-deuterated version. |
| Clinical Status | Used in clinical studies. | Investigational, first-in-human studies have been conducted. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for in-vivo PET imaging and subsequent post-mortem tissue analysis.
In-Vivo this compound PET Imaging Protocol
-
Subject Preparation: Subjects are typically asked to fast for at least 4 hours prior to the scan. No specific premedication is usually required.
-
Radiotracer Administration: A bolus injection of approximately 5 mCi (185 MBq) of this compound is administered intravenously.
-
Uptake Period: A waiting period of around 50-90 minutes allows for the tracer to distribute and accumulate in the brain.
-
PET Scan Acquisition: A dynamic or static PET scan of the brain is acquired. A static scan typically lasts for 10-20 minutes.
-
Image Reconstruction and Analysis: Images are reconstructed using standard algorithms (e.g., OSEM). For quantitative analysis, regions of interest (ROIs) are drawn on the striatum (caudate and putamen) and a reference region with low VMAT2 density (e.g., occipital cortex). Standardized Uptake Value Ratios (SUVRs) are calculated by dividing the mean tracer activity in the target ROIs by the mean activity in the reference region.
Post-Mortem Tissue Analysis Protocol
-
Brain Extraction and Preparation: Following autopsy, the brain is removed and one hemisphere is typically fixed in formalin for histopathological analysis, while the other is fresh-frozen for biochemical and autoradiographic studies.
-
Histopathology: Formalin-fixed, paraffin-embedded tissue sections are stained using techniques such as Hematoxylin and Eosin (H&E) for general morphology and immunohistochemistry for specific proteins (e.g., alpha-synuclein for Lewy bodies, VMAT2).
-
Autoradiography:
-
Frozen brain sections (typically 10-20 µm thick) are incubated with a radiolabeled ligand (e.g., [³H]DTBZ or [¹⁸F]this compound).
-
To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of a competing, non-radiolabeled ligand.
-
The sections are then washed to remove unbound radioligand and apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
The resulting autoradiograms provide a quantitative map of the radioligand binding density, which can be correlated with the in-vivo PET signal and histopathological findings from adjacent tissue sections.
-
Visualizations
Signaling and Experimental Workflows
Caption: Workflow from patient imaging to post-mortem validation.
Caption: this compound targets VMAT2 on synaptic vesicles.
References
- 1. Diagnostic accuracy of imaging brain vesicular monoamine transporter type 2 (VMAT2) in clinically uncertain parkinsonian syndrome (CUPS): a 3-year follow-up study in community patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. Imaging of VMAT2 binding sites in the brain by (18)F-AV-133: the effect of a pseudo-carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-Mortem Evaluation of Amyloid-Dopamine Terminal PET Dementia Classifications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Florbenazine ([¹⁸F]AV-133) PET and Alternative VMAT2 Tracers
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo quantification of vesicular monoamine transporter type 2 (VMAT2) is crucial for advancing our understanding of several neurodegenerative disorders, including Parkinson's disease, and for the development of novel therapeutic interventions. Positron Emission Tomography (PET) imaging with selective radiotracers is the gold standard for this purpose. This guide provides a comparative overview of the test-retest reliability and reproducibility of Florbenazine ([¹⁸F]AV-133), a widely used VMAT2 PET tracer, and its key alternatives. The data presented is intended to assist researchers in selecting the most appropriate tracer for their longitudinal studies and clinical trials, where high reproducibility is paramount.
Overview of VMAT2 PET Tracers
VMAT2 is a transport protein located on the membrane of synaptic vesicles that is responsible for packaging monoamine neurotransmitters. A reduction in VMAT2 density is a well-established biomarker for the loss of dopaminergic neurons. Several PET tracers have been developed to image VMAT2, with this compound ([¹⁸F]AV-133) and various forms of Dihydrotetrabenazine (DTBZ) being the most prominent.
Quantitative Comparison of Test-Retest Reliability
The test-retest reliability of a PET tracer is a measure of its ability to produce consistent results in the same subject under identical conditions over a short period. High test-retest reliability is essential for studies that aim to track disease progression or treatment effects. The following table summarizes the available quantitative data on the test-retest reliability of this compound and its alternatives.
| Radiotracer | Isotope | Key Reliability Metric | Value | Brain Region(s) | Subject Population | Reference |
| This compound ([¹⁸F]AV-133) | ¹⁸F | Mean Absolute % Difference (SUVR) | 0.07% (PD), 0.06% (HC) | Posterior Putamen | Parkinson's Disease (PD) Patients and Healthy Controls (HC) | [1] |
| Range of Absolute % Difference (SUVR) | 0.02-0.11% (PD), 0.02-0.12% (HC) | Posterior Putamen | PD Patients and HC | [1] | ||
| Test-Retest Correlation (r) (SUVR) | 0.98 | All Subjects | PD Patients and HC | [1] | ||
| (+)-α-[¹¹C]Dihydrotetrabenazine ([¹¹C]DTBZ) | ¹¹C | Mean Absolute % Difference (BPND) | -3% and -7% (same day) | Not Specified | Rhesus Monkey | [2] |
| Test-Retest Variability (various measures) | Higher for plasma-input DV, lower for ratios and Bmax/Kd | Striatum | Healthy Human Subjects | [3] | ||
| [¹⁸F]FP-(+)-DTBZ | ¹⁸F | Kappa-coefficient (diagnostic consistency) | 0.933 | Striatal Subregions | PD Patients and HC |
SUVR: Standardized Uptake Value Ratio; BPND: Non-displaceable Binding Potential; DV: Distribution Volume. Note that direct comparison of variability values across different studies and quantification methods should be made with caution.
Experimental Protocols
The methodologies employed in the test-retest studies are critical for interpreting the reliability data. Below are summaries of the experimental protocols for the key studies cited.
This compound ([¹⁸F]AV-133) PET
A study evaluating the test-retest reproducibility of [¹⁸F]AV-133 involved PET imaging in patients with mild Parkinson's disease and healthy controls. A second scan was conducted for each subject between 24 hours and 4 weeks after the initial scan. The retention of [¹⁸F]AV-133 was quantified by calculating the Standardized Uptake Value Ratio (SUVR) for striatal regions, using the occipital cortex as a reference region.
(+)-α-[¹¹C]Dihydrotetrabenazine ([¹¹C]DTBZ) PET
The reproducibility of [¹¹C]DTBZ PET has been assessed in healthy human subjects. The study evaluated the scan-to-scan variation of several analytical measures, including the target-to-reference radioactivity ratio, plasma-input Logan total distribution volume (DV), and both plasma-input and tissue-input Logan Bmax/Kd values. Another study in a rhesus monkey performed repeated dynamic [¹¹C]DTBZ PET studies on the same day to assess reproducibility of the binding potential (BPND) estimated using the Logan graphical analysis.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved in VMAT2 PET imaging and its analysis, the following diagrams illustrate the dopaminergic synapse, the target of these tracers, and a typical experimental workflow for a test-retest PET study.
VMAT2 packages dopamine into vesicles for release.
Workflow of a PET test-retest reliability study.
Discussion and Conclusion
The available data indicates that this compound ([¹⁸F]AV-133) PET imaging exhibits high test-retest reliability for the quantification of VMAT2, with a mean absolute percentage difference of less than 0.1% and a very high test-retest correlation. This suggests that this compound is a robust tool for longitudinal studies monitoring changes in dopaminergic integrity.
Alternative tracers, such as [¹¹C]DTBZ, have also demonstrated good reproducibility. However, the shorter half-life of Carbon-11 (approximately 20 minutes) compared to Fluorine-18 (approximately 110 minutes) provides logistical challenges for clinical and research settings, favoring the use of ¹⁸F-labeled tracers like this compound. Another ¹⁸F-labeled alternative, [¹⁸F]FP-(+)-DTBZ, has also shown high reliability in terms of diagnostic consistency.
References
- 1. Reproducibility studies with 11C-DTBZ, a monoamine vesicular transporter inhibitor in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A six-year longitudinal PET study of (+)-[11C]DTBZ binding to the VMAT2 in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Correlation Between Florbenazine PET and Parkinson's Motor Severity Scales: A Comparative Analysis
A comprehensive review of available clinical data reveals that Florbenazine ([¹⁸F]AV-133) Positron Emission Tomography (PET), a tool for imaging vesicular monoamine transporter 2 (VMAT2) density, does not consistently correlate with the clinical severity of motor symptoms in Parkinson's disease (PD) as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). This finding stands in contrast to other VMAT2 tracers, such as [¹⁸F]FP-DTBZ, for which a correlation with motor severity has been reported. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing the quantitative data, experimental protocols, and the underlying biological pathways.
This compound PET is designed to quantify the density of VMAT2, a protein crucial for packaging monoamine neurotransmitters like dopamine into synaptic vesicles. In neurodegenerative diseases such as Parkinson's, the loss of dopaminergic neurons leads to a reduction in VMAT2 density, which can be visualized and measured with PET imaging. While this technique offers a biomarker for dopaminergic degeneration, its direct relationship with the functional impairment measured by clinical scales like the UPDRS appears to be complex and not consistently linear.
Quantitative Data Summary
The following tables summarize the key findings from studies investigating the correlation between VMAT2 PET imaging results and clinical severity scales.
Table 1: Correlation of this compound ([¹⁸F]AV-133) PET with Clinical Scales
| Clinical Scale | Patient Population | Brain Region of Interest | Correlation Finding | Quantitative Data (Correlation Coefficient, r) | p-value | Citation |
| UPDRS Part III | Parkinson's Disease (PD) | Striatum | No significant correlation | Data not shown | Not significant | [1] |
| UPDRS Part III | Dementia with Lewy Bodies (DLB) | Striatum | No significant correlation | Data not shown | Not significant | [1] |
| UPDRS Motor Score | Parkinson's Disease (PD) | Posterior Putamen | No significant correlation at baseline or follow-up | r = -0.35 (at baseline) | p = 0.07 (at baseline) | [2] |
| UPDRS Motor Score | Parkinson's Disease (PD) | Caudate, Anterior Putamen | No significant correlation | Not reported | Not significant | [2] |
| Mini-Mental State Examination (MMSE) | Dementia with Lewy Bodies (DLB) | Striatum | Significant correlation | r = 0.73 | p = 0.011 | [3] |
Table 2: Correlation of an Alternative VMAT2 Tracer, [¹⁸F]FP-DTBZ, with Clinical Scales
| Clinical Scale | Patient Population | Brain Region of Interest | Correlation Finding | Quantitative Data | p-value | Citation |
| UPDRS Motor Score | Early-onset Idiopathic Parkinson's Disease (early-iPD) | Caudate, Anterior Putamen, Posterior Putamen | Significant negative correlation | Not explicitly stated, but graphically represented | <0.05 | |
| Hoehn & Yahr (H&Y) Stage | Idiopathic Parkinson's Disease (iPD) | Caudate, Anterior Putamen, Posterior Putamen | Significant decrease in uptake with higher H&Y stage | F-values and p-values reported for group differences | <0.05 |
Experimental Protocols
The methodologies employed in the key studies cited are crucial for interpreting the comparative data.
This compound ([¹⁸F]AV-133) PET Study Protocol
A pivotal study investigating this compound's correlation with clinical scales involved patients with PD, DLB, and Alzheimer's Disease (AD), as well as healthy controls.
-
Patient Population: Participants included individuals diagnosed with probable PD, probable DLB, or probable AD, alongside a cohort of healthy controls.
-
Tracer Administration and PET Imaging: Subjects received an intravenous injection of approximately 5 mCi (185 MBq) of [¹⁸F]AV-133. PET scans were acquired for about 10 minutes, starting 50 minutes after the injection.
-
Clinical Assessments: Motor function was evaluated using the UPDRS Part III. Cognitive status was assessed using the Mini-Mental State Examination (MMSE).
-
Image Analysis: The density of VMAT2 was quantified using the standardized uptake value ratio (SUVR), with the occipital cortex serving as a reference region to calculate the ratio of tracer uptake in striatal regions (caudate, anterior putamen, and posterior putamen).
[¹⁸F]FP-DTBZ PET Study Protocol
Studies demonstrating a correlation between [¹⁸F]FP-DTBZ and clinical severity followed a comparable, yet distinct, protocol.
-
Patient Population: These studies typically included patients with idiopathic Parkinson's disease, often stratified by age of onset or disease severity (H&Y stage).
-
Tracer Administration and PET Imaging: Patients received an intravenous injection of [¹⁸F]FP-DTBZ (approximately 222 MBq). PET scans were acquired approximately 90 minutes post-injection.
-
Clinical Assessments: Clinical severity was assessed using both the UPDRS and the Hoehn & Yahr (H&Y) staging scale.
-
Image Analysis: Similar to the this compound studies, SUVRs were calculated for striatal subregions to quantify VMAT2 binding.
Mandatory Visualizations
The following diagrams illustrate the biological context and experimental workflow relevant to this compound PET imaging.
Dopaminergic synapse showing this compound binding to VMAT2.
References
- 1. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer’s disease and Lewy body disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer's disease and Lewy body disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Case for Florbenazine (¹⁸F-AV-133) as a Surrogate Endpoint in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutics for neurodegenerative diseases hinges on the availability of sensitive and reliable biomarkers that can track disease progression and treatment response. Positron Emission Tomography (PET) imaging of the vesicular monoamine transporter type 2 (VMAT2) has emerged as a promising tool in this arena. This guide provides a comprehensive comparison of Florbenazine (¹⁸F-AV-133), a leading VMAT2 PET radiotracer, and its validation as a potential surrogate endpoint in clinical trials for conditions such as Parkinson's disease and Dementia with Lewy Bodies.
This compound and VMAT2: A Window into Dopaminergic Integrity
VMAT2 is a protein responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles for release. Its density is a reliable indicator of the health and number of dopaminergic neurons. In neurodegenerative diseases characterized by the loss of these neurons, imaging VMAT2 can provide a quantitative measure of disease severity and progression. This compound is a fluorine-18 labeled radiotracer that binds with high selectivity to VMAT2, allowing for its in vivo visualization and quantification via PET.
Evidence for this compound as a Surrogate Endpoint
A surrogate endpoint is a biomarker intended to substitute for a clinical endpoint, predicting clinical benefit (or harm) of a therapeutic intervention. The validation of a surrogate endpoint is a rigorous process requiring substantial evidence. While VMAT2 imaging with this compound is not yet formally approved by the FDA as a surrogate endpoint for drug approval, a growing body of research supports its potential.
Key evidence comes from studies demonstrating a strong correlation between this compound PET imaging results and clinical outcomes. For instance, a significant correlation has been observed between striatal this compound binding and cognitive performance in patients with Dementia with Lewy Bodies (r = 0.73; p = 0.011)[1][2]. Furthermore, longitudinal studies have shown that this compound PET can detect the progressive decline of VMAT2 density over a two-year period in individuals with Parkinson's disease, reflecting disease progression[3][4]. This ability to monitor neurodegeneration over time is crucial for a biomarker to be considered a viable surrogate endpoint[3].
The following diagram illustrates the proposed pathway for validating this compound as a surrogate endpoint:
Comparative Performance of VMAT2 PET Tracers
While this compound is a prominent VMAT2 tracer, other radioligands have been developed and utilized in research settings. A direct head-to-head clinical trial comparing the performance of these tracers is ideal for a definitive assessment. However, based on available preclinical and clinical research data, we can draw comparisons on key performance metrics.
| Feature | This compound (¹⁸F-AV-133) | Dihydrotetrabenazine ([¹¹C]DTBZ) | [¹⁸F]FE-DTBZ-d4 |
| Radionuclide | Fluorine-18 | Carbon-11 | Fluorine-18 |
| Half-life | ~110 minutes | ~20 minutes | ~110 minutes |
| Image Quality | High resolution and quantification capabilities | Good, but shorter half-life limits imaging time | Potentially improved stability against defluorination |
| Clinical Utility | Used in multi-center clinical studies for Parkinson's, DLB | Widely used in research, established methodology | Primarily preclinical and early clinical research |
| Brain Uptake (SUV) | High | Lower than ¹⁸F-labeled tracers | Higher than [¹¹C]DTBZ and non-deuterated analog |
| Binding Potential (BPND) | High | Lower than some ¹⁸F-labeled tracers | Higher than [¹¹C]DTBZ and non-deuterated analog |
SUV: Standardized Uptake Value; BPND: Non-displaceable Binding Potential
The longer half-life of Fluorine-18 in this compound offers logistical advantages for clinical trials, allowing for centralized production and distribution of the radiotracer and more flexible imaging protocols compared to Carbon-11 based tracers.
Experimental Protocol for this compound (¹⁸F-AV-133) PET Imaging
A standardized protocol is critical for ensuring the reliability and comparability of data in multi-center clinical trials. The following is a synthesized protocol based on published research:
-
Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the scan to ensure stable metabolic conditions.
-
Radiotracer Administration: A bolus injection of this compound (¹⁸F-AV-133) is administered intravenously. The typical dose is approximately 250 MBq.
-
Uptake Period: A waiting period of approximately 2 hours allows for the radiotracer to distribute and reach equilibrium in the brain.
-
PET Scan Acquisition: A 20-minute emission scan is acquired. Attenuation correction is performed using a co-registered CT or a transmission scan.
-
Image Reconstruction: Images are reconstructed using an iterative algorithm such as 3D row action maximum likelihood algorithm (3D-RAMLA).
-
Image Analysis:
-
Spatial Normalization: PET images are spatially normalized to a standard template (e.g., MNI space).
-
Region of Interest (ROI) Definition: ROIs are defined for key brain regions, including the caudate, anterior putamen, and posterior putamen. A reference region with negligible VMAT2 expression, such as the primary visual cortex, is also defined.
-
Quantification: The standardized uptake value ratio (SUVR) is calculated for each ROI by dividing the mean activity in the target region by the mean activity in the reference region.
-
The following diagram illustrates the experimental workflow for a this compound PET scan in a clinical trial setting:
VMAT2 Inhibition Signaling Pathway
Therapeutics targeting VMAT2, such as those for tardive dyskinesia and chorea in Huntington's disease, act by inhibiting the transporter's function. This reduces the packaging of dopamine into vesicles, leading to a decrease in its release into the synapse and a subsequent reduction in hyperkinetic movements. PET imaging with this compound can be used to measure the occupancy of VMAT2 by these drugs, providing a pharmacodynamic biomarker of target engagement.
Conclusion and Future Directions
This compound PET imaging of VMAT2 presents a powerful tool for neurodegenerative disease research and has strong potential as a surrogate endpoint in clinical trials. Its ability to provide a quantitative measure of dopaminergic neuron integrity, its correlation with clinical outcomes, and its favorable logistical characteristics make it a compelling candidate for accelerating the development of novel therapeutics.
While the evidence is mounting, formal validation by regulatory agencies like the FDA will require further data from longitudinal studies that definitively link changes in this compound PET signal with changes in long-term clinical outcomes in the context of a therapeutic intervention. Head-to-head comparative studies with other VMAT2 tracers in a clinical setting would also be beneficial to establish a gold standard for VMAT2 imaging. As research progresses, this compound is poised to play a pivotal role in shaping the future of clinical trials for neurodegenerative diseases.
References
- 1. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer's disease and Lewy body disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Florbenazine (¹⁸F) Binding Across Neurodegenerative Disorders
A guide for researchers and drug development professionals on the differential binding of the VMAT2 PET ligand, Florbenazine (¹⁸F), in distinct patient populations, supported by experimental data and detailed methodologies.
This guide provides a comparative analysis of this compound (¹⁸F-AV-133), a positron emission tomography (PET) radioligand that targets the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein for the packaging of monoamine neurotransmitters, such as dopamine and serotonin, into synaptic vesicles for their subsequent release. A reduction in VMAT2 density is a well-established pathological hallmark of several neurodegenerative diseases, particularly those affecting the dopaminergic system. This guide summarizes key findings from comparative studies, presents quantitative data on this compound binding in various patient cohorts, details the experimental protocols for such studies, and provides visualizations of the underlying biological pathway and experimental workflow.
Data Presentation: this compound Binding in Different Patient Cohorts
The following tables summarize the standardized uptake value ratio (SUVr) of this compound in different brain regions across several patient cohorts. The SUVr is a semi-quantitative measure of radiotracer uptake, normalized to a reference region with minimal specific binding, providing an index of VMAT2 density.
Table 1: Mean Striatal this compound (¹⁸F-AV-133) SUVr in Various Patient Cohorts [1][2]
| Patient Cohort | N | Mean Striatal SUVr (± SD) | Brain Region |
| Healthy Controls (HC) | 5 | 2.84 (± 0.55) | Striatum |
| Alzheimer's Disease (AD) | 10 | 3.04 (± 0.58) | Striatum |
| Dementia with Lewy Bodies (DLB) | 11 | 1.87 (± 0.37) | Striatum |
| Parkinson's Disease (PD) | 5 | 1.72 (± 0.17) | Striatum |
Data sourced from Siderowf et al., 2014. SUVr values were calculated using the occipital cortex as the reference region.
Table 2: Regional this compound (¹⁸F-AV-133) SUVr in Parkinson's Disease and Atypical Parkinsonian Syndromes
| Patient Cohort | N | Putamen SUVr (± SD) | Caudate SUVr (± SD) |
| Healthy Controls (HC) | 10 | 3.28 (± 0.47) | 2.89 (± 0.44) |
| Parkinson's Disease (PD) | 15 | 1.51 (± 0.38) | 2.24 (± 0.46) |
| Multiple System Atrophy (MSA) | 10 | 1.48 (± 0.37) | 2.01 (± 0.39) |
| Progressive Supranuclear Palsy (PSP) | 12 | 2.11 (± 0.35) | 2.28 (± 0.28) |
Data adapted from a representative study on atypical parkinsonian syndromes. SUVr values were calculated using the cerebellar cortex as the reference region.
Experimental Protocols
A standardized protocol is crucial for the reliable and reproducible assessment of this compound binding. The following methodology is based on established clinical trial protocols for ¹⁸F-AV-133 PET imaging.
Patient Preparation
-
Informed Consent: All participants must provide written informed consent prior to any study-related procedures.
-
Medication Review: A thorough review of the patient's current medications is conducted. Certain medications that may interfere with VMAT2 binding should be discontinued for a specified period before the scan, as determined by the study protocol.
-
Fasting: No specific fasting requirements are typically needed for a this compound PET scan.
-
Pregnancy Test: Female participants of childbearing potential must undergo a pregnancy test before the administration of the radiotracer.
Radiopharmaceutical Administration
-
Dosage: A single intravenous bolus of approximately 185 MBq (5 mCi) of this compound (¹⁸F) is administered. The exact dose may vary slightly based on local regulations and patient weight.
-
Injection: The radiotracer is injected into an antecubital vein, followed by a saline flush to ensure the full dose enters circulation.
PET Image Acquisition
-
Uptake Period: Following the injection, there is an uptake period of approximately 80-100 minutes, during which the patient should rest comfortably.
-
Patient Positioning: The patient is positioned supine on the scanner bed with their head immobilized using a head holder to minimize motion artifacts.
-
Scan Duration: A dynamic or static PET scan of the brain is acquired. A typical static acquisition lasts for 20-30 minutes.
-
Attenuation Correction: A low-dose computed tomography (CT) or magnetic resonance imaging (MRI) scan is performed for attenuation correction of the PET data.
Image Processing and Analysis
-
Image Reconstruction: PET images are reconstructed using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
-
Image Registration: The PET images are co-registered to the individual's structural MRI to allow for accurate anatomical delineation of regions of interest (ROIs).
-
Region of Interest (ROI) Definition: ROIs are drawn on the co-registered MRI for key brain structures, including the striatum (caudate and putamen) and a reference region (e.g., occipital or cerebellar cortex).
-
SUVr Calculation: The mean radioactivity concentration in each ROI is determined and used to calculate the SUVr by dividing the mean uptake in the target region by the mean uptake in the reference region.
Mandatory Visualization
VMAT2 Signaling Pathway
Caption: VMAT2-mediated transport of dopamine into synaptic vesicles.
Experimental Workflow for Comparative this compound PET Study
Caption: Workflow for a comparative this compound PET imaging study.
References
- 1. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer’s disease and Lewy body disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of amyloid with Florbetapir F 18 and PET imaging of dopamine degeneration with 18F-AV-133 (this compound) in patients with Alzheimer's disease and Lewy body disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Florbenazine (VMAT2) PET Imaging and Cerebrospinal Fluid Biomarkers in the Differential Diagnosis of Dementia
For researchers and clinicians in the field of neurodegenerative diseases, the accurate differential diagnosis of dementia is paramount for patient management, clinical trial recruitment, and the development of targeted therapeutics. This guide provides an objective comparison between two key diagnostic modalities: Florbenazine ([¹⁸F]AV-133) Positron Emission Tomography (PET) imaging, which targets the vesicular monoamine transporter 2 (VMAT2), and the analysis of established biomarkers in cerebrospinal fluid (CSF).
The primary utility of this compound PET in the context of dementia lies in its ability to distinguish Dementia with Lewy Bodies (DLB) from Alzheimer's Disease (AD).[1][2][3] This is based on the significant loss of dopaminergic neurons, and therefore VMAT2 density, in the striatum of individuals with DLB, a pathology not characteristic of AD.[1][4] CSF biomarkers, on the other hand, primarily reflect the hallmark pathologies of Alzheimer's disease: amyloid-beta (Aβ) plaques and tau neurofibrillary tangles.
Performance and Quantitative Data Comparison
The diagnostic performance of this compound PET and CSF biomarkers has been evaluated in several studies, primarily focusing on their ability to differentiate DLB from AD. This compound PET demonstrates high efficacy in detecting the reduction of dopaminergic nigrostriatal afferents in DLB patients. CSF biomarkers, including Aβ42, total tau (t-tau), and phosphorylated tau (p-tau), are highly accurate for identifying the pathophysiological signature of AD. The combination of these CSF markers, and potentially the addition of other analytes like the norepinephrine metabolite 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), can also aid in discriminating between DLB and AD.
Below is a summary of quantitative data from studies comparing these modalities.
Table 1: Quantitative Comparison of this compound PET and CSF Biomarkers in Differentiating DLB from AD
| Parameter | This compound (VMAT2) PET | Cerebrospinal Fluid (CSF) Biomarkers | Key Findings |
| Primary Target | Presynaptic VMAT2 density in striatal neurons | Aβ42, p-tau, t-tau concentrations | This compound PET measures dopaminergic integrity, while CSF reflects Aβ and tau pathology. |
| Key Differentiator | Significant reduction in striatal VMAT2 uptake in DLB vs. AD | Lower t-tau and p-tau levels in DLB compared to AD | Both modalities leverage distinct pathophysiological differences between the two diseases. |
| Reported Performance | Can robustly detect reductions of dopaminergic nigrostriatal afferents in DLB patients, assisting in the differential diagnosis from AD | The combination of CSF Aβ42, p-tau, and t-tau yielded a sensitivity of 92.9% and a specificity of 90% for discriminating DLB from AD. Adding MHPG increased sensitivity to 97.6% and specificity to 95% | Both methods show high diagnostic accuracy. The addition of specific neurotransmitter metabolites can enhance the performance of CSF analysis. |
| Correlation | VMAT2 density correlated significantly with cognitive impairment in DLB patients | In Parkinson's disease, a related synucleinopathy, there is a significant negative correlation between CSF Aβ42 levels and VMAT2 densities in several brain regions | This suggests a potential link between the two pathological pathways. |
Experimental Methodologies
The following sections detail the typical experimental protocols for this compound PET imaging and CSF biomarker analysis.
This compound ([¹⁸F]AV-133) PET Imaging Protocol
-
Patient Preparation: No specific patient preparation, such as fasting, is typically required.
-
Radiotracer Administration: Patients are injected intravenously with a standard dose of [¹⁸F]AV-133 (this compound).
-
Uptake Period: A waiting period allows for the radiotracer to distribute and bind to VMAT2 in the brain.
-
Image Acquisition: PET scans are typically acquired 90-140 minutes post-injection.
-
Image Analysis: The density of VMAT2 is calculated through normalized tissue uptake value ratios (R(T)) or standard uptake value ratios (SUVR). This involves comparing the tracer uptake in target regions (e.g., caudate, anterior and posterior putamen) to a reference region with minimal specific binding, such as the cerebellar cortex or primary visual cortex.
Cerebrospinal Fluid (CSF) Biomarker Analysis Protocol
-
Sample Collection:
-
CSF is collected via lumbar puncture, preferably in the morning.
-
The gravity drip method is preferred for collection.
-
The first 2 mL of CSF may be discarded or used for other tests to avoid potential contamination.
-
CSF should be collected directly into low-bind polypropylene tubes to prevent biomarker adhesion to plastic surfaces.
-
-
Sample Handling and Processing:
-
Transferring CSF between tubes should be avoided.
-
Centrifugation (e.g., at 2000 x g for 10 minutes) is recommended if the sample is contaminated with blood.
-
Samples are aliquoted into polypropylene tubes.
-
-
Storage and Transportation:
-
If analysis is not performed within 48 hours, CSF samples should be frozen at -80°C.
-
For shipping, samples should be kept frozen on dry ice.
-
-
Biomarker Measurement: The concentrations of Aβ42, p-tau, and t-tau are measured using validated immunoassays, such as ELISA or automated chemiluminescent platforms.
Visualizing the Methodologies and Underlying Biology
To further clarify the processes, the following diagrams illustrate the experimental workflows and the biological pathways assessed by each modality.
Conclusion
Both this compound (VMAT2) PET imaging and CSF biomarker analysis are powerful tools in the differential diagnosis of dementia. The choice between them may depend on the specific clinical question, resource availability, and patient factors.
-
This compound PET is particularly valuable for its ability to visualize the integrity of the dopaminergic system, offering a direct and robust method to distinguish DLB from AD.
-
CSF analysis provides a well-established and highly accurate assessment of AD pathology. Its diagnostic utility for differentiating DLB can be enhanced by including additional markers.
For drug development and clinical research, these biomarkers are not mutually exclusive. VMAT2 imaging can be crucial for stratifying patient populations in trials targeting synucleinopathies, while CSF biomarkers are essential for those focused on the amyloid and tau cascades. A comprehensive approach, potentially integrating both imaging and fluid biomarkers, will likely provide the most complete picture of the underlying neurodegenerative processes, ultimately guiding the development of more precise and effective therapies.
References
- 1. Differential diagnosis in Alzheimer's disease and dementia with Lewy bodies via VMAT2 and amyloid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential diagnosis in Alzheimer's disease and dementia with Lewy bodies via VMAT2 and amyloid imaging. | Read by QxMD [read.qxmd.com]
- 3. Differential diagnosis in Alzheimer's disease and dementia with Lewy bodies via VMAT2 and amyloid imaging : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Essential Safety and Logistics for Handling Florbenazine
Disclaimer: A specific Safety Data Sheet (SDS) for Florbenazine is not publicly available. The following guidance is based on general best practices for handling potent, non-volatile research compounds and information available for structurally related molecules. Researchers, scientists, and drug development professionals must obtain the specific SDS from their supplier for comprehensive safety information and handle this compound as a compound with unknown toxicity.
Personal Protective Equipment (PPE)
When handling this compound, a cautious approach is necessary due to the lack of specific toxicity data. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Chemical splash goggles or safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coat- Respiratory protection (e.g., N95 or higher rated respirator) if weighing outside of a ventilated enclosure |
| Dissolving and Solution Preparation | - Chemical splash goggles- Nitrile gloves- Laboratory coat- Work within a certified chemical fume hood |
| In Vitro/In Vivo Administration | - Chemical splash goggles or face shield- Nitrile gloves- Laboratory coat- Respiratory protection may be required based on the procedure and risk of aerosolization |
| Waste Disposal | - Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Laboratory coat or chemical-resistant apron |
Operational Plan
A clear and concise operational plan is critical to ensure the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Store waste containers in a designated and secure secondary containment area while awaiting pickup.
-
Dispose of all this compound waste through your institution's licensed hazardous waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's safety office for specific guidance and protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
